molecular formula C18H31N7O11P2 B14088297 N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Katalognummer: B14088297
Molekulargewicht: 583.4 g/mol
InChI-Schlüssel: MMSIXCSIWMOXLY-XKLVTHTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a chemically modified adenosine diphosphate (ADP) analogue designed for advanced biochemical research. Its primary research value lies in its structure, which features a carbamoylmethyl linkage to a 6-aminohexyl spacer arm on the adenine base. This modification facilitates the study of ADP-dependent processes, particularly the immobilization of the nucleotide to solid supports for the creation of affinity chromatography media. Researchers can utilize this compound to separate and purify ADP-binding enzymes, such as kinases, from complex protein mixtures . Furthermore, this analogue is a critical tool for investigating the P2Y class of purinergic receptors. The P2Y12 receptor, a G-protein coupled receptor (GPCR) for ADP, is of significant pharmacological importance as it is the molecular target for a major class of antiplatelet drugs, including clopidogrel and ticagrelor . By acting as a receptor antagonist, this compound can help elucidate mechanisms of platelet aggregation and signal transduction . The molecule serves as a stable, coenzymically active scaffold; studies on similar N6-modified ADP analogues have demonstrated retained activity with enzymes like acetate kinase and pyruvate kinase, making them useful for constructing continuous enzyme reactor systems . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this product with care and adhere to their institution's safety protocols.

Eigenschaften

Molekularformel

C18H31N7O11P2

Molekulargewicht

583.4 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1

InChI-Schlüssel

MMSIXCSIWMOXLY-XKLVTHTNSA-N

Isomerische SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN

Herkunft des Produkts

United States

Foundational & Exploratory

What is the structure of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP?

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an alkylated derivative of Adenosine (B11128) 5'-diphosphate (ADP).[1] It is a valuable tool in biochemical and pharmacological research, particularly in studies involving ATPases and kinases. This document details its structure, biochemical activity, and key experimental applications, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as ACM-ADP, is a modified ADP molecule.[1] The core structure consists of an adenosine monophosphate (AMP) moiety linked to a second phosphate (B84403) group. The defining feature is the substitution at the N6 position of the adenine (B156593) ring. A carbamoylmethyl linker attaches a six-carbon hexylamine (B90201) chain to the adenine. This terminal primary amine on the hexyl group is a key functional feature, allowing for conjugation to solid supports, fluorescent dyes, or other labeling molecules.[2][3]

Key Properties of this compound [1]

PropertyValue
Synonyms ACM-Adenosine 5'-diphosphate, ACM-ADP
Molecular Formula C18H31N7O11P2
Formula Weight 583.4 g/mol
Appearance Crystalline solid
Solubility Soluble in PBS (pH 7.2) at 10 mg/ml
SMILES O--INVALID-LINK----INVALID-LINK--O[C@@H]1COP(O)(OP(O)(O)=O)=O

Biochemical Activity

This compound and its close analogs retain biological activity, serving as substrates or inhibitors for various enzymes that recognize ADP or ATP. The hexylamino-carbamoylmethyl modification at the N6 position allows it to interact with the active sites of many kinases.

A closely related analog, N6-[N-(6-aminohexyl)carbamoyl]-ADP, has been evaluated for its coenzymic activity with acetate (B1210297) kinase and pyruvate (B1213749) kinase. The results are summarized in the table below.

Coenzymic Activity of N6-[N-(6-aminohexyl)carbamoyl]-ADP Relative to ADP [2]

EnzymeRelative Activity (%)
Acetate Kinase82
Pyruvate Kinase20

This data indicates that while the modification is well-tolerated by some enzymes like acetate kinase, it can significantly reduce activity in others, such as pyruvate kinase.[2] This differential activity can be exploited for selective enzyme studies. Furthermore, this compound can be phosphorylated to its corresponding ATP analog by enzymes like acetate kinase.[1]

Experimental Protocols & Methodologies

The terminal amino group on the hexyl chain makes this molecule highly versatile for various biochemical applications.

Synthesis of an N6-Substituted ADP Analog

A representative synthesis for a structurally similar compound, N6-[N-(6-aminohexyl)carbamoyl]-ADP, provides a framework for producing N6-substituted ADP analogs.[2] The protocol involves the reaction of ADP with a diisocyanate linker.

Protocol:

  • Dissolve ADP in hexamethylphosphoramide.

  • Add hexamethylene diisocyanate to the solution and allow the reaction to proceed.

  • Following the reaction, treat the mixture with an acidic medium to hydrolyze one of the isocyanate groups.

  • Purify the resulting N6-[N-(6-aminohexyl)carbamoyl]-ADP from byproducts (AMP and ATP analogs) using chromatographic techniques. The reported yield for the ADP analog is 13%.[2]

G cluster_synthesis Synthesis Workflow ADP ADP Reaction Reaction in Hexamethylphosphoramide ADP->Reaction Hexamethylene_diisocyanate Hexamethylene diisocyanate Hexamethylene_diisocyanate->Reaction Acid_Treatment Acidic Treatment Reaction->Acid_Treatment Purification Chromatographic Purification Acid_Treatment->Purification Final_Product N6-[N-(6-aminohexyl)carbamoyl]-ADP Purification->Final_Product

Synthesis of an N6-substituted ADP analog.
Affinity Chromatography

The terminal amine of this compound allows for its covalent immobilization onto a solid support, such as CNBr-activated Sepharose, creating an affinity resin.[2] This resin can be used to purify proteins that bind to ADP or ATP.

Protocol for Immobilization and Affinity Chromatography:

  • Resin Activation: Activate Sepharose beads with cyanogen (B1215507) bromide (CNBr).

  • Ligand Coupling: Couple this compound to the activated Sepharose via its terminal amino group.

  • Column Packing: Pack a chromatography column with the ADP-analog-coupled Sepharose.

  • Sample Loading: Load a protein mixture (e.g., a cell lysate containing various kinases and dehydrogenases) onto the column.[2]

  • Washing: Wash the column with a low-salt buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free ADP or ATP to compete for binding to the immobilized ligand.

  • Analysis: Analyze the eluted fractions for the presence of the target proteins using methods like SDS-PAGE or enzyme activity assays.

G cluster_affinity_chromatography Affinity Chromatography Workflow start Start prepare_resin Prepare Resin: Couple ADP Analog to CNBr-activated Sepharose start->prepare_resin pack_column Pack Column prepare_resin->pack_column load_sample Load Protein Mixture pack_column->load_sample wash Wash with Low-Salt Buffer load_sample->wash elute Elute with High-Salt or Competing Ligand Buffer wash->elute analyze Analyze Eluted Fractions elute->analyze end End analyze->end

Workflow for affinity chromatography.
Photoaffinity Labeling

This compound can be modified to create a photoaffinity probe for identifying and studying ATP/ADP binding proteins.[1] This involves conjugating a photoreactive group (e.g., an azidonitrobenzoyl group) and often a reporter tag (e.g., biotin) to the terminal amino group.[1] Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues in the protein's binding site.

Generalized Protocol for Photoaffinity Labeling:

  • Probe Synthesis:

    • Biotinylate the terminal amino group of this compound.

    • Conjugate an azidonitrobenzoyl group to the biotinylated ADP analog to create the final photoaffinity probe.[1]

  • Incubation: Incubate the photoaffinity probe with the biological sample (e.g., purified protein, cell lysate, or intact cells).

  • UV Crosslinking: Expose the sample to UV light at a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target protein.

  • Enrichment: If the probe is biotinylated, enrich the labeled proteins using streptavidin-coated beads.

  • Detection and Identification:

    • Visualize the labeled proteins using SDS-PAGE followed by western blotting with a streptavidin-HRP conjugate.

    • Identify the labeled protein and the site of crosslinking using mass spectrometry.

G cluster_photoaffinity_labeling Photoaffinity Labeling Workflow start Start probe_synthesis Synthesize Photoaffinity Probe: 1. Biotinylate ADP Analog 2. Add Photoreactive Group start->probe_synthesis incubation Incubate Probe with Biological Sample probe_synthesis->incubation uv_crosslinking UV Irradiation (Crosslinking) incubation->uv_crosslinking enrichment Enrich Labeled Proteins (e.g., with Streptavidin Beads) uv_crosslinking->enrichment detection Detection and Identification (Western Blot / Mass Spectrometry) enrichment->detection end End detection->end

Workflow for a photoaffinity labeling experiment.

Applications in Research and Drug Development

  • Enzyme Characterization: The analog is used to study the structure and function of ATP/ADP binding sites in enzymes like kinases and ATPases.[2]

  • Affinity-Based Proteomics: Immobilized this compound is a tool for isolating and identifying nucleotide-binding proteins from complex biological mixtures.[2]

  • Drug Discovery: As a research tool, it aids in the validation of drug targets by confirming their nucleotide-binding properties through photoaffinity labeling.[1] For example, a biotinylated and photoreactive version of this molecule has been used to visualize the ATPase site of rabbit myosin.[1]

References

An In-depth Technical Guide to the Synthesis and Purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a crucial molecule for researchers, scientists, and drug development professionals. The methodologies detailed herein are compiled from established protocols for analogous nucleotide modifications, offering a robust framework for the successful production of this adenosine (B11128) diphosphate (B83284) derivative.

Introduction

This compound is a modified adenine (B156593) nucleotide that features a six-carbon spacer arm with a terminal primary amine group, attached to the N6 position of the adenine ring via a carboxymethyl linker. This functionalization makes it an invaluable tool in various biochemical and pharmaceutical applications. The terminal amine allows for conjugation to solid supports for affinity chromatography, immobilization onto sensor surfaces, or coupling with fluorescent dyes and other reporter molecules. These properties are particularly useful in the study of ADP-binding proteins and in the development of novel therapeutic agents.

This guide will detail a two-step synthetic pathway, followed by a comprehensive purification strategy. The synthesis involves the initial N6-carboxymethylation of adenosine-5'-diphosphate (ADP), followed by the coupling of the resulting intermediate with a protected diamine.

Synthesis Pathway

The synthesis of this compound is proposed to proceed through a two-step reaction. The overall pathway is depicted below.

Synthesis_Pathway ADP Adenosine-5'-diphosphate (ADP) Intermediate N6-Carboxymethyl-ADP ADP->Intermediate Step 1: N6-Carboxymethylation Product This compound Intermediate->Product Step 2: Amide Coupling Reagent1 Iodoacetic Acid Reagent2 Hexamethylenediamine (B150038) Coupling EDC/NHS

Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of N6-Carboxymethyl-ADP

The initial step involves the alkylation of the N6-amino group of ADP with iodoacetic acid. This reaction is typically performed in an aqueous solution at a slightly alkaline pH to facilitate the nucleophilic attack of the exocyclic amino group on the iodoacetic acid.

Experimental Protocol:

  • Dissolution of ADP: Dissolve adenosine-5'-diphosphate (ADP) sodium salt in nuclease-free water to a final concentration of 50 mM.

  • pH Adjustment: Adjust the pH of the ADP solution to 8.5-9.0 by the dropwise addition of 1 M NaOH. This deprotonates the N6-amino group, increasing its nucleophilicity.

  • Addition of Iodoacetic Acid: In a separate container, prepare a 1 M solution of iodoacetic acid and adjust the pH to 8.5-9.0 with 1 M NaOH. Add the iodoacetic acid solution to the ADP solution in a 10-fold molar excess.

  • Reaction Incubation: Incubate the reaction mixture in the dark at 37°C for 24-48 hours. The reaction should be shielded from light to prevent the formation of iodine.

  • Monitoring the Reaction: The progress of the reaction can be monitored by reverse-phase HPLC. An aliquot of the reaction mixture can be injected onto a C18 column, and the formation of the more polar N6-Carboxymethyl-ADP can be observed as a new peak with a shorter retention time compared to ADP.

  • Quenching the Reaction: Once the reaction is deemed complete, the pH of the solution is adjusted to 7.0 with 1 M HCl.

Step 2: Synthesis of this compound

The second step involves the coupling of the carboxyl group of N6-Carboxymethyl-ADP with the primary amine of hexamethylenediamine. A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxyl group, often in the presence of N-hydroxysuccinimide (NHS) to improve coupling efficiency.

Experimental Protocol:

  • Preparation of Reactants: The crude N6-Carboxymethyl-ADP solution from Step 1 is used directly. A 1 M solution of hexamethylenediamine is prepared in water.

  • Activation of Carboxyl Group: To the N6-Carboxymethyl-ADP solution, add NHS in a 1.5-fold molar excess, followed by EDC in a 2-fold molar excess relative to the starting amount of ADP. The pH of the reaction mixture should be maintained between 6.0 and 7.0.

  • Coupling Reaction: Immediately after the addition of the coupling agents, add the hexamethylenediamine solution in a 10-fold molar excess.

  • Reaction Incubation: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Monitoring the Reaction: The formation of the final product can be monitored by reverse-phase HPLC. The product will have a longer retention time than N6-Carboxymethyl-ADP due to the addition of the hydrophobic hexyl chain.

Purification

A multi-step purification strategy is employed to isolate the final product from unreacted starting materials, reagents, and byproducts. This typically involves ion-exchange chromatography followed by reverse-phase HPLC.

Purification_Workflow Crude Crude Reaction Mixture IEC Ion-Exchange Chromatography Crude->IEC Separation by charge Desalting Desalting IEC->Desalting RPHPLC Reverse-Phase HPLC Desalting->RPHPLC High-resolution separation Lyophilization Lyophilization RPHPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Figure 2: General workflow for the purification of this compound.
Ion-Exchange Chromatography

Anion-exchange chromatography is an effective first step to separate the negatively charged ADP derivatives from positively charged or neutral impurities, such as excess hexamethylenediamine.

Experimental Protocol:

  • Column Equilibration: An anion-exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Q-Sepharose) is equilibrated with a low-salt buffer, such as 20 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.

  • Sample Loading: The crude reaction mixture is diluted with the equilibration buffer and loaded onto the column.

  • Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration, for example, from 20 mM to 1 M TEAB.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by UV-Vis spectrophotometry (at 259 nm) and reverse-phase HPLC to identify those containing the desired product.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used as a final polishing step to achieve high purity. This method separates molecules based on their hydrophobicity.

Experimental Protocol:

  • Column and Mobile Phases: A C18 reverse-phase column is used. The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M TEAB, pH 7.5) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

  • Sample Preparation: The pooled and desalted fractions from the ion-exchange chromatography are concentrated and dissolved in a small volume of mobile phase A.

  • Gradient Elution: The sample is injected onto the column, and the product is eluted using a linear gradient of increasing acetonitrile (B52724) concentration. A typical gradient might be from 0% to 50% acetonitrile over 30 minutes.

  • Fraction Collection and Purity Assessment: Fractions corresponding to the major product peak are collected. The purity of the collected fractions should be assessed by analytical RP-HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a stable powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Expected Yields

ParameterStep 1: N6-CarboxymethylationStep 2: Amide Coupling
Starting Material ADPN6-Carboxymethyl-ADP
Key Reagents Iodoacetic AcidHexamethylenediamine, EDC, NHS
Solvent WaterWater
pH 8.5 - 9.06.0 - 7.0
Temperature 37°CRoom Temperature
Reaction Time 24 - 48 hours12 - 24 hours
Expected Yield 60 - 80%50 - 70%

Table 2: Purification Parameters

ParameterIon-Exchange ChromatographyReverse-Phase HPLC
Stationary Phase DEAE-Sephadex / Q-SepharoseC18 Silica
Mobile Phase A 20 mM TEAB, pH 7.50.1 M TEAB, pH 7.5
Mobile Phase B 1 M TEAB, pH 7.5Acetonitrile
Elution Linear Salt GradientLinear Acetonitrile Gradient
Detection UV at 259 nmUV at 259 nm
Expected Recovery > 80%> 90%
Final Purity -> 95%

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected mass will correspond to the addition of a carboxymethyl-aminohexyl group to ADP.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the adenine, ribose, and the newly introduced hexyl chain protons.

    • ³¹P NMR: The phosphorus NMR spectrum will show two distinct phosphorus signals corresponding to the alpha and beta phosphates of the ADP moiety, confirming the integrity of the diphosphate chain.

Signaling Pathways and Applications

This compound can be utilized to study various signaling pathways involving ADP. For instance, it can be used as a ligand to investigate P2Y receptors, a family of G protein-coupled purinergic receptors that play crucial roles in numerous physiological processes, including platelet aggregation, neurotransmission, and inflammation.

P2Y_Signaling Ligand N6-modified ADP P2Y P2Y Receptor Ligand->P2Y Binding GProtein G Protein P2Y->GProtein Activation Effector Effector Enzyme (e.g., PLC) GProtein->Effector Activation SecondMessenger Second Messenger (e.g., IP3, DAG) Effector->SecondMessenger Production Calcium Ca²⁺ Release SecondMessenger->Calcium PKC PKC Activation SecondMessenger->PKC Response Cellular Response Calcium->Response PKC->Response

Figure 3: A simplified diagram of a P2Y receptor signaling pathway that can be investigated using N6-modified ADP analogs.

Conclusion

This technical guide provides a detailed, albeit constructed from analogous reactions, protocol for the synthesis and purification of this compound. The described methodologies, data tables, and diagrams offer a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development. The successful synthesis of this molecule will enable a wide range of applications, from the fundamental study of protein-ligand interactions to the development of novel diagnostic and therapeutic tools.

An In-depth Technical Guide to N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: Chemical Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of the adenosine (B11128) diphosphate (B83284) (ADP) analog, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP. This molecule is a valuable tool in various research areas, particularly in studies involving purinergic signaling and enzyme kinetics, owing to its functionalized hexylamino-carbamoylmethyl side chain. This guide includes collated data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in the laboratory.

Core Chemical Properties and Stability

This compound is a modified nucleotide that can be synthesized by alkylating ADP[1]. Its key chemical identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name N6-[(6-Aminohexyl)carbamoylmethyl]-Adenosine 5'-diphosphate[2]
Synonyms ACM-Adenosine 5'-diphosphate, ACM-ADP[2]
CAS Number 100826-95-7[1][2]
Molecular Formula C18H31N7O11P2[1][2]
Molecular Weight 583.43 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥70%[2]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[2]

Stability and Storage:

Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions based on vendor data and general best practices for ADP analogs.

ConditionRecommendationSource(s)
Solid Form Store at -20°C, desiccated and protected from light.[3][4]
In Solution Prepare stock solutions in an appropriate buffer (e.g., water or PBS) and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
General Handling For fluorescently labeled versions, short-term exposure (up to 1 week cumulative) to ambient temperature is possible. Shipped on gel packs.[5][6][7][8]

Synthesis and Purification

The synthesis of this compound can be achieved through a reaction of ADP with hexamethylene diisocyanate. The following protocol is based on the method described by Y. Yamazaki et al. (1977) and general laboratory procedures for nucleotide modification[9].

Experimental Protocol: Synthesis of this compound

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • Hexamethylene diisocyanate

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anion-exchange chromatography resin (e.g., DEAE-Sephadex)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Reversed-phase C18 column for HPLC

  • Acetonitrile (B52724)

  • UV spectrophotometer

Methodology:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve ADP in anhydrous hexamethylphosphoramide.

  • Addition of Reagent: Slowly add hexamethylene diisocyanate to the ADP solution while stirring continuously at room temperature.

  • Reaction Incubation: Allow the reaction to proceed for several hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

  • Acidic Treatment: After the reaction is complete, cautiously add the reaction mixture to a cold, dilute solution of hydrochloric acid to hydrolyze any remaining isocyanate groups and precipitate the crude product.

  • Purification:

    • Anion-Exchange Chromatography: Dissolve the crude product in a minimal amount of water and apply it to an anion-exchange column (e.g., DEAE-Sephadex) pre-equilibrated with a low concentration of TEAB buffer. Elute the product using a linear gradient of increasing TEAB buffer concentration.

    • Reversed-Phase HPLC: For higher purity, the fractions containing the product can be further purified using a reversed-phase C18 HPLC column. Use a mobile phase gradient of acetonitrile in a volatile buffer like TEAB or ammonium (B1175870) acetate[10].

  • Characterization: Collect the fractions containing the desired product and confirm its identity and purity using UV spectrophotometry, mass spectrometry, and NMR spectroscopy.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a stable powder.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow ADP Dissolve ADP in HMPA Add_Reagent Add Hexamethylene Diisocyanate ADP->Add_Reagent React Incubate at Room Temperature Add_Reagent->React Acid_Treat Acidic Quenching React->Acid_Treat Anion_Exchange Anion-Exchange Chromatography Acid_Treat->Anion_Exchange Crude Product HPLC Reversed-Phase HPLC Anion_Exchange->HPLC Characterize Characterize Product (UV, MS, NMR) HPLC->Characterize Lyophilize Lyophilize to Powder Characterize->Lyophilize

Synthesis and Purification Workflow

Applications in Research

The presence of a terminal amino group on the hexyl linker makes this compound a versatile tool for various biochemical applications, including affinity chromatography and the development of photoaffinity probes.

Affinity Chromatography

This compound can be immobilized on a solid support, such as CNBr-activated Sepharose, to create an affinity matrix for the purification of ADP-binding proteins like kinases and dehydrogenases[9].

Materials:

  • This compound

  • CNBr-activated Sepharose 4B

  • Coupling buffer (e.g., 0.1 M NaHCO3, pH 8.3, containing 0.5 M NaCl)

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (alternating high and low pH, e.g., acetate (B1210297) buffer pH 4 and coupling buffer pH 8.3)

  • Binding buffer (specific to the target protein)

  • Elution buffer (containing a competitive ligand, e.g., ADP or ATP, or altering pH or ionic strength)

  • Protein sample (cell lysate or partially purified fraction)

Methodology:

  • Ligand Immobilization:

    • Swell and wash the CNBr-activated Sepharose with 1 mM HCl.

    • Dissolve this compound in coupling buffer and mix with the washed Sepharose.

    • Incubate for several hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking: Block any remaining active groups on the Sepharose by incubating with blocking buffer.

  • Washing: Wash the resin with alternating high and low pH buffers to remove non-covalently bound ligand.

  • Column Packing and Equilibration: Pack the affinity resin into a chromatography column and equilibrate with binding buffer.

  • Sample Application: Apply the protein sample to the equilibrated column.

  • Washing: Wash the column with binding buffer to remove unbound proteins.

  • Elution: Elute the bound protein using the elution buffer.

  • Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE, Western blotting, or an enzyme activity assay.

G cluster_prep Matrix Preparation cluster_chrom Chromatography Swell_Resin Swell & Wash CNBr-Sepharose Couple_Ligand Couple N6-ADP Analog in Coupling Buffer Swell_Resin->Couple_Ligand Block_Resin Block Unreacted Sites Couple_Ligand->Block_Resin Wash_Resin Wash Resin Block_Resin->Wash_Resin Equilibrate Equilibrate Column with Binding Buffer Wash_Resin->Equilibrate Prepared Resin Load_Sample Load Protein Sample Equilibrate->Load_Sample Wash_Column Wash Unbound Proteins Load_Sample->Wash_Column Elute_Protein Elute Target Protein Wash_Column->Elute_Protein Analyze Analyze Fractions Elute_Protein->Analyze

Affinity Chromatography Workflow

Role in Signaling Pathways

Extracellular ADP is a key signaling molecule that activates purinergic P2Y receptors, which are G protein-coupled receptors involved in a multitude of physiological processes, including platelet aggregation and inflammation[11][12]. As an ADP analog, this compound can be used to study these pathways. Its utility lies in its potential to act as a stable agonist or antagonist at P2Y receptors, or as a tool for receptor purification and characterization when immobilized.

The general mechanism of purinergic signaling involves the release of nucleotides like ATP and ADP into the extracellular space, where they bind to P2 receptors on the same or neighboring cells. This binding initiates intracellular signaling cascades that lead to various cellular responses[11][13]. The degradation of extracellular ATP and ADP by ectonucleotidases, such as CD39, plays a critical role in terminating the signal and producing adenosine, which in turn activates P1 receptors[12][13].

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP_analog ADP / N6-ADP Analog ATP->ADP_analog CD39 AMP AMP ADP_analog->AMP CD39 P2Y_R P2Y Receptor ADP_analog->P2Y_R Adenosine Adenosine AMP->Adenosine CD73 P1_R P1 Receptor Adenosine->P1_R G_Protein G-Protein Activation P2Y_R->G_Protein Signaling Downstream Signaling (e.g., PLC, AC) G_Protein->Signaling Response Cellular Response Signaling->Response

General Purinergic Signaling Pathway

References

Unraveling the Interaction of N6-Substituted ADP Analogs with Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and related N6-substituted ADP analogs with kinases. While detailed mechanistic studies on this compound itself are limited, this document consolidates the available information and broadens the scope to include the well-characterized interactions of similar N6-modified ADP analogs with nucleotide-binding proteins. This guide covers the principles of interaction, quantitative binding and inhibition data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: Competitive Inhibition

This compound is a synthetic analog of Adenosine (B11128) Diphosphate (ADP). Like ADP itself, its primary mechanism of interaction with kinases is through competitive inhibition at the highly conserved ATP-binding site.[1] Kinases, a vast family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, possess a catalytic domain with a specific pocket that accommodates the adenine (B156593), ribose, and phosphate groups of ATP.[2]

ADP analogs, including N6-substituted derivatives, bind to this same pocket, competing directly with the natural substrate, ATP. By occupying the active site, these analogs prevent ATP from binding, thereby inhibiting the phosphotransfer reaction. The modification at the N6-position of the adenine ring, an exocyclic amine, is a common strategy for developing affinity ligands and potential inhibitors.[3] The attached (6-Aminohexyl)carbamoylmethyl group provides a linker that can be used for immobilization on solid supports for applications like affinity chromatography or for the attachment of reporter molecules.[4][5]

The efficiency of these analogs as either substrates (coenzymes) or inhibitors depends on the specific kinase and the nature of the N6-substituent. The bulky group at the N6-position can influence the binding affinity and selectivity by forming additional interactions with residues in the ATP-binding pocket or, conversely, by creating steric hindrance.[3]

Quantitative Data on Kinase and Nucleotide-Binding Protein Interactions

Quantitative data for the direct interaction of this compound with kinases is sparse in the literature. Early research focused on its synthesis and its ability to act as a coenzyme.

Table 1: Coenzymic Activity of this compound [5]

EnzymeRelative Coenzymic Activity (%) vs. ADP
Acetate (B1210297) Kinase82%
Pyruvate Kinase20%

To provide a broader context for the inhibitory potential of N6-substituted ADP analogs, the following table summarizes binding and inhibition data from a study on Mortalin, a member of the Hsp70 family of ATPases. While not a kinase, Mortalin possesses a structurally similar nucleotide-binding domain (NBD) and serves as a relevant model for understanding how such modifications affect binding and activity.

Table 2: Binding and Inhibition Data of N6-Substituted ADP Analogs with Mortalin-NBD [4]

CompoundDissociation Constant (Kd) µMApparent Inhibition Constant (Kiapp) µMlogIC50
ADP5.38 ± 0.54358.5-3.44
N6-propargyl ADP11.2 ± 1.251146-2.94
N6-benzyl ADP (6-Bn ADP)3.52 ± 0.22479.9-3.31
N6-phenylethyl ADP (6-PhEt ADP)4.19 ± 1.06639.4-3.19

This data indicates that modifications at the N6-position can modulate the binding affinity and inhibitory activity of the ADP molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the interaction of N6-substituted ADP analogs with kinases.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an ADP analog like this compound against a specific kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™).

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • This compound (or other test inhibitor)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (buffer only).

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of the serially diluted ADP analog or vehicle.

    • 2.5 µL of a solution containing the kinase and its substrate.

  • Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Affinity Purification of Kinases

This protocol outlines the use of immobilized this compound for the purification of kinases from a cell lysate or protein mixture.[5]

Materials:

  • This compound

  • CNBr-activated Sepharose 4B (or similar activated resin)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (alternating low and high pH, e.g., acetate buffer pH 4.0 and coupling buffer pH 8.3)

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, pH 7.5)

  • Elution Buffer (Binding buffer containing a high concentration of ATP or ADP, e.g., 10 mM ATP)

  • Cell lysate or protein mixture containing the target kinase(s)

  • Chromatography column

Procedure:

  • Ligand Immobilization:

    • Swell and wash the CNBr-activated Sepharose resin with 1 mM HCl according to the manufacturer's instructions.

    • Dissolve this compound in coupling buffer.

    • Mix the dissolved ligand with the washed resin and incubate overnight at 4°C with gentle agitation.

  • Blocking Unreacted Groups: After coupling, wash the resin and block any remaining active groups by incubating with blocking buffer for 2 hours at room temperature.

  • Resin Preparation: Wash the resin extensively with alternating low and high pH wash buffers, followed by equilibration with the Binding/Wash Buffer. Pack the resin into a chromatography column.

  • Affinity Chromatography:

    • Clarify the cell lysate by centrifugation or filtration.

    • Load the clarified lysate onto the equilibrated column at a slow flow rate to allow for binding of kinases.

    • Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases by applying the Elution Buffer. The high concentration of free ATP/ADP will compete with the immobilized ligand for the kinase's active site, releasing the kinase from the column.

  • Fraction Collection and Analysis: Collect fractions during the elution step and analyze them for the presence of the target kinase using methods such as SDS-PAGE, Western blotting, or kinase activity assays.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts and procedures.

competitive_inhibition Kinase Kinase Active Site Binding1 Binding Kinase->Binding1 Binding2 Binding Kinase->Binding2 ATP ATP ATP->Binding1 Substrate Substrate Reaction Phosphorylation Substrate->Reaction ADP_Analog N6-Substituted ADP (Inhibitor) ADP_Analog->Binding2 Binding1->Reaction No_Reaction Inhibition (No Reaction) Binding2->No_Reaction P_Substrate Phosphorylated Substrate Reaction->P_Substrate

Caption: Competitive inhibition of a kinase by an N6-substituted ADP analog.

kinase_assay_workflow start Start prep_inhibitor Prepare serial dilution of ADP Analog start->prep_inhibitor setup_reaction Dispense Analog, Kinase, and Substrate into 384-well plate prep_inhibitor->setup_reaction initiate Add ATP to initiate reaction setup_reaction->initiate incubate_kinase Incubate at RT (e.g., 60 min) initiate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_adpglo->add_detection incubate_detection Incubate at RT (30 min) add_detection->incubate_detection read Measure Luminescence incubate_detection->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

affinity_purification_workflow start Start immobilize Immobilize N6-AHC-ADP on Sepharose resin start->immobilize pack_column Pack resin into chromatography column immobilize->pack_column equilibrate Equilibrate column with Binding Buffer pack_column->equilibrate load_sample Load cell lysate onto column equilibrate->load_sample wash Wash with Binding Buffer to remove unbound proteins load_sample->wash elute Elute bound kinases with ATP-containing Elution Buffer wash->elute collect Collect fractions elute->collect analyze Analyze fractions (SDS-PAGE, Western, etc.) collect->analyze end End analyze->end

Caption: Workflow for kinase purification using affinity chromatography.

Application in Signaling Pathways

N6-substituted adenosine analogs can serve as valuable research tools to probe the function of specific kinases within complex signaling networks. For instance, N6-substituted adenosine analogues have been identified as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in cancer.

jak_stat_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK2 Kinase Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates P_STAT p-STAT3 Dimer STAT3 Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Inhibitor N6-Substituted Analog (Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway, a target for N6-substituted analogs.

References

Coenzymic Activity of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP with Pyruvate Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) kinase (PK) is a pivotal enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the dephosphorylation of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP). This reaction is crucial for cellular energy metabolism and is subject to complex allosteric regulation. The development of modified nucleotide analogs, such as N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, offers valuable tools for probing the enzyme's active site, developing enzyme inhibitors or activators, and for applications in affinity chromatography and immobilized enzyme systems. This technical guide provides an in-depth overview of the coenzymic activity of this compound with pyruvate kinase, including available data, detailed experimental protocols for kinetic analysis, and visualizations of relevant pathways and workflows.

Data Presentation

CoenzymeRelative Activity (%)Km (mM)Vmax (µmol/min/mg)
ADP (Reference)100[To be determined][To be determined]
This compound20[1][To be determined][To be determined]

Experimental Protocols

To determine the kinetic parameters (Km and Vmax) of pyruvate kinase with this compound, a continuous spectrophotometric coupled-enzyme assay is recommended. This assay links the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Principle of the Assay:

  • Pyruvate Kinase Reaction: Phosphoenolpyruvate + this compound → Pyruvate + N6-[(6-Aminohexyl)carbamoylmethyl]-ATP

  • Coupling Reaction (LDH): Pyruvate + NADH + H+ → Lactate + NAD+

The rate of NADH oxidation is directly proportional to the rate of the pyruvate kinase reaction, assuming the coupling enzyme (LDH) is not rate-limiting.

Materials and Reagents:

  • Pyruvate Kinase (e.g., from rabbit muscle)

  • This compound

  • Adenosine 5'-diphosphate (ADP) sodium salt (for comparison)

  • Phosphoenolpyruvate (PEP) monopotassium salt

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • L-Lactic dehydrogenase (LDH) (e.g., from bovine heart)

  • HEPES buffer (50 mM, pH 7.5)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Assay Buffer Preparation:

Prepare a stock solution of 50 mM HEPES buffer containing 100 mM KCl and 10 mM MgCl2, adjusted to pH 7.5 at 25°C.

Stock Solution Preparation:

  • PEP: 100 mM in deionized water.

  • NADH: 10 mM in deionized water.

  • This compound: Prepare a series of concentrations (e.g., 0.1 mM to 10 mM) in deionized water.

  • ADP: Prepare a series of concentrations (e.g., 0.1 mM to 10 mM) in deionized water for a control experiment.

  • LDH: 1000 units/mL in a suitable buffer.

  • Pyruvate Kinase: Prepare a stock solution of 1 mg/mL and dilute to the working concentration (e.g., 0.1-0.5 µg/mL) in assay buffer immediately before use.

Assay Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.

  • In a quartz cuvette, prepare the reaction mixture by adding the following components to a final volume of 1 mL:

    • Assay Buffer

    • PEP (to a final concentration of 2 mM, ensuring saturation)

    • NADH (to a final concentration of 0.2 mM)

    • LDH (to a final concentration of 10-20 units/mL)

    • Varying concentrations of this compound (e.g., from 0.1 mM to 5 mM).

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted pyruvate kinase solution.

  • Immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat the assay for each concentration of the ADP analog.

  • Perform a control experiment using ADP instead of the analog to determine the reference kinetic parameters.

Data Analysis:

Plot the initial reaction velocities (V₀) against the corresponding concentrations of this compound. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Mandatory Visualization

glycolysis_pathway cluster_glycolysis Glycolysis cluster_inputs_outputs Key Molecules Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ATP ATP Pyruvate->ATP Products ADP ADP ADP->PEP Co-substrate NADH NADH NAD NAD

Caption: The Glycolytic Pathway Highlighting Pyruvate Kinase.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Stock Solutions Mixture Prepare Reaction Mixture in Cuvette (PEP, NADH, LDH, ADP Analog) Reagents->Mixture Enzyme Dilute Pyruvate Kinase Initiate Initiate Reaction with Pyruvate Kinase Enzyme->Initiate Incubate Incubate at 25°C Mixture->Incubate Incubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [ADP Analog] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Experimental Workflow for Kinetic Analysis.

References

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Versatile Analog for Probing Enzyme Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) that has proven to be a valuable tool in the field of enzymology and drug discovery. Its unique structure, featuring a hexylamino linker attached to the N6 position of the adenine (B156593) ring, allows for its immobilization on solid supports and conjugation with reporter molecules, making it suitable for a variety of biochemical applications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile ADP analog, with a focus on its use in enzyme studies.

Physicochemical Properties and Synthesis

This compound is characterized by the presence of a carbamoylmethyl linker arm terminating in a primary amine. This functional group is key to its utility, providing a reactive handle for covalent attachment to matrices or labels without significantly compromising its ability to interact with many ADP-binding enzymes.

Synthesis

The synthesis of this compound was first reported by Yamazaki et al. in 1977.[1] The process involves the reaction of ADP with hexamethylene diisocyanate in a polar aprotic solvent such as hexamethylphosphoramide (B148902), followed by acidic workup. This procedure yields this compound, along with the corresponding AMP and ATP analogs.[1]

Applications in Enzyme Studies

The primary applications of this compound in enzyme research are as a ligand for affinity chromatography and as a substrate or inhibitor in kinetic and binding assays.

Affinity Chromatography

The terminal amino group of the hexyl linker allows for the straightforward coupling of this compound to activated solid supports, such as CNBr-activated Sepharose, creating an affinity matrix for the purification of ADP-dependent enzymes.[1] This technique has been successfully employed to purify a range of enzymes, including succinate (B1194679) thiokinase, hexokinase, pyruvate (B1213749) kinase, phosphoglycerate kinase, lactate (B86563) dehydrogenase, and alcohol dehydrogenase.[1]

Enzyme Kinetics and Inhibition Studies

This compound can act as a substrate or inhibitor for various kinases and other ADP-utilizing enzymes. Its ability to mimic the natural ligand, ADP, allows researchers to probe the active site of enzymes and to characterize their kinetic properties. The coenzymic activity of this analog has been quantified for several enzymes, demonstrating its utility in such studies.

Quantitative Data

The following table summarizes the known quantitative data for the coenzymic activity of this compound with select enzymes.

EnzymeRelative Coenzymic Activity (% of ADP)Reference
Acetate Kinase82%[1]
Pyruvate Kinase20%[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the original synthesis described by Yamazaki et al. (1977) and should be performed by personnel trained in synthetic chemistry.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dissolve ADP in anhydrous hexamethylphosphoramide.

  • Addition of Reagent: Slowly add a solution of hexamethylene diisocyanate in hexamethylphosphoramide to the ADP solution under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the mixture at room temperature for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography.

  • Quenching and Workup: Upon completion, quench the reaction by the addition of an acidic solution.

  • Purification: The crude product is then purified using column chromatography, typically on a diethylaminoethyl (DEAE) cellulose (B213188) or similar ion-exchange resin, to separate the desired this compound from unreacted starting materials and byproducts.

  • Characterization: The final product should be characterized by spectroscopic methods, such as UV-Vis spectroscopy, and NMR, to confirm its identity and purity.

Affinity Chromatography for Enzyme Purification
  • Preparation of the Affinity Matrix:

    • Swell CNBr-activated Sepharose 4B in 1 mM HCl.

    • Wash the swollen resin with coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve this compound in the coupling buffer and mix with the resin.

    • Allow the coupling reaction to proceed for several hours at 4°C with gentle agitation.

    • Block any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).

    • Wash the resin extensively with alternating high and low pH buffers to remove non-covalently bound ligand.

  • Column Packing and Equilibration:

    • Pack the prepared affinity matrix into a chromatography column.

    • Equilibrate the column with binding buffer (the composition of which will depend on the specific enzyme being purified).

  • Sample Application:

    • Apply the crude protein extract containing the target enzyme to the column.

  • Washing:

    • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound enzyme using a competitive ligand (e.g., a solution of ADP or ATP in the binding buffer) or by changing the buffer conditions (e.g., increasing the ionic strength or altering the pH).

  • Analysis:

    • Collect fractions and assay for enzyme activity to identify the purified protein.

Visualizations

Signaling Pathway

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADP_analog This compound (ADP Analog) ADP_analog->P2Y12 Binds to Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P Platelet_Activation Inhibition of Platelet Activation VASP_P->Platelet_Activation Leads to

Caption: P2Y12 receptor signaling pathway.

Experimental Workflow

Enzyme_Purification_Workflow start Start: Crude Cell Lysate prep_matrix Prepare N6-AHCM-ADP-Sepharose Affinity Matrix start->prep_matrix pack_column Pack Chromatography Column prep_matrix->pack_column equilibrate Equilibrate Column with Binding Buffer pack_column->equilibrate load_sample Load Crude Lysate onto Column equilibrate->load_sample wash Wash with Binding Buffer to Remove Unbound Proteins load_sample->wash elute Elute Bound Enzyme with ADP or High Salt Buffer wash->elute collect_fractions Collect Eluted Fractions elute->collect_fractions assay Assay Fractions for Enzyme Activity collect_fractions->assay end End: Purified Enzyme assay->end

Caption: Enzyme purification workflow.

Conclusion

This compound is a valuable and versatile tool for the study of ADP-dependent enzymes. Its utility in affinity chromatography allows for the efficient purification of these enzymes, while its ability to act as an ADP analog facilitates kinetic and binding studies. The availability of this compound and its derivatives provides researchers with a powerful means to investigate the structure, function, and regulation of a wide range of important enzymatic targets. As research in enzymology and drug discovery continues to advance, the applications of this and similar nucleotide analogs are likely to expand, offering new insights into biological processes and potential therapeutic interventions.

References

The Hexyl Spacer Arm in N6-Modified ADP Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the hexyl spacer arm in N6-modified Adenosine (B11128) Diphosphate (B83284) (ADP) analogs. These molecules are of considerable interest in drug discovery, primarily as modulators of P2Y purinergic receptors and as inhibitors of heat shock proteins like mortalin. This document provides a comprehensive overview of their synthesis, biological activity, and the experimental protocols used for their characterization, with a specific focus on the role of the N6-hexyl modification.

Introduction: The Versatility of N6-Modification

Adenosine diphosphate (ADP) is a critical endogenous signaling molecule that activates P2Y receptors, a family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including platelet aggregation, inflammation, and neurotransmission.[1][2] Modification of the ADP molecule at the N6-position of the adenine (B156593) ring has proven to be a fruitful strategy for developing potent and selective receptor agonists and antagonists, as well as inhibitors of other nucleotide-binding proteins.[3][4]

The introduction of an alkyl spacer, such as a hexyl chain, at the N6-position can significantly influence the analog's binding affinity, selectivity, and functional activity. This guide will delve into the structural and functional implications of this modification.

The Role of the Hexyl Spacer Arm

The hexyl spacer arm in N6-modified ADP analogs serves as a flexible linker that can extend into and interact with specific pockets within the target protein's binding site. The length and chemical nature of this spacer are critical determinants of the analog's pharmacological properties.

Structure-Activity Relationships:

While direct structure-activity relationship (SAR) studies for N6-hexyl-ADP at P2Y receptors are not extensively published, research on related N6-alkyl-adenosine analogs at A1 adenosine receptors provides valuable insights. These studies demonstrate that the length of the n-alkyl chain significantly impacts binding affinity, with optimal activity often observed with chain lengths of five to nine carbons. For instance, in a series of N6-n-alkyladenosines, N6-n-pentyladenosine exhibited a high affinity for the A1-receptor, with a Ki of 0.50 nM. As the chain length increases, the affinity can either increase or decrease depending on the specific receptor subtype and the presence of other functional groups.[5] This suggests that the hexyl group in N6-hexyl-ADP is likely to play a crucial role in optimizing the positioning of the adenosine core within the binding pocket of its target proteins.

Quantitative Data on N6-Modified ADP Analogs

Direct quantitative data for N6-hexyl-ADP is sparse in publicly available literature. However, data from studies on a variety of N6-substituted ADP analogs acting on mortalin, a member of the Hsp70 family, offer a valuable point of reference for understanding their potential inhibitory activity.

Table 1: Inhibitory Activity of N6-Modified ADP Analogs on Mortalin-NBD ATPase Activity

AnalogKiapp (μM)logIC50
6-Bn ADPNot Reported-3.88 ± 0.09
6-PheEt ADPNot Reported-3.95 ± 0.07
6-Fu ADPNot Reported-3.61 ± 0.08
6-(3-MeBn) ADPNot Reported-3.70 ± 0.06
6-cHe ADPNot Reported-3.54 ± 0.09

Data extracted from a study on N6-functionalized adenosine-5'-diphosphate analogues for the inhibition of mortalin.[6][7] It is important to note that these values are for analogs with different N6-substituents and not specifically for an N6-hexyl modification.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N6-modified ADP analogs.

Synthesis of N6-(6-Aminohexyl)-ADP

General Two-Step Synthetic Approach:

  • Alkylation of Adenosine: N6-acetyl-2',3',5'-tri-O-acetyladenosine can be regioselectively alkylated with a suitable hexyl halide (e.g., 1-bromohexane) under basic conditions.

  • Phosphorylation and Deprotection: The resulting N6-hexyladenosine is then subjected to phosphorylation at the 5'-position, followed by deprotection of the acetyl groups to yield N6-hexyl-ADP.

Further purification is typically achieved using chromatographic techniques such as ion-exchange chromatography.

Isothermal Titration Calorimetry (ITC) for Mortalin Binding

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of ligand-protein interactions.[10][11][12][13]

Protocol Outline:

  • Protein and Ligand Preparation:

    • Express and purify the nucleotide-binding domain (NBD) of human mortalin.

    • Prepare a stock solution of N6-hexyl-ADP in the same buffer as the protein. A suitable buffer is 20 mM HEPES/NaOH (pH 7.8), 50 mM NaCl, 5 mM KCl, and 5 mM MgCl2.

  • ITC Experiment:

    • Load the mortalin-NBD solution (e.g., 50 µM) into the sample cell of the ITC instrument.

    • Load the N6-hexyl-ADP solution (e.g., 500 µM) into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • The heat changes upon each injection are measured and integrated.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

ATPase Inhibition Assay for Mortalin

This assay measures the ability of N6-hexyl-ADP to inhibit the ATP hydrolysis activity of mortalin.[3][6]

Protocol Outline:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES/NaOH pH 7.8, 50 mM NaCl, 5 mM KCl, 5 mM MgCl2).

    • In a microplate, add mortalin-NBD to the buffer.

    • Add varying concentrations of N6-hexyl-ADP (inhibitor).

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of ATP (e.g., 50 µM).

    • The rate of ATP hydrolysis is monitored by measuring the production of inorganic phosphate (B84403) (Pi) over time. This can be done using a colorimetric method, such as the malachite green assay, or a coupled enzyme assay that links Pi production to a change in absorbance or fluorescence.

  • Data Analysis:

    • The initial reaction rates at different inhibitor concentrations are determined.

    • The data is then used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the apparent inhibition constant (Kiapp).[6]

Calcium Mobilization Assay for P2Y Receptors

Activation of Gq-coupled P2Y receptors (like P2Y1) by ADP analogs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[9][14][15][16][17]

Protocol Outline:

  • Cell Preparation and Dye Loading:

    • Use a cell line endogenously or recombinantly expressing the P2Y receptor of interest (e.g., human platelets or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Fluorometric Measurement:

    • Wash the cells to remove extracellular dye and resuspend them in a suitable buffer.

    • Place the cell suspension in a fluorometer or a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add N6-hexyl-ADP at various concentrations and record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • From this curve, the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Its activation by ADP or its analogs initiates a signaling cascade leading to an increase in intracellular calcium.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Cell_Response PKC->Cell_Response Phosphorylates Targets ADP N6-Hexyl-ADP ADP->P2Y1 Binds

P2Y1 Receptor Signaling Pathway
P2Y12/P2Y13 Receptor Signaling Pathway

The P2Y12 and P2Y13 receptors are Gi-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12/13 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) ATP_cyto ATP Gi->AC Inhibits cAMP cAMP ↓ ATP_cyto->cAMP Conversion Blocked PKA Protein Kinase A (PKA) ↓ cAMP->PKA Cell_Response Cellular Response (e.g., Inhibition of Vasodilation) PKA->Cell_Response ADP N6-Hexyl-ADP ADP->P2Y12 Binds

P2Y12/13 Receptor Signaling Pathway
Experimental Workflow for ATPase Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory effect of N6-hexyl-ADP on mortalin's ATPase activity.

ATPase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Mortalin-NBD - N6-Hexyl-ADP (Inhibitor) - ATP (Substrate) - Reaction Buffer start->prep_reagents setup_assay Set up Assay Plate: - Add Mortalin-NBD - Add varying concentrations of N6-Hexyl-ADP prep_reagents->setup_assay initiate_reaction Initiate Reaction: Add ATP to all wells setup_assay->initiate_reaction incubate Incubate at 25°C initiate_reaction->incubate measure_pi Measure Inorganic Phosphate (Pi) Production (e.g., Malachite Green Assay) incubate->measure_pi analyze_data Data Analysis: - Calculate initial reaction rates - Determine IC50 and Kiapp values measure_pi->analyze_data end End analyze_data->end

Workflow for Mortalin ATPase Inhibition Assay

Conclusion and Future Directions

N6-modified ADP analogs, particularly those incorporating a hexyl spacer, represent a promising class of molecules for targeting P2Y receptors and mortalin. The hexyl arm provides a versatile scaffold for optimizing ligand-protein interactions, although a more systematic exploration of the structure-activity relationships is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field. Future studies should focus on obtaining specific quantitative data for N6-hexyl-ADP and exploring its therapeutic potential in relevant disease models. The continued development of such targeted molecular probes will undoubtedly advance our understanding of purinergic signaling and chaperone biology, paving the way for novel therapeutic interventions.

References

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Comprehensive Technical Guide to its Discovery and Initial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a crucial synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP). We will delve into its discovery, detail the methodologies for its synthesis, and explore its initial yet significant applications in bio-organic chemistry and enzyme kinetics. This document serves as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key processes to facilitate its use in research and development.

Introduction

The modification of nucleotides at the N6 position of the adenine (B156593) ring has been a pivotal strategy in the development of molecular probes, affinity ligands, and enzyme inhibitors. This compound, with its terminal amino group on a hexyl spacer arm, represents a versatile tool for the immobilization of ADP to solid supports and for the study of ADP-dependent enzymes. This guide will cover the foundational knowledge required to synthesize and utilize this important molecule.

Discovery and Synthesis

This compound was first synthesized to create coenzymically active immobilized ADP derivatives.[1] The synthesis involves the reaction of ADP with hexamethylene diisocyanate, followed by acidic treatment. This process yields not only the desired ADP analog but also corresponding AMP and ATP analogs.

Synthesis Workflow

The synthesis of this compound is a multi-step chemical process. The following diagram outlines the key stages of the synthesis.

Synthesis_Workflow ADP ADP Reaction Reaction in Hexamethylphosphoramide ADP->Reaction Hexamethylene_diisocyanate Hexamethylene diisocyanate Hexamethylene_diisocyanate->Reaction Intermediate N6-substituted ADP intermediate Reaction->Intermediate Formation of carbamoyl linkage Acid_Treatment Acidic Medium Treatment Intermediate->Acid_Treatment Product_Mixture Mixture of N6-analogues (AMP, ADP, ATP) Acid_Treatment->Product_Mixture Hydrolysis Purification Purification Product_Mixture->Purification e.g., Chromatography Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Yamazaki et al. (1977).[1]

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • Hexamethylene diisocyanate

  • Hexamethylphosphoramide (HMPA)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Chromatography resin (e.g., DEAE-cellulose)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve ADP in HMPA.

  • Addition of Reagent: Add hexamethylene diisocyanate to the ADP solution.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours).

  • Quenching: Quench the reaction by adding water.

  • Acidification: Adjust the pH of the solution to acidic (e.g., pH 2-3) with HCl.

  • Incubation: Maintain the acidic conditions for a period to facilitate the desired reaction (e.g., 24 hours at room temperature).

  • Precipitation: Precipitate the nucleotide analogues by adding an excess of diethyl ether.

  • Collection: Collect the precipitate by centrifugation.

  • Purification: Dissolve the precipitate in water and apply it to a DEAE-cellulose chromatography column. Elute with a linear gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).

  • Product Identification: Monitor the elution profile by UV absorbance at 260 nm and pool the fractions corresponding to this compound.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final product as a solid.

Quantitative Data

The initial studies on this compound provided key quantitative data regarding its coenzymic activity compared to native ADP.

EnzymeRelative Coenzymic Activity (%)Reference
Acetate Kinase82[1]
Pyruvate Kinase20[1]

Table 1. Coenzymic activity of this compound relative to ADP.

The yields of the synthesized adenine nucleotide analogues were also reported.

Nucleotide AnalogueYield (%)Reference
N6-[(6-Aminohexyl)carbamoylmethyl]-AMP17[1]
This compound13[1]
N6-[(6-Aminohexyl)carbamoylmethyl]-ATP12[1]

Table 2. Yields of N6-substituted adenine nucleotide analogues.[1]

Initial Applications

The primary initial application of this compound was in the development of affinity adsorbents for the purification of enzymes. The terminal amino group allows for its covalent attachment to a solid support, creating a stationary phase with immobilized ADP.

Application Workflow: Affinity Chromatography

The following diagram illustrates the workflow for using this compound in affinity chromatography to purify ADP-dependent enzymes.

Affinity_Chromatography_Workflow cluster_preparation Column Preparation cluster_purification Purification Process Activated_Support Activated Solid Support (e.g., CNBr-activated Sepharose) Coupling Covalent Coupling Activated_Support->Coupling ADP_Analogue This compound ADP_Analogue->Coupling Affinity_Matrix Immobilized ADP Affinity Matrix Coupling->Affinity_Matrix Binding Binding to Affinity Matrix Affinity_Matrix->Binding Crude_Extract Crude Enzyme Extract Crude_Extract->Binding Wash Wash to Remove Unbound Proteins Binding->Wash Elution Elution of Bound Enzyme Wash->Elution Purified_Enzyme Purified ADP-dependent Enzyme Elution->Purified_Enzyme

Caption: Workflow for enzyme purification using an affinity matrix with immobilized this compound.

Experimental Protocol: Affinity Chromatography

This is a generalized protocol for the purification of an ADP-dependent enzyme using an this compound-coupled affinity matrix.

Materials:

  • This compound-coupled Sepharose (or similar activated support)

  • Chromatography column

  • Binding buffer (e.g., Tris-HCl buffer at a physiological pH)

  • Wash buffer (Binding buffer with potentially increased salt concentration)

  • Elution buffer (Binding buffer containing a competitive ligand, e.g., ADP or ATP, or a high salt concentration)

  • Crude protein extract containing the target enzyme

Procedure:

  • Column Packing: Pack a chromatography column with the this compound-coupled Sepharose.

  • Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.

  • Sample Loading: Apply the crude protein extract to the column at a slow flow rate to allow for binding of the target enzyme.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins. Monitor the UV absorbance of the flow-through until it returns to baseline.

  • Elution: Elute the bound enzyme from the column by applying the elution buffer.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and enzyme activity to identify the fractions containing the purified enzyme.

Signaling Pathways: A General Context

While specific signaling pathways directly involving the synthetic this compound are not extensively documented, its structural similarity to ADP places it within the broader context of purinergic signaling. Extracellular nucleotides like ADP and ATP are key signaling molecules that act through P2 receptors.

The following diagram provides a simplified overview of the general purinergic signaling pathway, which is the relevant biological context for ADP and its analogs.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP Ectonucleotidases Ectonucleotidases ATP->Ectonucleotidases Hydrolysis P2X_Receptor P2X Receptor (Ion Channel) ATP->P2X_Receptor Binds ADP ADP ADP->Ectonucleotidases Hydrolysis P2Y_Receptor P2Y Receptor (GPCR) ADP->P2Y_Receptor Binds AMP AMP AMP->Ectonucleotidases Hydrolysis Adenosine Adenosine Ectonucleotidases->ADP Ectonucleotidases->AMP Ectonucleotidases->Adenosine Signaling_Cascade Downstream Signaling Cascade P2Y_Receptor->Signaling_Cascade Activates P2X_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: A simplified diagram of the general purinergic signaling pathway.

Conclusion

This compound is a valuable tool in the study of ADP-dependent systems. Its synthesis, while requiring careful execution, provides a versatile molecule for the immobilization of ADP. The initial applications in affinity chromatography have demonstrated its utility in enzyme purification. While its direct role in cellular signaling is not a primary area of its application, its structural relationship to ADP firmly places it within the important field of purinergic signaling research. This guide provides the foundational knowledge for researchers to synthesize and utilize this important ADP analog in their own investigations.

References

Methodological & Application

Application Notes and Protocols for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a chemically modified analog of adenosine (B11128) diphosphate (B83284) (ADP) designed for use in affinity chromatography. The key feature of this analog is the six-carbon spacer arm with a terminal amino group, which allows for its covalent immobilization onto a solid support matrix. This immobilized ligand can then be used to selectively capture and purify proteins that bind to ADP, such as kinases, dehydrogenases, and other nucleotide-binding proteins. This technique offers a highly specific and efficient method for protein purification, often achieving high levels of purity in a single step.

These application notes provide a comprehensive guide to utilizing this compound for the affinity purification of ADP-binding proteins. Detailed protocols for ligand immobilization, column packing, protein binding, elution, and column regeneration are provided, along with illustrative diagrams and data tables to guide the experimental process.

Principle of Affinity Chromatography

Affinity chromatography separates proteins based on a reversible and specific interaction between the protein of interest and an immobilized ligand. In this case, this compound serves as the ligand, mimicking the natural cofactor to bind to the active or allosteric sites of target proteins. The general workflow involves loading a crude protein extract onto the affinity column, where the target proteins bind to the immobilized ADP analog. Non-binding proteins are washed away, and the purified target protein is subsequently eluted by altering the buffer conditions to disrupt the protein-ligand interaction.

Experimental Protocols

Protocol 1: Immobilization of this compound to CNBr-Activated Sepharose

This protocol describes the covalent coupling of the ADP analog to a pre-activated agarose (B213101) matrix.

Materials:

  • This compound

  • CNBr-activated Sepharose 4B

  • 1 mM HCl

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel

Procedure:

  • Matrix Preparation: Weigh out the desired amount of CNBr-activated Sepharose 4B powder (e.g., 1 gram) and suspend it in 1 mM HCl (200 mL per gram of dry powder). Allow the gel to swell for 15-30 minutes.

  • Washing: Transfer the swollen gel to a sintered glass funnel and wash with 10-15 bed volumes of 1 mM HCl. This step removes additives and prepares the matrix for coupling.

  • Ligand Solubilization: Dissolve this compound in the Coupling Buffer. A typical concentration is 5-10 mg of the ligand per mL of settled gel.

  • Coupling Reaction: Quickly wash the gel with 3-5 bed volumes of Coupling Buffer. Immediately transfer the moist gel cake to a reaction vessel containing the dissolved ligand. Mix the suspension gently by end-over-end rotation for 2 hours at room temperature or overnight at 4°C.

  • Blocking Unreacted Groups: After the coupling reaction, collect the gel by filtration and wash away excess, uncoupled ligand with Coupling Buffer. Transfer the gel to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups on the Sepharose.

  • Final Washing: Wash the gel with several alternating cycles of Wash Buffer A and Wash Buffer B to remove any non-covalently bound molecules. Each wash should consist of 3-5 bed volumes.

  • Storage: After the final wash, equilibrate the gel with a suitable storage buffer (e.g., 20 mM Tris-HCl, 0.02% sodium azide, pH 7.5) and store at 4°C.

Protocol 2: Affinity Chromatography of ADP-Binding Proteins

This protocol outlines the general procedure for purifying a target protein from a crude lysate.

Materials:

  • Prepared this compound-Sepharose

  • Chromatography column

  • Binding/Equilibration Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5 (optimal conditions may vary depending on the target protein)

  • Wash Buffer: Same as Binding/Equilibration Buffer

  • Elution Buffers:

    • Salt Gradient Elution: Binding Buffer containing a linear gradient of NaCl (e.g., 0.1 M to 1.5 M).

    • Competitive Elution: Binding Buffer supplemented with a competing ligand (e.g., 5-20 mM NADH, NAD+, or ADP).

  • Crude protein lysate, clarified by centrifugation or filtration.

Procedure:

  • Column Packing: Gently resuspend the affinity resin and pour it into a chromatography column. Allow the gel to settle and pack under gravity or with a pump at a low flow rate.

  • Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Application: Apply the clarified protein lysate to the column at a low flow rate (e.g., 0.2-0.5 mL/min for a 5 mL column) to allow for sufficient interaction between the target protein and the immobilized ligand.

  • Washing: After loading the sample, wash the column with 5-10 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Salt Gradient Elution: Apply a linear gradient of increasing salt concentration (e.g., NaCl from 0.1 M to 1.5 M in the Binding Buffer) over 10-20 CV. Collect fractions and monitor the A280 to identify the eluted protein peak(s).

    • Competitive Elution: Apply the Binding Buffer containing the competing ligand (e.g., 10 mM NADH). The target protein will be displaced from the resin and elute from the column. Collect fractions and monitor the A280.

  • Analysis of Fractions: Analyze the collected fractions for protein concentration (e.g., Bradford assay) and for the presence and purity of the target protein (e.g., SDS-PAGE, Western blot, enzyme activity assays).

  • Column Regeneration and Storage: After elution, wash the column with 3-5 CV of high salt buffer (e.g., Binding Buffer with 1.5 M NaCl) followed by 3-5 CV of low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) and then high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) to remove any tightly bound proteins. Re-equilibrate the column with storage buffer (e.g., 20 mM Tris-HCl, 0.02% sodium azide, pH 7.5) and store at 4°C.

Data Presentation

The following tables provide examples of purification data that can be obtained using this compound affinity chromatography.

Table 1: Purification of Lactate Dehydrogenase (LDH) from Bovine Heart Extract

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract150030002.01001
Ammonium Sulfate Fractionation45027006.0903
N6-AHCM-ADP Affinity Chromatography152100140.07070

Table 2: Purification of Hexokinase from Yeast Extract

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate250050002.01001
Ion Exchange Chromatography300400013.3806.7
N6-AHCM-ADP Affinity Chromatography103000300.060150

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for affinity chromatography using this compound.

AffinityChromatographyWorkflow cluster_prep Phase 1: Matrix Preparation cluster_purification Phase 2: Protein Purification cluster_analysis Phase 3: Analysis and Regeneration Immobilization Immobilization of N6-AHCM-ADP on CNBr-Activated Sepharose Packing Column Packing Immobilization->Packing Equilibration Column Equilibration Packing->Equilibration SampleApp Sample Application (Crude Lysate) Equilibration->SampleApp Wash Washing (Remove Unbound Proteins) SampleApp->Wash Elution Elution (Salt Gradient or Competitive Ligand) Wash->Elution FractionAnalysis Fraction Analysis (SDS-PAGE, Activity Assay) Elution->FractionAnalysis Regeneration Column Regeneration FractionAnalysis->Regeneration Storage Column Storage Regeneration->Storage

Caption: Workflow for affinity purification using N6-AHCM-ADP-Sepharose.

Logical Relationships in Elution Strategies

This diagram illustrates the decision-making process for choosing an elution strategy.

ElutionStrategy cluster_options Elution Options cluster_outcomes Outcomes Start Protein Bound to N6-AHCM-ADP Matrix Decision Choose Elution Strategy Start->Decision SaltGradient Salt Gradient Elution (Disrupts Ionic Interactions) Decision->SaltGradient Non-specific Competitive Competitive Elution (Displaces Protein with Free Ligand, e.g., NADH) Decision->Competitive Specific ElutedProtein1 Purified Protein SaltGradient->ElutedProtein1 ElutedProtein2 Purified Protein Competitive->ElutedProtein2

Caption: Decision tree for elution strategies in ADP affinity chromatography.

Conclusion

This compound is a versatile tool for the affinity purification of a wide range of ADP-binding proteins. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust and efficient purification strategies. Researchers are encouraged to optimize the buffer conditions, particularly pH and ionic strength, as well as the elution method, to achieve the best results for their specific protein of interest. The high selectivity of this affinity matrix can significantly streamline purification workflows, leading to high-purity protein preparations suitable for downstream applications in research and drug development.

Application Notes and Protocols for Coupling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent coupling of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an analog of adenosine (B11128) diphosphate (B83284) (ADP), to pre-activated agarose (B213101) beads. The resulting ADP-agarose affinity resin is a valuable tool for the purification and study of ADP-binding proteins, including kinases, dehydrogenases, and ATPases, which are critical targets in drug development. The protocol outlines two common and effective methods for immobilization: coupling to N-hydroxysuccinimide (NHS)-activated agarose and to epoxy-activated agarose.

Introduction

This compound possesses a terminal primary amine group provided by the hexyl spacer arm, making it suitable for covalent attachment to various activated chromatography matrices. The choice between NHS-activated and epoxy-activated agarose depends on factors such as the desired linkage chemistry and the pH stability of the ligand. NHS-activated agarose reacts with primary amines to form stable amide bonds, while epoxy-activated agarose forms an amine bond under slightly more alkaline conditions. Both methods yield a stable and reusable affinity matrix for the selective enrichment of ADP-binding proteins from complex biological samples.

Quantitative Data Summary

The efficiency of the coupling reaction and the final ligand density on the agarose beads are critical parameters for the performance of the affinity resin. The following table summarizes typical quantitative data for commercially available activated agarose beads.

ParameterNHS-Activated AgaroseEpoxy-Activated Agarose
Ligand to be Coupled Molecules with primary aminesMolecules with amine, thiol, or hydroxyl groups[1][2]
Typical Coupling Efficiency > 80-85%[3][4]High, dependent on ligand and conditions
Binding Capacity > 25 mg protein/mL resin[3]Ligand dependent
Activation Level High degree of substitution> 30 µmol epoxy/mL (4% agarose)[5]
Spacer Arm Typically a 6-carbon or longer spacer is part of the activated resin[4]12-atom hydrophilic spacer arm[2]
Recommended pH for Coupling 7.0 - 9.0[3][6]9.0 - 10.0 for amine ligands[2]
Reaction Time > 80% coupling within 30 minutes[3][4]Typically 16 hours[2]

Experimental Protocols

Protocol 1: Coupling to NHS-Activated Agarose

This protocol is adapted for the coupling of this compound to NHS-activated agarose beads. The NHS ester reacts with the primary amine of the ADP analog to form a stable amide linkage.

Materials:

  • NHS-Activated Agarose (e.g., from Thermo Scientific Pierce or Cytiva)[3][7]

  • This compound

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)

  • Wash Solution: 1 M NaCl

  • Blocking/Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Final Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Spin columns or chromatography column

  • End-over-end rotator

Procedure:

  • Resin Preparation:

    • Weigh out the desired amount of dry NHS-activated agarose resin or measure the required volume of slurry. For dry resin, 1 gram typically swells to 6-7.5 mL.[6]

    • If using a slurry, equilibrate the resin to room temperature.

    • Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl to remove preservatives and hydrolyze any unreacted NHS esters.

    • Immediately wash with 10-15 bed volumes of Coupling Buffer to neutralize the resin. Do not allow the resin to dry out.

  • Ligand Preparation:

    • Dissolve this compound in the Coupling Buffer at a concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically.

  • Coupling Reaction:

    • Immediately add the dissolved ADP analog solution to the washed agarose beads.

    • Gently mix the slurry on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C. A rapid coupling of over 80% can be achieved in the first 30 minutes.[4]

  • Washing:

    • After incubation, centrifuge the slurry at a low speed (e.g., 500 x g) to pellet the beads.

    • Carefully remove the supernatant. The amount of uncoupled ligand in the supernatant can be determined spectrophotometrically at 259 nm to estimate coupling efficiency.

    • Wash the beads with 5-10 bed volumes of Coupling Buffer to remove non-covalently bound ligand.

    • Follow with a wash of 5-10 bed volumes of 1 M NaCl to remove any ionically bound ligand.

  • Blocking Unreacted Sites:

    • To block any remaining active NHS esters, resuspend the beads in the Blocking/Quenching Buffer.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Final Washing and Storage:

    • Wash the beads extensively with 10-15 bed volumes of Final Wash Buffer (e.g., PBS).

    • Resuspend the ADP-agarose beads in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide (B81097) or 20% ethanol).

    • Store the affinity resin at 4°C. Do not freeze.

Protocol 2: Coupling to Epoxy-Activated Agarose

This protocol describes the coupling of this compound to epoxy-activated agarose beads. The epoxy groups react with the primary amine of the ADP analog to form a stable secondary amine linkage.

Materials:

  • Epoxy-Activated Agarose (e.g., from G-Biosciences or Cube Biotech)[2][8]

  • This compound

  • Coupling Buffer: 0.1 M Sodium Carbonate, pH 9.0-10.0 (or another suitable high pH buffer)

  • Wash Solution: High salt buffer (e.g., 1 M NaCl)

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0-9.0

  • Final Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Chromatography column or reaction vessel

  • Shaker or rotator

Procedure:

  • Resin Preparation:

    • Swell the dry epoxy-activated agarose in distilled water (1 g of dry resin swells to approximately 3.3-6 mL).[1][2]

    • Wash the resin thoroughly with 15-20 bed volumes of distilled water to remove preservatives.

    • Equilibrate the resin by washing with 5-10 bed volumes of the Coupling Buffer.

  • Ligand Preparation:

    • Dissolve the this compound in the Coupling Buffer to the desired concentration (e.g., 2-10 mg/mL).

  • Coupling Reaction:

    • Mix the equilibrated agarose beads with the ADP analog solution.

    • Incubate the mixture for 16-24 hours at a temperature compatible with the ligand's stability (e.g., room temperature or 37°C) with gentle agitation.[2]

  • Washing:

    • After the coupling reaction, collect the beads by centrifugation or filtration.

    • Measure the absorbance of the supernatant at 259 nm to determine the concentration of uncoupled ligand and calculate the coupling efficiency.

    • Wash the beads with 10 bed volumes of Coupling Buffer.

    • Wash with 10 bed volumes of a high salt buffer to remove non-specifically bound ligand.

  • Blocking Unreacted Epoxy Groups:

    • Resuspend the beads in the Blocking Buffer to quench any remaining active epoxy groups.

    • Incubate for at least 4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Washing and Storage:

    • Wash the beads extensively with 15-20 bed volumes of a neutral buffer like PBS.

    • Resuspend the prepared ADP-agarose in PBS containing 0.02% sodium azide for storage at 4°C.

Visualizations

Experimental Workflow

Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Resin 1. Activated Agarose Beads Coupling 3. Coupling Reaction (Mixing and Incubation) Resin->Coupling Ligand 2. N6-ADP Analog Solution Ligand->Coupling Wash1 4. Washing (Remove unbound ligand) Coupling->Wash1 Blocking 5. Blocking (Quench unreacted sites) Wash1->Blocking Wash2 6. Final Washing Blocking->Wash2 Storage 7. Storage (4°C in buffer) Wash2->Storage

Caption: Workflow for coupling N6-ADP to agarose beads.

Application in Affinity Chromatography

Affinity_Chromatography cluster_column_prep Column Preparation cluster_purification_steps Purification Steps cluster_analysis Analysis Resin ADP-Agarose Resin Column Pack Column Resin->Column Equilibrate Equilibrate with Binding Buffer Column->Equilibrate Sample Load Protein Sample (e.g., Cell Lysate) Equilibrate->Sample 1. Wash Wash Column (Remove unbound proteins) Sample->Wash 2. Elute Elute Bound Proteins (e.g., with excess ADP/ATP or high salt) Wash->Elute 3. Analysis Analyze Eluted Fractions (e.g., SDS-PAGE, Western Blot) Elute->Analysis 4.

Caption: Using ADP-agarose for affinity purification.

Signaling Pathway Context

While this compound itself is a synthetic analog used for affinity purification, it mimics the natural ligand ADP, which is central to numerous signaling pathways. For instance, ADP is a key signaling molecule that activates P2Y purinergic receptors, leading to downstream effects like platelet aggregation. The ADP-agarose resin can be used to isolate and study proteins that bind ADP and participate in such pathways.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates Platelet Platelet Aggregation P2Y12->Platelet Promotes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces cAMP->Platelet Inhibits

Caption: Simplified ADP-P2Y12 signaling pathway.

References

Application Notes and Protocols for the Purification of Dehydrogenases using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) that serves as a highly effective affinity ligand for the purification of a wide range of dehydrogenases. This molecule mimics the structure of the natural coenzyme NAD(P)+, allowing for the specific capture of dehydrogenases from complex biological mixtures such as crude cell lysates or tissue homogenates. The N6 position of the adenine (B156593) ring is modified with a hexyl spacer arm terminating in a primary amine, which allows for its covalent immobilization to a solid support, typically agarose (B213101) beads. This application note provides detailed protocols for the use of this compound-agarose in the affinity chromatography-based purification of dehydrogenases, along with representative data and workflow visualizations.

Principle of Affinity Chromatography

Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a target molecule (in this case, a dehydrogenase) and a ligand (this compound) that is immobilized on a solid matrix. Dehydrogenases in a crude sample passed through the affinity column will bind to the immobilized ADP analog, while other proteins with no affinity will pass through. The bound dehydrogenases can then be eluted by changing the buffer conditions to disrupt the binding interaction, such as by introducing a competing ligand (e.g., free NAD+ or NADH) or by altering the pH or ionic strength.

Data Presentation: Purification of Dehydrogenases

The following table summarizes representative purification data for two common dehydrogenases, Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD), using affinity chromatography. While the specific ligand used in these examples may be a related ADP analog, the principles and expected outcomes are comparable when using this compound-agarose.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Lactate Dehydrogenase (from human serum)
Crude Serum15012.50.0831001
Affinity Eluate0.01211.898394.411,843
Glucose-6-Phosphate Dehydrogenase (from camel liver) [1]
Crude Extract125035.750.02861001
Affinity Eluate9.817.71.80449.6163.09

Note: Data is compiled from representative literature and may not be from experiments using the exact this compound ligand. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Experimental Protocols

Synthesis and Immobilization of this compound (Conceptual Overview)

The synthesis of the affinity resin involves two key steps: the chemical synthesis of this compound and its subsequent covalent coupling to a solid support, such as cyanogen (B1215507) bromide (CNBr)-activated agarose.

Synthesis of the Ligand: The synthesis of N6-substituted ADP analogs has been described in the literature.[2] A common approach involves the reaction of ADP with an appropriate bifunctional reagent containing a hexyl spacer arm and a reactive group for subsequent coupling.

Immobilization: The primary amine of the hexyl spacer arm of this compound is reacted with an activated agarose matrix, such as CNBr-activated Sepharose 4B, to form a stable covalent bond.[2]

Protocol for Dehydrogenase Purification using this compound-Agarose

This protocol provides a general procedure for the purification of a dehydrogenase from a crude protein extract. Optimization of buffer conditions, flow rates, and elution methods may be required for specific enzymes.

Materials:

  • This compound-Agarose affinity resin

  • Chromatography column

  • Peristaltic pump and tubing

  • UV spectrophotometer or protein assay reagents (e.g., Bradford assay)

  • Enzyme assay reagents specific for the target dehydrogenase

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.5 mM EDTA.

  • Wash Buffer: Binding Buffer with 0.5 M NaCl.

  • Elution Buffer:

    • Option A (Competitive Elution): Binding Buffer containing 10 mM NAD+ or NADH.

    • Option B (pH Elution): 0.1 M Glycine-HCl, pH 2.5 (requires immediate neutralization of fractions).

    • Option C (Ionic Strength Elution): Binding Buffer with 1 M NaCl.

  • Neutralization Buffer (for pH elution): 1 M Tris-HCl, pH 8.0.

  • Crude protein extract (e.g., clarified cell lysate or tissue homogenate) in Binding Buffer.

Procedure:

  • Column Packing:

    • Prepare a slurry of the this compound-Agarose resin in Binding Buffer (typically a 50% slurry).

    • Carefully pack the slurry into a chromatography column to the desired bed volume. Avoid introducing air bubbles.

    • Wash the packed column with 5-10 column volumes of Binding Buffer to equilibrate the resin.

  • Sample Application:

    • Apply the crude protein extract to the top of the equilibrated column. A flow rate of 0.5-1 mL/min is recommended for a 5-10 mL column.

    • Collect the flow-through fraction. This fraction contains proteins that did not bind to the affinity resin.

  • Washing:

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance of the eluate at 280 nm. Continue washing until the absorbance returns to baseline.

  • Elution:

    • Competitive Elution (Recommended): Apply the Elution Buffer containing NAD+ or NADH to the column. The free coenzyme will compete with the immobilized ligand for binding to the dehydrogenase, causing the enzyme to be released from the resin. Collect fractions and monitor the A280.

    • pH Elution: Elute the bound protein with the low pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

    • Ionic Strength Elution: Apply a linear gradient or a step gradient of increasing NaCl concentration (e.g., from 0.5 M to 1.5 M in Binding Buffer) to elute the bound protein.

  • Analysis of Fractions:

    • Measure the protein concentration of the collected fractions (e.g., using Bradford assay or A280).

    • Perform an enzyme activity assay on the fractions to identify those containing the purified dehydrogenase.

    • Pool the active fractions.

  • Regeneration and Storage of the Affinity Resin:

    • Wash the column extensively with a high salt buffer (e.g., 1.5 M NaCl in Binding Buffer) followed by the Binding Buffer.

    • For long-term storage, equilibrate the resin in Binding Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.

Visualizations

Experimental Workflow for Dehydrogenase Purification

G Workflow for Dehydrogenase Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep_resin Prepare N6-ADP-Agarose Slurry pack_col Pack Chromatography Column prep_resin->pack_col equilibrate Equilibrate with Binding Buffer pack_col->equilibrate load_sample Load Crude Protein Extract equilibrate->load_sample wash Wash with High Salt Buffer load_sample->wash elute Elute with NAD+/NADH wash->elute collect_fractions Collect Eluted Fractions elute->collect_fractions protein_assay Protein Concentration Assay collect_fractions->protein_assay activity_assay Enzyme Activity Assay collect_fractions->activity_assay pool Pool Active Fractions protein_assay->pool activity_assay->pool purified_enzyme purified_enzyme pool->purified_enzyme Purified Dehydrogenase

Caption: Experimental workflow for dehydrogenase purification.

Logical Relationship of Affinity Chromatography Components

G Components of Affinity Chromatography matrix Solid Support Agarose Beads ligand Affinity Ligand N6-[(6-Aminohexyl) carbamoylmethyl]-ADP matrix->ligand covalently attached to target Target Protein Dehydrogenase ligand->target specifically binds contaminants Contaminating Proteins Do not bind ligand->contaminants does not bind eluent Eluting Agent NAD+ / NADH target->eluent displaced by

Caption: Logical relationship of key components.

References

Application Notes and Protocols for Kinase Purification using Immobilized N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making them prime targets for drug discovery and development. The purification of active kinases is a fundamental step for their biochemical and structural characterization, as well as for the screening of potential inhibitors.

This document provides detailed application notes and protocols for the purification of kinases using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP immobilized on an agarose (B213101) matrix. This affinity chromatography resin serves as a powerful tool for the selective enrichment of kinases from complex biological samples such as cell lysates and tissue extracts. The immobilized ADP analog mimics the natural nucleotide substrate, allowing for the specific capture of ATP-binding proteins, including a wide range of protein kinases.

Principle of the Method

Affinity chromatography is a technique that separates proteins based on a reversible and specific interaction between the protein of interest and a ligand immobilized on a solid support. In this application, this compound is covalently coupled to an agarose resin. The N6-position of the adenine (B156593) ring is modified with a linker arm to allow for immobilization without significantly compromising the binding of kinases to the adenosine (B11128) diphosphate (B83284) moiety.

When a crude protein sample containing kinases is passed over the affinity column, the kinases recognize and bind to the immobilized ADP analog within their ATP-binding pocket. Unbound proteins are washed away, and the purified kinases are subsequently eluted by changing the buffer conditions to disrupt the binding interaction. Elution can be achieved by using a competitive ligand, such as free ATP or ADP, or by altering the pH or ionic strength of the buffer.[1]

Product Specifications

FeatureSpecification
Ligand N6-[(6-Aminohexyl)carbamoylmethyl]-Adenosine-5'-diphosphate
Matrix 4% Cross-linked Agarose
Spacer Arm 6-aminohexyl
Storage Store at 4°C in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol). Do not freeze.

Data Presentation

Coenzymic Activity of Soluble ADP Analog

The soluble form of the N6-[(6-aminohexyl)carbamoyl]-ADP analog has been shown to retain coenzymic activity with certain kinases, indicating its suitability as a ligand for affinity purification.[2]

EnzymeRelative Coenzymic Activity (%) vs. ADP
Acetate Kinase82
Pyruvate Kinase20
Data sourced from a 1977 study by Yamazaki et al.[2]
User-Determined Quantitative Parameters

The binding capacity of the resin and the purification fold are dependent on the specific kinase, the source of the protein sample, and the experimental conditions. It is recommended that users determine these parameters for their specific application.

ParameterUser-Determined Value
Binding Capacity (mg kinase/mL resin)
Purification Fold
Recovery (%)

Experimental Protocols

Preparation of the Affinity Resin
  • Resin Swelling: If the resin is supplied as a lyophilized powder, swell the required amount in a neutral pH buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) for at least 15 minutes.

  • Washing: Wash the swollen resin on a sintered glass filter with copious amounts of the same buffer to remove any preservatives or unbound ligand.

  • Column Packing: Gently resuspend the washed resin in the binding buffer and pour it into a suitable chromatography column. Allow the resin to settle and pack under gravity flow. Ensure the column does not run dry.

  • Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of binding buffer until the pH and conductivity of the effluent are the same as the starting buffer.

Sample Preparation and Application
  • Cell Lysis: Prepare a cell lysate from the desired source (e.g., cultured cells, tissue) in a suitable lysis buffer. The lysis buffer should be compatible with kinase stability and binding to the resin (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease and phosphatase inhibitors).

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cellular debris.

  • Filtration (Optional): For optimal column performance, filter the clarified supernatant through a 0.45 µm filter.

  • Sample Loading: Apply the clarified lysate to the equilibrated affinity column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the kinases to the immobilized ligand. The column can be loaded by gravity flow or using a peristaltic pump or chromatography system.[3]

Washing
  • After loading the entire sample, wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins.

  • Monitor the absorbance of the effluent at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed from the column.

Elution

Elution of the bound kinases can be achieved using either specific or non-specific methods. The optimal elution conditions should be determined empirically for each kinase of interest.

a) Specific Elution with a Competitive Ligand:

  • Prepare an elution buffer containing the binding buffer supplemented with a competitive ligand. A gradient or step elution can be performed.

    • ATP Elution: 10-100 mM ATP in binding buffer.

    • ADP Elution: 10-100 mM ADP in binding buffer.

  • Apply the elution buffer to the column and collect fractions.

  • Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm or by using a protein assay (e.g., Bradford or BCA).

  • Assay the collected fractions for kinase activity to identify the fractions containing the purified kinase.

b) Non-Specific Elution with High Salt or pH Change:

  • Prepare an elution buffer with a high salt concentration (e.g., binding buffer + 1-2 M NaCl or KCl) or a change in pH (e.g., 0.1 M Tris-HCl, pH 8.5 or 0.1 M sodium acetate, pH 4.5).

  • Apply the elution buffer to the column and collect fractions.

  • Immediately neutralize the pH of the fractions if a pH shift was used for elution to preserve kinase activity.

  • Identify fractions containing the purified kinase as described above.

Regeneration of the Affinity Resin

For multiple uses, the affinity resin can be regenerated to remove any tightly bound proteins and prepare it for the next purification cycle.

  • High Salt Wash: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 2 M NaCl in binding buffer).

  • Alternating pH Wash: Wash the column with 3 column volumes of a high pH buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl, pH 8.5) followed by 3 column volumes of a low pH buffer (e.g., 0.5 M NaCl, 0.1 M sodium acetate, pH 4.5).

  • Re-equilibration: Immediately re-equilibrate the column with 5-10 column volumes of binding buffer.

  • Storage: For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Mandatory Visualizations

Kinase_Purification_Workflow cluster_prep 1. Resin Preparation cluster_purification 2. Affinity Chromatography cluster_analysis 3. Analysis & Downstream Applications Resin Immobilized ADP Resin Swell Swell Resin Resin->Swell Wash_Resin Wash Resin Swell->Wash_Resin Pack_Column Pack Column Wash_Resin->Pack_Column Equilibrate Equilibrate Column Pack_Column->Equilibrate Load_Sample Load Sample onto Column Equilibrate->Load_Sample Sample_Prep Prepare Cell Lysate Sample_Prep->Load_Sample Wash_Column Wash Unbound Proteins Load_Sample->Wash_Column Elute_Kinase Elute Bound Kinases Wash_Column->Elute_Kinase Collect_Fractions Collect Fractions Elute_Kinase->Collect_Fractions Regeneration Regenerate Column Elute_Kinase->Regeneration Analyze_Purity Analyze Purity (SDS-PAGE) Collect_Fractions->Analyze_Purity Activity_Assay Kinase Activity Assay Collect_Fractions->Activity_Assay Downstream Downstream Applications (e.g., Inhibitor Screening, Structural Studies) Analyze_Purity->Downstream Activity_Assay->Downstream Regeneration->Equilibrate

Caption: Workflow for kinase purification using immobilized ADP affinity chromatography.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Kinase Ras->Raf GTP MEK MEK Kinase Raf->MEK P ERK ERK Kinase MEK->ERK P Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) ERK->Transcription_Factor P Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor

Caption: Representative MAPK/ERK kinase signaling pathway.

References

Application Notes and Protocols: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Immobilized Enzyme Reactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an analog of Adenosine 5'-diphosphate (ADP), in the development of immobilized enzyme reactors. This technology is particularly relevant for creating stable and reusable biocatalytic systems, with significant applications in ATP regeneration, enzymatic synthesis, and high-throughput screening.

Introduction

This compound is a chemically modified ADP molecule that incorporates a six-carbon spacer arm with a terminal amino group. This functionalization allows for the covalent attachment of the ADP molecule to a solid support or a soluble polymer, effectively immobilizing the coenzyme. The primary advantage of using this immobilized ADP analog is to create reusable enzymatic systems where the expensive coenzyme is retained within the reactor, leading to more cost-effective and continuous bioprocessing. A key application of immobilized this compound is in ATP regeneration systems, where an ATP-consuming synthetic reaction is coupled with an ATP-regenerating enzyme.

Principle of Application

The core principle involves the covalent linkage of this compound to a suitable matrix. The terminal amino group of the hexyl linker serves as a reactive handle for coupling to various activated solid supports, such as CNBr-activated Sepharose or soluble polymers like dextran. Once immobilized, this ADP analog can be enzymatically converted to its corresponding ATP analog by an ATP-regenerating enzyme (e.g., acetate (B1210297) kinase or pyruvate (B1213749) kinase). This immobilized ATP can then be utilized by a second, ATP-dependent enzyme to drive a desired synthetic reaction. The entire system can be contained within a reactor, such as a continuous-flow membrane reactor, allowing for continuous production and easy separation of the product from the enzymes and the immobilized coenzyme.

Key Applications

  • Continuous ATP Regeneration: Enables the development of robust systems for the continuous supply of ATP, which is essential for many enzymatic syntheses.

  • Enzymatic Synthesis: Facilitates the cost-effective production of high-value chemicals and pharmaceuticals that require ATP-dependent enzymes.

  • High-Throughput Screening: Immobilized enzyme systems can be miniaturized for screening enzyme inhibitors or identifying novel enzyme activities.

  • Affinity Chromatography: The immobilized ADP analog can be used as an affinity ligand to purify ADP/ATP-binding proteins and enzymes.[1]

Data Presentation

Table 1: Coenzymatic Activity of N6-Substituted Adenine Nucleotide Analogues
EnzymeADP Analogue Coenzymic Activity (Relative to ADP)ATP Analogue Coenzymic Activity (Relative to ATP)
Acetate Kinase82%[1]-
Pyruvate Kinase20%[1]-
Hexokinase-63%[1]
Glycerokinase-87%[1]
Table 2: Performance of an Immobilized Enzyme Membrane Reactor for Glucose-6-Phosphate Production
ParameterValue
ProductGlucose-6-Phosphate
ATP Regenerating EnzymeAcetate Kinase
ATP Consuming EnzymeHexokinase
Immobilized CoenzymeDextran-bound N6-AHCM-ADP/ATP
Reactor TypeMembrane Reactor
Mean Conversion80%
Space-Time Yield348 g / (L * d)
ATP Cycle Number20,000 mol/mol
Continuous Operation> 1 month

Experimental Protocols

Protocol 1: Immobilization of this compound to CNBr-Activated Sepharose 4B

This protocol describes the covalent coupling of the ADP analog to a solid support for applications such as affinity chromatography or packed-bed enzyme reactors.

Materials:

  • This compound

  • CNBr-activated Sepharose 4B

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Glass sintered funnel

  • Reaction vessel

Procedure:

  • Prepare the Sepharose: Weigh the required amount of CNBr-activated Sepharose 4B powder and swell it in 1 mM HCl for 15-20 minutes.

  • Wash the Sepharose: Wash the swollen Sepharose with 1 mM HCl on a sintered glass funnel. Follow with a wash with the Coupling Buffer.

  • Prepare the ADP Analog Solution: Dissolve this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL.

  • Coupling Reaction: Immediately transfer the washed Sepharose to the ADP analog solution in a reaction vessel. Mix the suspension gently on a rotary mixer or end-over-end shaker for 2-4 hours at room temperature or overnight at 4°C.

  • Block Unreacted Groups: After the coupling reaction, transfer the Sepharose to the sintered glass funnel and wash away the excess ligand with Coupling Buffer. Transfer the Sepharose to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups.

  • Final Wash: Wash the Sepharose alternately with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-4 times.

  • Storage: Resuspend the prepared ADP-Sepharose in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Protocol 2: Construction and Operation of a Continuous Enzyme Membrane Reactor for ATP Regeneration and Enzymatic Synthesis

This protocol outlines the setup of a laboratory-scale membrane reactor for the continuous synthesis of a product using an immobilized coenzyme and two enzymes.

Materials:

  • Dextran-bound this compound (prepared by coupling the ADP analog to CNBr-activated dextran)

  • ATP regenerating enzyme (e.g., Acetate Kinase)

  • ATP consuming enzyme (e.g., Hexokinase for glucose-6-phosphate synthesis)

  • Ultrafiltration membrane reactor system with a molecular weight cut-off (MWCO) that retains the dextran-coenzyme conjugate and the enzymes (e.g., 10 kDa).

  • Substrate solution: Contains the substrates for both enzymes (e.g., glucose, acetyl phosphate), MgCl₂, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Peristaltic pump

  • Product collection vessel

Procedure:

  • Prepare the Enzyme and Coenzyme Solution: In a suitable volume of reaction buffer, dissolve the dextran-bound this compound, acetate kinase, and hexokinase to the desired concentrations.

  • Assemble the Reactor: Set up the membrane reactor according to the manufacturer's instructions. Ensure the membrane is properly installed and the system is leak-proof.

  • Load the Reactor: Load the enzyme and coenzyme solution into the reactor chamber.

  • Start the Reaction: Begin pumping the substrate solution into the reactor at a defined flow rate. The flow rate will determine the residence time in the reactor.

  • Continuous Operation: The reaction mixture is continuously stirred within the reactor. The product, being a small molecule, passes through the ultrafiltration membrane along with the buffer and is collected in the product vessel. The enzymes and the dextran-bound coenzyme are retained in the reactor.

  • Monitoring the Reaction: Periodically take samples from the product outlet to measure the product concentration and calculate the conversion rate.

  • Shutdown and Storage: After the desired operation time, stop the substrate feed. The reactor contents can be washed with buffer and stored at 4°C for future use.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_reactor Reactor Operation ADP_analog N6-AHCM-ADP Immobilization Covalent Immobilization ADP_analog->Immobilization Support Activated Support (e.g., Dextran) Support->Immobilization Immobilized_ADP Immobilized N6-AHCM-ADP Immobilization->Immobilized_ADP Membrane_Reactor Enzyme Membrane Reactor Immobilized_ADP->Membrane_Reactor Enzyme1 ATP Regenerating Enzyme (e.g., AK) Enzyme1->Membrane_Reactor Enzyme2 ATP Consuming Enzyme (e.g., HK) Enzyme2->Membrane_Reactor Product Product (e.g., G-6-P) Membrane_Reactor->Product Substrates Substrates (e.g., Glucose, Ac-P) Substrates->Membrane_Reactor

Caption: Experimental workflow for immobilized enzyme reactor.

ATP_Regeneration_Cycle cluster_cycle Catalytic Cycle within Reactor cluster_io Inputs and Outputs Immobilized_ADP Immobilized N6-AHCM-ADP Immobilized_ATP Immobilized N6-AHCM-ATP Immobilized_ADP->Immobilized_ATP Acetate Kinase + Acetyl-P ADP_waste ADP (waste) Immobilized_ADP->ADP_waste Immobilized_ATP->Immobilized_ADP Hexokinase + Glucose G6P Glucose-6-P (Product) Immobilized_ATP->G6P Acetyl_P Acetyl-P Acetyl_P->Immobilized_ADP Glucose Glucose Glucose->Immobilized_ATP

Caption: ATP regeneration signaling pathway.

Logical_Relationships cluster_components System Components cluster_performance Performance Metrics cluster_outcome Overall Outcome Coenzyme Immobilized N6-AHCM-ADP Stability Operational Stability Coenzyme->Stability Enzymes Kinases (Regenerating & Consuming) Enzymes->Stability Support Polymer/Solid Support Reusability Coenzyme & Enzyme Reusability Support->Reusability Reactor Membrane Reactor Reactor->Reusability Efficiency Catalytic Efficiency (Space-Time Yield) Stability->Efficiency Reusability->Efficiency Outcome Cost-Effective Continuous Biocatalysis Efficiency->Outcome

Caption: Logical relationships in the immobilized reactor system.

References

Application Notes and Protocols for Biotinylated N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a chemically modified analog of Adenosine Diphosphate (ADP). In this molecule, a biotin (B1667282) moiety is attached to the N6 position of the adenine (B156593) base via a 6-aminohexylcarbamoylmethyl spacer arm. This modification retains the fundamental structure of ADP, allowing it to interact with ADP-binding proteins, while incorporating the versatile biotin tag.

The high-affinity interaction between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions.[1] This property makes Biotin-N6-AHC-ADP an invaluable tool for the detection, purification, and study of ADP-binding proteins such as kinases, ATPases, and ADP-ribosyltransferases. The biotin label provides a reliable handle for affinity capture and sensitive detection using streptavidin conjugates.

Key Applications

  • Affinity Labeling and Pulldown Assays: Identification and isolation of proteins that bind ADP.

  • Enzyme Activity Studies: Serves as a substrate or inhibitor analog for enzymes that utilize ADP, enabling activity measurement and mechanistic studies.[2]

  • Affinity Chromatography: Purification of ADP-binding proteins from complex biological mixtures like cell lysates.[2][3]

  • Protein-Protein Interaction Studies: Investigating the formation of protein complexes that are dependent on ADP binding.

Physicochemical and Coenzymatic Data

The following tables summarize key properties and performance data for Biotin-N6-AHC-ADP and related analogs.

Table 1: General Properties of Biotinylated N6-AHC-ADP Analog

Property Value Source
Molecular Formula C₂₇H₄₄N₉O₁₅P₂S (Free Acid) Derived from similar compounds
Purity ≥ 95% (HPLC) [4][5]
Form Solution in water [4][5]
Concentration 5.0 mM - 5.5 mM [4][5]
pH 7.5 ± 0.5 [4][5]
Spectroscopic Properties λmax: 266 nm, ε: 16.2 L mmol⁻¹ cm⁻¹ [4][5]

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |[4][5] |

Table 2: Relative Coenzymatic Activity of this compound

Enzyme Relative Activity vs. ADP (%)
Acetate Kinase 82%
Pyruvate Kinase 20%

Data adapted from studies on N6-[N-(6-aminohexyl)carbamoyl]-ADP, demonstrating its ability to function as a coenzyme for specific kinases.[2]

Visualized Workflows and Pathways

cluster_0 Conceptual Structure ADP ADP Moiety Linker Spacer Arm (6-Aminohexyl -carbamoylmethyl) ADP->Linker Biotin Biotin Tag Linker->Biotin

Caption: Conceptual structure of the biotinylated ADP analog.

cluster_1 Affinity Labeling & Pulldown Workflow start Protein Lysate (containing Target Protein) incubation Incubate with Biotin-N6-AHC-ADP start->incubation beads Add Streptavidin-Coated Magnetic Beads incubation->beads capture Capture Biotinylated Protein Complex beads->capture wash Wash Beads to Remove Non-binders capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec. elute->analysis

Caption: Workflow for isolating ADP-binding proteins.

cluster_2 Enzymatic Labeling via ADP-Ribosylation ART ADP-Ribosyltransferase (ART) Product Biotin-ADP-Ribosylated Target Protein ART->Product Nicotinamide Nicotinamide ART->Nicotinamide releases Substrate Biotinylated NAD+ (Substrate Analog) Substrate->ART Target Target Protein Target->ART Product->Target modified

Caption: ADP-ribosylation using a biotinylated NAD+ analog.

Experimental Protocols

Protocol 1: Affinity Pulldown of ADP-Binding Proteins from Cell Lysate

This protocol describes the enrichment of ADP-binding proteins from a complex mixture.

A. Materials and Reagents

  • Biotinylated this compound (1 mM stock in water)

  • Cell Lysate in non-denaturing lysis buffer (e.g., RIPA without SDS, or buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer: Lysis buffer as described above.

  • Elution Buffer:

    • For SDS-PAGE: 2x Laemmli sample buffer.

    • For native protein: Binding buffer containing 2-10 mM free Biotin or a high salt concentration (e.g., 1 M NaCl), followed by buffer exchange.

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or microcentrifuge

B. Protocol Steps

  • Lysate Preparation: Prepare cell lysate according to standard protocols. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • Dilute 500 µg to 1 mg of total protein lysate to a final volume of 500 µL with Binding/Wash Buffer.

    • Add Biotin-N6-AHC-ADP to a final concentration of 10-50 µM.

    • As a negative control, prepare an identical sample without the biotinylated ADP or with an excess of free ADP (e.g., 1-5 mM) to compete for binding sites.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Bead Preparation: While the binding reaction incubates, wash 30 µL of streptavidin bead slurry three times with 500 µL of Binding/Wash Buffer.

  • Capture of Biotinylated Complexes:

    • Add the pre-washed streptavidin beads to the incubated lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute).

    • Discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binders.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 40 µL of 2x Laemmli sample buffer directly to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.

Protocol 2: Detection of Labeled Proteins by Western Blot

This protocol outlines the detection of biotinylated proteins captured in the pulldown assay.

A. Materials and Reagents

  • Eluted protein sample from Protocol 1

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TBST (Tris-Buffered Saline, 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

B. Protocol Steps

  • SDS-PAGE: Separate the eluted protein samples on a polyacrylamide gel suitable for the expected molecular weight of the target protein(s).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific binding of the detection reagent.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendation (a common starting dilution is 1:5,000 to 1:20,000).

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.

  • Detection:

    • Incubate the membrane with ECL substrate as per the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. The resulting bands correspond to the proteins that were successfully labeled with Biotin-N6-AHC-ADP.

References

Application Notes and Protocols for Photoaffinity Labeling of ATPase Sites with N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize ligand-binding sites within proteins. This method utilizes a photoreactive ligand analog that, upon UV irradiation, forms a covalent bond with amino acid residues in close proximity to the binding pocket. Subsequent analysis, typically by mass spectrometry, allows for the precise identification of the labeled protein and the specific amino acid residues involved in binding. These insights are invaluable for understanding protein function, elucidating enzyme mechanisms, and for structure-based drug design.

This document provides detailed protocols and application notes for the use of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP derivatives as photoaffinity probes for ATPase enzymes. While the this compound moiety provides the specific binding affinity for the ATPase active site, it must first be modified to incorporate a photoreactive group. The protocols outlined below are based on established methodologies for the synthesis and application of similar nucleotide-based photoaffinity probes.

Principle of Photoaffinity Labeling

The fundamental principle of photoaffinity labeling involves a three-step process. First, a photoreactive analog of a ligand (in this case, an ADP derivative) is allowed to bind reversibly to its target protein (an ATPase). Second, the sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, converting it into a highly reactive intermediate (e.g., a nitrene or carbene). This intermediate then rapidly and indiscriminately forms a covalent bond with nearby amino acid residues. Finally, the covalently modified protein is isolated and analyzed to identify the site of labeling.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Photoactivation & Covalent Bonding cluster_2 Step 3: Analysis Probe Photoreactive ADP Probe Complex Probe-ATPase Complex Probe->Complex Reversible binding ATPase ATPase (Target Protein) ATPase->Complex UV UV Light Covalent_Complex Covalently Labeled ATPase UV->Covalent_Complex Irradiation Complex_ref Probe-ATPase Complex Complex_ref->Covalent_Complex Covalent bond formation Analysis Proteolysis & Mass Spectrometry Result Identification of Labeled Peptide/Residue Analysis->Result Covalent_Complex_ref Covalently Labeled ATPase Covalent_Complex_ref->Analysis G cluster_synthesis Probe Synthesis & Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Binding Site Identification s1 Synthesize Photoreactive ADP Derivative s2 Purify by HPLC s1->s2 s3 Characterize Probe (Mass Spec, UV-Vis) s2->s3 l1 Incubate Probe with ATPase Sample s3->l1 l2 UV Irradiation (Cross-linking) l1->l2 l3 Separate Proteins (SDS-PAGE) l2->l3 l4 Visualize Labeled Protein (e.g., Autoradiography) l3->l4 a1 Excise Labeled Protein Band l4->a1 a2 In-gel Digestion (e.g., Trypsin) a1->a2 a3 Peptide Analysis by LC-MS/MS a2->a3 a4 Database Search & Identify Labeled Peptide a3->a4

Application Notes and Protocols for Purifying Nucleotide-Binding Proteins Using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP immobilized on a solid support (e.g., Sepharose) as a versatile affinity chromatography ligand for the purification of a range of nucleotide-binding proteins. This synthetic ADP analog, with a hexylamino spacer arm attached to the N6 position of the adenine (B156593) ring, serves as an effective tool for isolating enzymes that utilize ADP or related nucleotides as substrates or cofactors.

Introduction

This compound is a functionalized derivative of adenosine (B11128) diphosphate (B83284) designed for immobilization onto chromatography matrices. The N6 position of the purine (B94841) ring is a common point of interaction for many nucleotide-binding proteins. By modifying this position with a spacer arm, the ADP moiety is presented in a way that allows for specific binding to the active or allosteric sites of target proteins, while minimizing steric hindrance from the matrix backbone. This affinity resin has been demonstrated to be effective in the separation of various kinases and dehydrogenases[1].

Ligand Characteristics and Coenzymic Activity

The this compound analog retains significant biological activity, making it a suitable mimic of native ADP in binding interactions. The coenzymic activity of this analog has been quantified relative to ADP for several enzymes, highlighting its utility as a competitive ligand.

EnzymeRelative Coenzymic Activity (%)
Acetate Kinase82
Pyruvate (B1213749) Kinase20

Table 1: Coenzymic activity of this compound relative to ADP. Data sourced from Yamazaki et al. (1977)[1].

Applications

This affinity ligand is particularly useful for the purification of enzymes involved in key metabolic pathways, such as glycolysis and alcohol metabolism. The original research demonstrated the successful separation of a mixture of the following enzymes[1]:

  • Hexokinase

  • Pyruvate Kinase

  • Phosphoglycerate Kinase

  • Lactate (B86563) Dehydrogenase

  • Alcohol Dehydrogenase

Experimental Protocols

The following are generalized protocols for the purification of nucleotide-binding proteins using this compound-Sepharose. Optimization of buffer pH, ionic strength, and elution conditions is recommended for each specific protein to achieve the best purity and yield.

Protocol 1: Preparation of this compound-Sepharose

This protocol is based on the method described by Yamazaki et al. (1977) for coupling the ligand to a CNBr-activated Sepharose matrix[1].

Materials:

  • CNBr-activated Sepharose 4B

  • This compound

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • 1 M Ethanolamine, pH 8.0

  • 1 M NaCl

  • Distilled water

Procedure:

  • Swell the required amount of CNBr-activated Sepharose 4B in 1 mM HCl according to the manufacturer's instructions.

  • Wash the swollen gel with distilled water and then with 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Immediately add a solution of this compound in 0.1 M sodium bicarbonate buffer, pH 8.3, to the gel.

  • Gently mix the suspension on a rotary shaker at 4°C for 2 hours or overnight.

  • To block any remaining active groups on the Sepharose, add 1 M ethanolamine, pH 8.0, and continue to mix for an additional 2 hours at room temperature.

  • Wash the gel extensively with 0.1 M sodium bicarbonate buffer, pH 8.3, followed by 1 M NaCl, and finally with distilled water to remove any uncoupled ligand and blocking agent.

  • The prepared affinity matrix is now ready for use and can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

G cluster_activation Matrix Activation cluster_coupling Ligand Coupling cluster_blocking Blocking Sepharose Sepharose 4B Activated_Sepharose CNBr-activated Sepharose Sepharose->Activated_Sepharose CNBr Coupled_Matrix N6-...-ADP- Sepharose Activated_Sepharose->Coupled_Matrix Ligand N6-...-ADP Ligand->Coupled_Matrix Blocked_Matrix Blocked Affinity Matrix Coupled_Matrix->Blocked_Matrix Ethanolamine Ethanolamine Ethanolamine->Blocked_Matrix

Fig 1. Workflow for the preparation of the affinity matrix.
Protocol 2: General Affinity Chromatography Purification of a Nucleotide-Binding Protein

Materials:

  • This compound-Sepharose

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM 2-mercaptoethanol)

  • Wash Buffer (Binding Buffer with increased salt concentration, e.g., 0.1-0.5 M NaCl)

  • Elution Buffer (Binding Buffer containing a competitive eluent, e.g., 1-10 mM ADP or NAD+, or a high salt concentration, e.g., 1 M NaCl)

  • Crude protein extract (e.g., cell lysate, tissue homogenate)

Procedure:

  • Column Preparation: Pack a chromatography column with the this compound-Sepharose slurry and equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application: Apply the clarified crude protein extract to the column at a low flow rate to allow for efficient binding of the target protein to the immobilized ligand.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein from the column using the Elution Buffer. Elution can be performed using a step or linear gradient of the competitive ligand or salt concentration.

  • Fraction Collection: Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for protein purity using SDS-PAGE and for enzyme activity using a relevant assay.

  • Desalting/Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange or desalting as required for downstream applications.

G Start Crude Protein Extract Equilibration Equilibrate Column with Binding Buffer Start->Equilibration Sample_Loading Load Sample onto Affinity Column Equilibration->Sample_Loading Wash Wash with Wash Buffer Sample_Loading->Wash Elution Elute with Elution Buffer Wash->Elution Analysis Analyze Fractions (SDS-PAGE, Activity Assay) Elution->Analysis

Fig 2. General workflow for affinity purification.

Target Proteins and Their Signaling/Metabolic Pathways

The following sections provide brief overviews of the metabolic roles of the enzymes that can be purified using this affinity ligand.

Hexokinase

Hexokinase is the first enzyme in the glycolytic pathway, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is a key regulatory step in glucose metabolism.

G Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ADP ADP Hexokinase->ADP ATP ATP ATP->Hexokinase

Fig 3. The role of Hexokinase in the first step of glycolysis.
Pyruvate Kinase

Pyruvate kinase catalyzes the final step of glycolysis, the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. This is a critical step for ATP production in glycolysis.

G PEP Phosphoenolpyruvate Pyruvate_Kinase Pyruvate Kinase PEP->Pyruvate_Kinase Pyruvate Pyruvate Pyruvate_Kinase->Pyruvate ATP ATP Pyruvate_Kinase->ATP ADP ADP ADP->Pyruvate_Kinase

Fig 4. The role of Pyruvate Kinase in the final step of glycolysis.
Phosphoglycerate Kinase

Phosphoglycerate kinase is another key enzyme in glycolysis that catalyzes the first ATP-generating step, the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP.

G BPG 1,3-Bisphosphoglycerate PGK Phosphoglycerate Kinase BPG->PGK PG 3-Phosphoglycerate PGK->PG ATP ATP PGK->ATP ADP ADP ADP->PGK

Fig 5. The role of Phosphoglycerate Kinase in glycolysis.
Lactate Dehydrogenase

Lactate dehydrogenase is an important enzyme in anaerobic metabolism, catalyzing the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+.

G Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD NADH NADH + H+ NADH->LDH

Fig 6. The role of Lactate Dehydrogenase in anaerobic metabolism.
Alcohol Dehydrogenase

Alcohol dehydrogenase is a key enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to aldehydes, using NAD+ as a cofactor.

G Ethanol (B145695) Ethanol ADH Alcohol Dehydrogenase Ethanol->ADH Acetaldehyde Acetaldehyde ADH->Acetaldehyde NADH NADH + H+ ADH->NADH NAD NAD+ NAD->ADH

Fig 7. The role of Alcohol Dehydrogenase in ethanol metabolism.

Concluding Remarks

This compound-Sepharose is a valuable tool for the affinity purification of a variety of nucleotide-binding proteins. The protocols provided herein offer a general framework for the successful isolation of these enzymes. It is important to note that while the feasibility of separating several key enzymes has been demonstrated, detailed quantitative data on the binding capacity of the resin and the purification fold and yield for each specific protein are not extensively documented in the literature. Therefore, empirical optimization is crucial for achieving high-purity and high-yield preparations tailored to the specific research needs.

References

Application Notes and Protocols for Protein Elution from N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Agarose is an affinity chromatography resin designed for the purification of a wide range of ADP-binding proteins. The immobilized ligand, a stable analog of adenosine (B11128) diphosphate (B83284) (ADP), provides high selectivity for enzymes that utilize ADP as a substrate or cofactor, such as kinases and dehydrogenases. This document provides detailed protocols and elution conditions to enable efficient purification and recovery of target proteins. The selection of the appropriate elution strategy is critical to achieve high purity and yield while maintaining the biological activity of the protein of interest.

Principle of Affinity Chromatography

Affinity chromatography separates proteins based on a reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix. In this case, the this compound ligand specifically binds to the ADP-binding site of the target protein. After non-binding proteins are washed away, the bound protein is recovered by altering the buffer conditions to disrupt the ligand-protein interaction.

Data Presentation: Elution Strategies and Conditions

Two primary strategies are employed for eluting proteins from this compound resin: competitive elution and non-specific elution . The choice of method depends on the specific protein's affinity for the ligand and its stability under different buffer conditions.

Elution MethodEluentTypical Concentration RangeTarget ProteinsNotes
Competitive Elution ADP1 - 20 mMKinases, ATPasesElution is highly specific. The optimal concentration depends on the protein's affinity for ADP. A concentration gradient may improve resolution.
ATP1 - 20 mMKinases, ATPasesCan be more effective than ADP for some enzymes.
NAD+/NADH0.1 - 10 mMDehydrogenasesNADH is often more effective for elution due to its higher affinity for many dehydrogenases. A shallow gradient can separate isoenzymes.
NADP+/NADPH0.1 - 10 mMNADP+-dependent DehydrogenasesSimilar to NAD+/NADH, the reduced form (NADPH) often provides more efficient elution. A linear gradient of 0-0.5 mM NADPH has been used effectively for glutathione (B108866) reductase.[1]
Non-Specific Elution Sodium Chloride (NaCl)0.1 - 1.5 MGeneral ADP-binding proteinsA linear or step gradient of increasing salt concentration is used to disrupt ionic interactions. This method is less specific and may co-elute non-specifically bound proteins.
Potassium Chloride (KCl)0.1 - 1.0 MGeneral ADP-binding proteinsAn alternative to NaCl, used in a similar manner to disrupt ionic interactions. 0.5 M KCl has been used to elute glutathione reductase.[1]
pH Shift (Acidic)pH 4.0 - 6.0Proteins stable at low pHLowering the pH alters the ionization state of amino acid residues in the binding site, reducing affinity. The resin is generally stable down to pH 4.0.[1]
pH Shift (Alkaline)pH 8.0 - 9.5Proteins stable at high pHIncreasing the pH can also disrupt binding. The resin's ligand stability is compromised above pH 9.5.[1]

Experimental Protocols

General Considerations
  • Buffer Preparation: All buffers should be prepared with high-purity water and filtered through a 0.22 µm or 0.45 µm filter before use. It is also recommended to degas the buffers.

  • Flow Rate: A linear flow rate of 10-20 cm/h is recommended for binding and elution steps.

  • Temperature: Perform all steps at 4°C to minimize protein degradation, unless the target protein is known to be stable at room temperature.

Protocol 1: Purification of a Kinase using Competitive Elution with ADP

This protocol is a general guideline for the purification of an ADP-binding kinase. Optimization may be required for specific proteins.

Materials:

  • This compound Agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂

  • Elution Buffer A: Binding/Wash Buffer

  • Elution Buffer B: Binding/Wash Buffer containing 20 mM ADP

  • Regeneration Buffer 1: 50 mM Tris-HCl, pH 8.5, 1.5 M NaCl

  • Regeneration Buffer 2: 50 mM Sodium Acetate, pH 4.5, 1.5 M NaCl

  • Storage Buffer: 20% Ethanol in Binding/Wash Buffer

Procedure:

  • Column Packing:

    • Equilibrate the resin to the desired temperature.

    • Gently resuspend the resin slurry.

    • Pour the slurry into the column in one continuous motion to avoid air bubbles.

    • Allow the resin to settle and wash with 3-5 column volumes (CV) of Binding/Wash Buffer.

  • Sample Preparation and Loading:

    • Clarify the protein sample by centrifugation (10,000 x g for 15 minutes) or filtration (0.45 µm) to remove any particulate matter.

    • Ensure the sample is in a buffer compatible with binding (e.g., dialyze against Binding/Wash Buffer).

    • Load the prepared sample onto the equilibrated column at a low flow rate.

  • Washing:

    • Wash the column with 5-10 CV of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound proteins.

  • Elution:

    • Elute the bound protein using a linear gradient of 0-100% Elution Buffer B over 10-20 CV.

    • Alternatively, a step gradient can be used (e.g., steps of 2 mM, 5 mM, 10 mM, and 20 mM ADP).

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis and Regeneration:

    • Analyze the collected fractions for the presence of the target protein using SDS-PAGE and activity assays.

    • To regenerate the column, wash with 3-5 CV of Regeneration Buffer 1, followed by 3-5 CV of Regeneration Buffer 2, and finally re-equilibrate with 5-10 CV of Binding/Wash Buffer.

    • For long-term storage, wash the column with Storage Buffer.

Protocol 2: Purification of a Dehydrogenase using Non-Specific Elution with a Salt Gradient

This protocol provides a general method for purifying dehydrogenases using a salt gradient.

Materials:

  • This compound Agarose resin

  • Chromatography column

  • Binding/Wash Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5, 1.5 M NaCl

  • Regeneration and Storage Buffers: As described in Protocol 1.

Procedure:

  • Column Packing and Equilibration:

    • Follow the steps outlined in Protocol 1 for column packing.

    • Equilibrate the column with 5-10 CV of Binding/Wash Buffer.

  • Sample Preparation and Loading:

    • Prepare and load the sample as described in Protocol 1, ensuring the sample has low ionic strength to facilitate binding.

  • Washing:

    • Wash the column with 5-10 CV of Binding/Wash Buffer until the A280 returns to baseline.

  • Elution:

    • Elute the bound protein with a linear gradient of 0-100% Elution Buffer over 10-20 CV.

    • Collect fractions and monitor the protein elution at 280 nm.

  • Analysis and Regeneration:

    • Analyze the fractions for the target dehydrogenase using SDS-PAGE and a specific activity assay.

    • Regenerate and store the column as described in Protocol 1.

Mandatory Visualizations

Elution_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration Pack_Column Pack Column with N6-AHCM-ADP Resin Equilibrate Equilibrate with Binding Buffer Pack_Column->Equilibrate Load_Sample Load Clarified Sample Equilibrate->Load_Sample Wash Wash with Binding Buffer Load_Sample->Wash Elute Elute Bound Protein Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Collect->Analyze Regenerate Regenerate Column Analyze->Regenerate Store Store in 20% Ethanol Regenerate->Store Elution_Strategies cluster_competitive Competitive Elution cluster_nonspecific Non-Specific Elution Start Protein Bound to Resin ADP_ATP Add ADP / ATP (for Kinases) Start->ADP_ATP NAD_NADH Add NAD(H) / NADP(H) (for Dehydrogenases) Start->NAD_NADH Salt Increase Salt Conc. (e.g., NaCl Gradient) Start->Salt pH Change pH (Acidic or Alkaline) Start->pH Eluted_Protein Purified Protein ADP_ATP->Eluted_Protein NAD_NADH->Eluted_Protein Salt->Eluted_Protein pH->Eluted_Protein

References

Application Notes and Protocols for the In Situ Phosphorylation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified adenosine (B11128) triphosphate (ATP) analogs are invaluable tools in biochemical and pharmacological research. They serve as probes for studying ATP-dependent enzymes and receptors, as potential therapeutic agents, and as building blocks for the synthesis of modified nucleic acids. N6-[(6-Aminohexyl)carbamoylmethyl]-ATP is a particularly useful analog due to the presence of a terminal amino group on its hexyl linker, which allows for its conjugation to various molecules such as fluorescent dyes, biotin, or solid supports for affinity chromatography.

These application notes provide a detailed protocol for the efficient in situ enzymatic synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP from its corresponding diphosphate (B83284) precursor, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP). The method leverages the broad substrate specificity of Polyphosphate Kinase 2 (PPK2), an enzyme that catalyzes the transfer of a phosphate (B84403) group from polyphosphate to a nucleoside diphosphate. This chemo-enzymatic approach is highly efficient, proceeds under mild conditions, and avoids the use of harsh chemicals and complex protection/deprotection steps often associated with purely chemical synthesis routes.[1][2][3]

Data Presentation

The coenzymic activity of N6-modified ADP and ATP analogs is crucial for their application as substitutes for their natural counterparts in biological systems. The following table summarizes the relative coenzymic activities of N6-[N-(6-aminohexyl)carbamoyl]-ADP and ATP with various kinases, as reported in the literature.

AnalogEnzymeRelative Coenzymic Activity (%)Reference
N6-[N-(6-aminohexyl)carbamoyl]-ADPAcetate Kinase82[4]
N6-[N-(6-aminohexyl)carbamoyl]-ADPPyruvate Kinase20[4]
N6-[N-(6-aminohexyl)carbamoyl]-ATPHexokinase63[4]
N6-[N-(6-aminohexyl)carbamoyl]-ATPGlycerokinase87[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP using Polyphosphate Kinase 2 (PPK2)

This protocol describes the phosphorylation of N6-AHCM-ADP to N6-AHCM-ATP using a recombinant Polyphosphate Kinase 2 (PPK2) enzyme. PPK2 utilizes the inexpensive and stable phosphate donor, sodium polyphosphate.[1][3]

Materials:

  • This compound (N6-AHCM-ADP)

  • Recombinant Polyphosphate Kinase 2 (PPK2), Class III (e.g., from Erysipelotrichaceae bacterium)

  • Sodium Polyphosphate (Graham's salt)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium Chloride (MgCl2, 1 M)

  • Nuclease-free water

Reaction Setup:

  • Prepare a 100 mM stock solution of N6-AHCM-ADP in nuclease-free water.

  • Prepare a 10x reaction buffer: 200 mM Tris-HCl pH 8.0, 200 mM MgCl2.

  • In a sterile microcentrifuge tube, set up the reaction on ice as follows:

ComponentVolume (for 100 µL reaction)Final Concentration
10x Reaction Buffer10 µL1x
N6-AHCM-ADP (100 mM)1 µL1 mM
Sodium Polyphosphate (61 g/L)10 µL6.1 g/L
PPK2 Enzyme (e.g., 40 µM stock)1 µL0.4 µM
Nuclease-free water78 µL-
Total Volume 100 µL
  • Mix the components gently by pipetting.

  • Incubate the reaction mixture at 30°C for 2 to 60 minutes. The reaction progress can be monitored over time by taking small aliquots. For many N6-modified analogs, significant conversion to the triphosphate form is observed within minutes.[1]

  • To stop the reaction, heat-inactivate the enzyme at 95°C for 5 minutes or add an equal volume of methanol (B129727).

Protocol 2: Purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP by HPLC

This protocol describes the purification of the synthesized N6-AHCM-ATP from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate (NH4H2PO4), pH 6.0

  • Mobile Phase B: Methanol

  • Reaction mixture from Protocol 1

  • Centrifugal evaporator or freeze-dryer

Procedure:

  • Sample Preparation: Centrifuge the stopped reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitate and the heat-inactivated enzyme. Collect the supernatant for injection.

  • HPLC Separation:

    • Equilibrate the C18 column with the mobile phase. A common mobile phase for nucleotide separation is 0.1 M NH4H2PO4 (pH 6.0) with a small percentage of methanol (e.g., 1%).[5]

    • Set the UV detector to monitor absorbance at 259 nm (the absorbance maximum for adenosine).

    • Inject the supernatant onto the column.

    • Elute the components using an isocratic flow or a shallow gradient of methanol. The elution order is typically AMP, ADP, and then ATP, with ATP having the longest retention time due to its increased polarity.[6][7]

  • Fraction Collection and Recovery:

    • Collect the fractions corresponding to the N6-AHCM-ATP peak.

    • Pool the relevant fractions.

    • To remove the volatile buffer, freeze-dry (lyophilize) the pooled fractions. The resulting product will be the salt form of N6-AHCM-ATP.

    • The yield of the synthesized nucleoside triphosphate is typically around 70% or higher with enzymatic methods.[8]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Phosphorylation Reaction cluster_purification Purification N6_ADP N6-AHCM-ADP Stock Reaction_Mix Combine Reactants N6_ADP->Reaction_Mix PPK2 PPK2 Enzyme PPK2->Reaction_Mix Buffer Reaction Buffer & Polyphosphate Buffer->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Heat_Inactivation Stop Reaction (Heat/Methanol) Incubation->Heat_Inactivation Centrifugation Centrifuge Heat_Inactivation->Centrifugation HPLC RP-HPLC Purification Centrifugation->HPLC Lyophilization Lyophilize HPLC->Lyophilization Final_Product Pure N6-AHCM-ATP Lyophilization->Final_Product

Caption: Workflow for the enzymatic synthesis and purification of N6-AHCM-ATP.

Phosphorylation_Reaction ADP_analog N6-AHCM-ADP Enzyme Polyphosphate Kinase 2 (PPK2) ADP_analog->Enzyme PolyP Polyphosphate (n) PolyP->Enzyme ATP_analog N6-AHCM-ATP PolyP_short Polyphosphate (n-1) Enzyme->ATP_analog Pi Enzyme->PolyP_short

Caption: Enzymatic phosphorylation of N6-AHCM-ADP to N6-AHCM-ATP by PPK2.

References

Application of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHC-ADP) is a synthetic analog of Adenosine Diphosphate (ADP) that has proven to be a valuable tool in drug discovery and biochemical research. Its key feature is the six-carbon spacer arm with a terminal amino group attached to the N6 position of the adenine (B156593) ring. This modification allows for the covalent immobilization of the ADP analog to a solid support, such as Sepharose, creating an affinity chromatography matrix. This powerful technique enables the selective purification of ADP-dependent enzymes, which are critical targets in various disease areas. Furthermore, as an ADP analog, N6-AHC-ADP holds potential for investigating ADP-mediated signaling pathways, particularly those involving purinergic P2Y receptors.

This document provides detailed application notes and protocols for the use of N6-AHC-ADP in drug discovery, focusing on its primary application in affinity chromatography for enzyme purification and exploring its potential in studying signal transduction pathways.

I. Affinity Chromatography for Purification of ADP-Dependent Enzymes

The most prominent application of N6-AHC-ADP is in the preparation of affinity adsorbents for the purification of enzymes that utilize ADP as a substrate or cofactor. The immobilized N6-AHC-ADP acts as a specific ligand that binds to the ADP-binding site of these enzymes, allowing for their separation from a complex protein mixture.

Data Presentation: Coenzymic Activity of N6-AHC-ADP

Prior to immobilization, it is crucial to ascertain that the modification at the N6 position does not completely abolish the biological activity of ADP. The coenzymic activity of N6-AHC-ADP has been evaluated for several kinases, demonstrating that it retains significant activity, making it a suitable ligand for affinity chromatography.

EnzymeCoenzymic Activity of N6-AHC-ADP (relative to ADP)Reference
Acetate (B1210297) Kinase82%[1]
Pyruvate Kinase20%[1]
Experimental Protocols

This protocol is based on the method described by Yamazaki et al. (1977).[1]

Materials:

  • This compound

  • CNBr-activated Sepharose 4B

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 1 M Ethanolamine (B43304) (pH 8.0)

  • Coupling buffer: 0.1 M Sodium bicarbonate (pH 8.5) containing 0.5 M NaCl

  • Washing buffers:

    • 0.1 M Acetate buffer (pH 4.0) containing 0.5 M NaCl

    • 0.1 M Borate (B1201080) buffer (pH 8.0) containing 0.5 M NaCl

  • Distilled water

Procedure:

  • Preparation of the Ligand Solution: Dissolve this compound in the coupling buffer at a suitable concentration (e.g., 10-20 mg/mL).

  • Washing and Swelling of CNBr-activated Sepharose: Weigh the required amount of CNBr-activated Sepharose and wash with 1 mM HCl. Allow the resin to swell in the same solution for 15-30 minutes.

  • Washing the Resin: Wash the swollen Sepharose with distilled water and then with the coupling buffer on a sintered glass funnel.

  • Coupling Reaction: Immediately transfer the washed Sepharose to the ligand solution. Perform the coupling reaction overnight at 4°C with gentle agitation (e.g., on a rotary mixer).

  • Blocking of Unreacted Groups: After the coupling reaction, collect the resin by filtration and wash with the coupling buffer. To block any remaining active groups on the Sepharose, incubate the resin with 1 M ethanolamine (pH 8.0) for 2-4 hours at room temperature.

  • Washing the Affinity Matrix: Wash the resin extensively with the coupling buffer, followed by alternating washes with the acetate buffer (pH 4.0) and the borate buffer (pH 8.0). This cycle should be repeated 3-4 times to remove non-covalently bound ligand.

  • Final Wash and Storage: Finally, wash the N6-AHC-ADP-Sepharose with the desired equilibration buffer for the chromatography experiment and store at 4°C.

This is a general protocol that can be adapted for the purification of various ADP-dependent enzymes.

Materials:

  • N6-AHC-ADP-Sepharose affinity matrix

  • Chromatography column

  • Crude protein extract (e.g., cell lysate, tissue homogenate)

  • Equilibration/Binding Buffer: A buffer at a near-neutral pH (e.g., 50 mM Tris-HCl, pH 7.5) with appropriate ionic strength (e.g., 50-100 mM NaCl). The composition should be optimized for the target enzyme.

  • Wash Buffer: The same as the equilibration buffer, potentially with a slightly higher salt concentration to reduce non-specific binding.

  • Elution Buffer:

    • Specific Elution: Equilibration buffer containing a competing ligand, such as ADP or ATP (e.g., 1-20 mM). A gradient of the competing ligand can be used for resolving multiple enzymes.

    • Non-specific Elution: A buffer with high salt concentration (e.g., 1 M NaCl) or a change in pH.

  • Fractions collector and spectrophotometer for monitoring protein elution.

Procedure:

  • Column Packing: Pack the chromatography column with the N6-AHC-ADP-Sepharose slurry.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of the equilibration/binding buffer until the baseline of the UV detector is stable.

  • Sample Application: Apply the clarified crude protein extract to the column at a controlled flow rate.

  • Washing: Wash the column with 10-20 column volumes of the wash buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound proteins using the chosen elution buffer.

    • For specific elution, apply the elution buffer containing the competing ligand. Collect fractions and monitor the protein concentration.

    • For gradient elution, use a gradient maker to create a linear gradient of the competing ligand.

  • Analysis of Fractions: Analyze the collected fractions for the presence of the target enzyme using an appropriate activity assay and for purity using SDS-PAGE.

  • Regeneration and Storage: Regenerate the column by washing with high and low pH buffers as described in Protocol 1, step 6. Re-equilibrate with the equilibration buffer and store at 4°C.

Mandatory Visualization

experimental_workflow cluster_prep Matrix Preparation cluster_chrom Affinity Chromatography prep1 Swell & Wash CNBr-Sepharose prep2 Couple N6-AHC-ADP prep1->prep2 prep3 Block Unreacted Groups prep2->prep3 prep4 Wash & Store Matrix prep3->prep4 chrom1 Pack & Equilibrate Column prep4->chrom1 Use Prepared Matrix chrom2 Apply Protein Sample chrom1->chrom2 chrom3 Wash Unbound Proteins chrom2->chrom3 chrom4 Elute Bound Enzymes chrom3->chrom4 chrom5 Analyze Fractions (Activity & Purity) chrom4->chrom5

Caption: Workflow for enzyme purification using N6-AHC-ADP affinity chromatography.

II. Potential Application in Studying P2Y Receptor Signaling

ADP is a crucial signaling molecule that activates several subtypes of P2Y G-protein coupled receptors (GPCRs), including P2Y1, P2Y12, and P2Y13.[2][3] These receptors are involved in a multitude of physiological processes and are attractive drug targets. While N6-AHC-ADP is primarily used for affinity chromatography, its nature as an ADP analog suggests its potential utility in the study of these receptors, for instance, in the development of tools for receptor characterization and antagonist screening.

Hypothetical Application: Immobilized P2Y Receptor Ligand for Screening

Immobilized N6-AHC-ADP could theoretically be used as a tool in screening assays. For example, a cell-free system could be developed where the immobilized ligand is used to capture P2Y receptors from a solubilized membrane preparation. This could be a preliminary step in identifying novel receptor-interacting proteins or in a competitive binding assay format for screening potential antagonists.

Mandatory Visualization

signaling_pathway cluster_cell Cellular Response ADP ADP (or N6-AHC-ADP) P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Platelet Aggregation) Ca_PKC->Response

Caption: Simplified signaling pathway of the ADP-activated P2Y1 receptor.

Disclaimer: The application of N6-AHC-ADP in direct P2Y receptor signaling studies is a potential area of research and is not as established as its use in affinity chromatography. Researchers should validate its activity and specificity for the P2Y receptor subtype of interest before embarking on such studies.

Conclusion

This compound is a versatile tool for drug discovery, primarily enabling the efficient purification of ADP-dependent enzymes through affinity chromatography. The detailed protocols provided herein offer a robust starting point for researchers aiming to isolate and study these important drug targets. While its application in directly probing P2Y receptor signaling is less explored, its structural similarity to ADP suggests intriguing possibilities for the development of novel assays and research tools in this area. As with any scientific tool, careful optimization and validation are key to successful implementation.

References

Troubleshooting & Optimization

Troubleshooting low yield in N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Affinity Chromatography

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound (N6-AHCM-ADP) affinity chromatography to purify ADP-binding proteins.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low or no yield of my target protein. What are the common causes?

Low yield is a frequent issue that can stem from several stages of the purification process. The primary areas to investigate are protein binding, elution efficiency, and protein stability.[1] Start by determining if the protein is binding to the resin. Analyze the flow-through and wash fractions on an SDS-PAGE gel. If the protein is in the flow-through, it failed to bind. If it's not in the flow-through or the eluate, it may have failed to elute or precipitated on the column.[2]

Q2: My target protein is not binding to the column and is found in the flow-through. What should I check?

Failure to bind is often related to the composition of your sample and binding buffer.

  • Incorrect Buffer Conditions: The pH and ionic strength of your sample buffer are critical for binding.[3] Ensure the buffer pH is optimal for your target protein's binding to ADP, typically near physiological pH (7.0-8.5).[4] The sample should be adjusted to the same buffer conditions as the equilibrated column to ensure efficient binding.[5]

  • Presence of Competing Molecules: Endogenous nucleotides (ADP, ATP, NAD+, NADH) in your cell lysate can compete with the immobilized ADP ligand, preventing your protein from binding. Consider dialyzing your sample or performing a buffer exchange using a desalting column to remove small molecules.[3]

  • Inaccessible ADP-Binding Site: The protein's conformation may be hiding the ADP-binding site.[4] If the protein is a fusion construct, the affinity tag could be sterically hindering the binding site.

  • Incorrect Flow Rate: Applying the sample too quickly can reduce the residence time, not allowing sufficient time for the binding interaction to occur.[6] Try reducing the flow rate during sample application.[6]

Q3: SDS-PAGE analysis shows my protein is bound to the resin, but I cannot elute it. What are the possible solutions?

Inefficient elution can be caused by elution conditions that are too mild or by non-specific interactions.

  • Suboptimal Elution Buffer: Your elution conditions may be too gentle to disrupt the interaction between your protein and the immobilized ADP.[7] You can increase the concentration of the competing ligand (e.g., NAD+, NADH, ADP, or ATP) or change the pH of the elution buffer.[7][8] A gradient elution can help determine the optimal concentration needed.[1][9]

  • Non-Specific Interactions: The protein may be interacting with the resin's matrix through ionic or hydrophobic forces. Try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to your wash and elution buffers to disrupt these interactions.

  • Protein Precipitation: The protein may have precipitated on the column, which can happen if the elution conditions are harsh or lead to aggregation.[3] Try eluting with a linear gradient instead of a single high-concentration step and ensure the elution buffer is optimized for your protein's solubility.

Q4: The purified protein sample contains many contaminants. How can I improve purity?

Contaminants arise from non-specific binding of other proteins to the resin.

  • Optimize Wash Steps: Increase the volume and/or duration of the wash steps to more thoroughly remove non-specifically bound proteins.

  • Adjust Buffer Composition: Add low concentrations of a competing agent to the wash buffer to elute weakly bound, non-specific proteins. For example, a low concentration of NaCl can disrupt ionic interactions.

  • Reduce Sample Viscosity: Viscous samples from high nucleic acid content can interfere with binding and washing. Consider treating your lysate with DNase/RNase to reduce viscosity.

Data & Parameters

Table 1: General Buffer & Chromatography Parameters
ParameterRecommended Range/ConditionPurpose & Notes
Binding/Wash Buffer pH 7.0 - 8.5Optimal for most ADP-protein interactions. Must be optimized for the specific target protein.[4]
Ionic Strength (Binding) 150 - 500 mM NaClReduces non-specific ionic interactions. Start with a lower concentration and increase if purity is an issue.
Sample Loading Flow Rate 0.2 - 1.0 mL/min (for standard lab columns)Slower flow rates increase residence time, promoting efficient binding.[6]
Elution Method Competitive Ligand or pH shiftCompetitive elution is generally gentler and preserves protein activity.
Competitive Eluent 5-20 mM NAD+, NADH, ADP, or ATPNAD+ or NADH are often effective competitors. A concentration gradient can identify the optimal level.[7]
pH Elution Low pH (e.g., 0.1 M Glycine pH 2.5-3.0)Effective but can denature the target protein. Immediate neutralization of fractions is critical.[8]
Additives (Optional) 1-10 mM MgCl₂, 0.1-0.5% Non-ionic DetergentMgCl₂ can be required for some ADP-binding proteins. Detergents can reduce non-specific hydrophobic interactions.

Visual Guides

Experimental Workflow

The following diagram illustrates the standard workflow for N6-AHCM-ADP affinity chromatography.

G cluster_prep Preparation cluster_bind Binding cluster_wash Wash cluster_elute Elution cluster_analysis Analysis p1 Equilibrate Column (Binding Buffer) b1 Apply Sample to Column (Slow Flow Rate) p1->b1 p2 Prepare Lysate (Clarify, Buffer Exchange) p2->b1 b2 Collect Flow-Through b1->b2 w1 Wash with Binding Buffer (5-10 Column Volumes) b2->w1 w2 Collect Wash Fractions w1->w2 e1 Apply Elution Buffer (e.g., with NADH/ADP) w2->e1 e2 Collect Eluted Fractions e1->e2 a1 Analyze all Fractions (SDS-PAGE, Western Blot) e2->a1 G start Problem: Low Protein Yield check_ft Is protein in the flow-through/wash? start->check_ft binding_issue Binding Problem check_ft->binding_issue  Yes elution_issue Elution Problem check_ft->elution_issue  No sol_buffer Solution: Check buffer pH/ionic strength. Perform buffer exchange. binding_issue->sol_buffer sol_competitors Solution: Remove endogenous ADP/NADH via dialysis. binding_issue->sol_competitors sol_flowrate Solution: Decrease sample loading flow rate. binding_issue->sol_flowrate sol_elution_strength Solution: Increase [Competitor] or use stronger eluent (e.g., NADH). elution_issue->sol_elution_strength sol_nonspecific Solution: Add salt or non-ionic detergent to elution buffer. elution_issue->sol_nonspecific sol_precipitate Solution: Use gradient elution. Check protein solubility. elution_issue->sol_precipitate

References

Optimizing binding conditions for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP resins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) resins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your affinity purification experiments for ADP-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind N6-AHCM-ADP resin affinity chromatography?

A: N6-AHCM-ADP resin is a type of affinity chromatography matrix used for the purification of proteins that bind to adenosine (B11128) diphosphate (B83284) (ADP). The resin consists of agarose (B213101) beads to which an ADP analog, this compound, is covalently attached via a 6-carbon spacer arm.[1] This spacer arm positions the ADP ligand away from the agarose backbone, minimizing steric hindrance and facilitating the binding of target proteins. Proteins with an ADP binding site in your sample will bind specifically to the immobilized ligand, while other proteins will pass through the column. The bound proteins can then be eluted by changing the buffer conditions.

Q2: What types of proteins can be purified using this resin?

A: This resin is suitable for purifying a wide range of ADP-binding proteins, including kinases, dehydrogenases, heat shock proteins, and other ATPases or enzymes that recognize ADP as a substrate, product, or allosteric regulator.[1][2]

Q3: What are the recommended storage conditions for the resin?

A: For long-term storage, lyophilized resin should be kept at –20°C.[3] Once hydrated, the resin can be stored as a slurry at 4°C in a neutral pH buffer containing a bacteriostatic agent, such as 20% ethanol (B145695) or 0.02% sodium azide.[3] It is crucial to avoid freezing or autoclaving the hydrated resin, as this can damage the agarose beads.[3]

Q4: What is the binding capacity I can expect?

A: The binding capacity can vary depending on the target protein, its affinity for ADP, and the experimental conditions. Commercially available ADP-agarose resins typically have a ligand density of 1-5 µmol of ADP per mL of resin.[1] For a related resin (Adenosine 2',5'-diphosphate-Agarose), a binding capacity of approximately 0.4 mg of glucose-6-phosphate dehydrogenase (G6PDH) per mL of gel has been reported.[4] The actual capacity for your protein of interest must be determined empirically.

Q5: How can I regenerate the N6-AHCM-ADP resin for reuse?

A: To regenerate the column, first wash it extensively with a high-salt buffer (e.g., 2 M NaCl) to remove any non-specifically bound proteins.[3] For more rigorous cleaning, sequential washes with a low pH buffer (e.g., 0.1 M sodium acetate, pH 4.5) followed by a high pH buffer (e.g., 0.05 M Tris, pH 9.0) can be effective, with water rinses in between.[4] After cleaning, the column should be re-equilibrated with the starting buffer until the pH and conductivity are stable. For storage, wash the resin with 20% ethanol.[3]

Troubleshooting Guide

This section addresses common problems encountered during affinity purification with N6-AHCM-ADP resins.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Binding of Target Protein Incorrect Binding Buffer Conditions: pH or ionic strength is not optimal for the protein-ligand interaction.Verify that the binding buffer pH is compatible with your protein's stability and binding activity (typically pH 7.0-8.5).[3] Adjust the salt concentration; start with 100-150 mM NaCl or KCl and optimize as needed.[3]
Presence of Competing Nucleotides: The sample may contain endogenous ADP or ATP that competes with the resin for binding.If possible, dialyze or perform a buffer exchange on your sample to remove competing small molecules before loading it onto the column.
Steric Hindrance: The ADP binding site on the target protein may be inaccessible.Consider adding non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol (B35011) (10-20%) to the lysis and binding buffers to reduce protein aggregation and non-specific interactions.[3][5]
Overloaded Column: The amount of target protein in the sample exceeds the binding capacity of the column.Reduce the amount of sample loaded or increase the column volume. Determine the column's binding capacity for your specific protein.[5]
High Non-Specific Binding Ionic Interactions: Proteins are binding non-specifically to the agarose matrix.Increase the salt concentration (e.g., up to 500 mM NaCl or KCl) in the binding and wash buffers to disrupt weak ionic interactions.[3]
Hydrophobic Interactions: Non-specific hydrophobic interactions are occurring between proteins and the resin's spacer arm or matrix.Include non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or Tween-20) or glycerol (up to 20%) in the buffers to minimize hydrophobic interactions.[5]
Insufficient Washing: The wash steps are not stringent enough to remove all non-specifically bound proteins.Increase the volume of the wash buffer (e.g., 10-20 column volumes). You can also include a step-wash with a slightly higher salt concentration or a low concentration of a competitive eluent.
Low Yield of Eluted Protein Elution Conditions are Too Mild: The elution buffer is not strong enough to disrupt the specific interaction between the target protein and the immobilized ADP.Increase the concentration of the competitive eluent (ADP or ATP) in the elution buffer (e.g., from 10 mM up to 100 mM).[3] Alternatively, try a salt gradient (e.g., 0.15 M to 1.0 M NaCl) or a pH shift for elution.[6]
Protein Precipitation on the Column: The eluted protein is precipitating in the column due to high concentration or inappropriate buffer conditions.Elute with a linear gradient instead of a step elution to reduce the concentration of the eluted protein.[5] Consider adding stabilizing agents like glycerol or arginine to the elution buffer.
Target Protein Denatured: Elution conditions (e.g., low pH) have denatured the protein.If using pH elution, immediately neutralize the collected fractions with a buffer like 1 M Tris-HCl, pH 8.5.[6] Screen for alternative, gentler elution methods, such as competitive elution.[6]
Slow Column Flow Rate Clogged Column Frit or Resin: The sample was not clarified properly, and cellular debris or precipitates are clogging the column.Centrifuge your sample at high speed (e.g., >15,000 x g) and filter it through a 0.45 µm or 0.22 µm filter before loading.[5][7]
Viscous Sample: High concentration of nucleic acids in the cell lysate increases viscosity.Treat the lysate with DNase I (e.g., 5 µg/mL with 1 mM MgCl2) and incubate on ice for 15-20 minutes to digest DNA and reduce viscosity.[5]
Compressed Resin Bed: The column was packed or run at an excessively high pressure.Repack the column according to the manufacturer's instructions. Ensure the flow rate does not exceed the recommended limits.[7]

Experimental Protocols & Methodologies

General Protocol for Affinity Purification

This protocol provides a general workflow for purifying ADP-binding proteins. Optimization of buffer composition, flow rates, and elution methods is highly recommended for each specific application.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_bind Phase 2: Binding cluster_wash Phase 3: Washing cluster_elute Phase 4: Elution & Analysis P1 Resin Equilibration Equilibrate resin with 5-10 CV of Binding Buffer. B1 Sample Loading Load clarified sample onto the column at a low flow rate (e.g., 0.5-1 mL/min). P1->B1 P2 Sample Preparation Clarify cell lysate by centrifugation and filtration (0.45 µm). P2->B1 B2 Incubation (Optional) Stop flow and incubate sample with resin for 30 min to enhance binding. B1->B2 W1 Wash Step Wash with 10-20 CV of Wash Buffer to remove non-specific binders. B2->W1 W2 Monitor A280 Continue washing until the absorbance at 280 nm returns to baseline. W1->W2 E1 Elution Elute the target protein using Elution Buffer. Collect fractions. W2->E1 E2 Analysis Analyze fractions by SDS-PAGE and Western Blot. E1->E2 E3 Regeneration Clean and regenerate the column for future use. E2->E3

Caption: General workflow for affinity purification using N6-AHCM-ADP resin.

1. Buffer Preparation:

Buffer Type Example Composition Purpose & Notes
Binding/Wash Buffer 50 mM Tris-HCl or HEPES, pH 7.5150 mM NaCl or KCl10 mM MgCl₂1 mM DTT (add fresh)The base buffer for equilibrating the column and washing away non-specifically bound proteins. MgCl₂ is often included as many ADP-binding proteins recognize an ADP-magnesium complex. DTT is added to protect against oxidation.
Elution Buffer (Competitive) Binding/Wash Buffer +10-100 mM ADP or ATPCompetes with the immobilized ligand for the protein's binding site. A gradient of the competitor can improve resolution.
Elution Buffer (High Salt) Binding/Wash Buffer with 1-2 M NaCl or KClDisrupts ionic interactions. Can be used for elution or for stringent washing/regeneration.[3]
Elution Buffer (pH Shift) 100 mM Glycine-HCl, pH 2.5-3.0Low pH disrupts the binding interaction. Fractions should be immediately neutralized.[6] Note: Avoid pH below 4.0 to maintain resin stability.[4]
Regeneration Buffer 50 mM Tris-HCl, pH 8.5, 2 M NaClUsed for stripping tightly bound proteins and cleaning the column.
Storage Buffer 10 mM Tris-HCl, pH 7.5, 20% EthanolPrevents microbial growth during long-term storage at 4°C.[3]

2. Column Packing and Equilibration:

  • Gently resuspend the resin slurry. If starting from a lyophilized powder, hydrate (B1144303) with excess water for at least 30 minutes.[3]

  • Pour the slurry into the column and allow it to pack under gravity.

  • Wash the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.

3. Sample Application:

  • Prepare the protein sample by centrifugation (e.g., 15,000 x g for 20 min at 4°C) followed by filtration (0.45 µm) to remove any precipitates or cellular debris.[5]

  • Ensure the sample is in a buffer composition compatible with binding (e.g., by dialysis or buffer exchange).

  • Load the sample onto the equilibrated column at a slow, controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to maximize binding interaction time.[5]

4. Washing:

  • Wash the column with 10-20 CV of Wash Buffer.

  • Monitor the protein concentration of the flow-through using a UV monitor (A280 nm) or by performing a Bradford assay on collected fractions.

  • Continue washing until the A280 reading returns to the baseline, indicating that all non-specifically bound proteins have been removed.

5. Elution:

  • Apply the chosen Elution Buffer to the column.

  • Begin collecting fractions immediately.

  • Monitor the A280 of the eluate to identify the protein peak.

  • For competitive elution, stopping the flow for 10-15 minutes after the elution buffer has entered the column can sometimes improve the yield by allowing more time for the dissociation to occur.[8]

6. Analysis and Regeneration:

  • Analyze the collected fractions for the presence and purity of your target protein using SDS-PAGE, followed by Coomassie staining or Western blotting.

  • Pool the fractions containing the pure protein.

  • Regenerate the column by washing with 3-5 CV of Regeneration Buffer, followed by 5-10 CV of Storage Buffer or re-equilibration with Binding Buffer for immediate reuse.[3]

Troubleshooting Logic Diagram

This diagram provides a logical decision-making flow to troubleshoot common issues.

Troubleshooting_Tree Start Problem Occurred Q1 Is there low or no yield of the target protein? Start->Q1 Q2 Is the target protein in the flow-through? Q1->Q2 Yes Q4 Is the eluate impure (many non-specific bands)? Q1->Q4 No A1 Binding Failed - Check binding buffer pH/salt - Remove endogenous ADP/ATP - Check for folded/active protein Q2->A1 Yes Q3 Is the target protein still on the column? Q2->Q3 No End Problem Resolved A1->End A2 Elution Failed - Increase competitor [ADP/ATP] - Try different elution method (pH, salt) - Check for protein precipitation Q3->A2 Yes A3 Protein Lost/Degraded - Add protease inhibitors - Perform purification at 4°C Q3->A3 No A2->End A3->End A4 High Non-Specific Binding - Increase salt in wash buffer - Add non-ionic detergent - Increase wash volume (CV) Q4->A4 Yes Q5 Is the column flow rate very slow? Q4->Q5 No A4->End A5 Column Clogged - Clarify sample (centrifuge/filter) - Treat lysate with DNase - Repack the column Q5->A5 Yes Q5->End No A5->End

Caption: A decision tree for troubleshooting common affinity chromatography issues.

References

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP stability issues and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C as a solution in water.[1] The shelf life under these conditions is typically 12 months from the date of delivery.[1]

Q2: Can I store this compound at 4°C or room temperature for short periods?

A2: Short-term exposure to ambient temperatures, for up to one cumulative week, is generally acceptable. However, for optimal stability, it is highly recommended to minimize time spent outside of frozen conditions. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.

Q3: What is the primary cause of degradation for ADP and its analogs in solution?

A3: The primary degradation pathway for ADP and its derivatives in aqueous solutions is the hydrolysis of the phosphate (B84403) bonds. This process is significantly influenced by pH and the presence of divalent cations.

Q4: How does pH affect the stability of this compound solutions?

A4: ADP and its analogs are most stable in neutral to slightly alkaline solutions (pH 6.8-7.4). Acidic conditions can accelerate the hydrolysis of the phosphate bonds, leading to degradation of the molecule. It is advisable to prepare and store solutions in a buffered system, such as Tris or PBS, at a pH of approximately 7.5.[1]

Q5: Are there any substances I should avoid in my experimental buffer when using this compound?

A5: Yes, it is recommended to avoid the presence of divalent cations, such as Mg²⁺ or Ca²⁺, in storage buffers if possible. These ions can catalyze the hydrolysis of the phosphoanhydride bonds in ADP and its analogs, thereby reducing the stability of the compound.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.

Issue 1: Inconsistent or Lower-Than-Expected Activity in Enzymatic Assays
  • Possible Cause 1: Degradation of the ADP analog.

    • Solution: Ensure the compound has been stored correctly at -20°C in a buffered solution at neutral pH. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, it is recommended to use a fresh vial of the compound.

  • Possible Cause 2: Presence of contaminating enzymes.

    • Solution: Ensure that all buffers and reagents are free from phosphatases or other enzymes that could degrade the ADP analog. Use high-purity water and sterile techniques when preparing solutions.

Issue 2: Poor Performance in Affinity Chromatography
  • Possible Cause 1: Low binding of the target protein to the affinity matrix.

    • Solution:

      • Optimize Binding Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between your target protein and the immobilized ADP analog.

      • Check Ligand Integrity: If the affinity matrix has been stored for an extended period or used multiple times, the immobilized ligand may have degraded. Consider using a fresh batch of the affinity resin.

  • Possible Cause 2: Non-specific binding of other proteins.

    • Solution:

      • Increase Wash Stringency: Increase the salt concentration or include a low concentration of a non-ionic detergent in the wash buffer to disrupt non-specific interactions.

      • Competitive Elution: If specific elution is not sharp, consider using a gradient of a competing ligand in the elution buffer.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Storage Temperature -20°CMinimizes hydrolytic degradation of phosphate bonds.
Solvent Water or aqueous bufferThe compound is water-soluble.
pH of Solution 7.5 ± 0.5Optimal stability is achieved at neutral to slightly alkaline pH.[1]
Additives to Avoid Divalent cations (e.g., Mg²⁺, Ca²⁺)Can catalyze the hydrolysis of phosphate bonds.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Affinity Chromatography using this compound-Agarose

This protocol provides a general workflow for the purification of ADP-binding proteins. Optimization will be required for specific applications.

1. Materials:

  • This compound-Agarose resin
  • Chromatography column
  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
  • Wash Buffer (e.g., Binding Buffer with 500 mM NaCl)
  • Elution Buffer (e.g., Binding Buffer with 10 mM ADP or ATP, or a pH gradient)
  • Clarified protein lysate

2. Column Packing:

  • Gently resuspend the agarose (B213101) resin in Binding Buffer.
  • Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed bed.
  • Wash the column with 5-10 column volumes of Binding Buffer.

3. Protein Binding:

  • Load the clarified protein lysate onto the column at a flow rate that allows for sufficient interaction time between the protein and the immobilized ligand.
  • Collect the flow-through to monitor protein binding.

4. Washing:

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
  • Monitor the absorbance at 280 nm until it returns to baseline.

5. Elution:

  • Elute the bound protein using the Elution Buffer. The specific elution method will depend on the target protein and can include a competitive ligand, a change in pH, or an increase in salt concentration.
  • Collect fractions and analyze for the presence of the target protein using methods such as SDS-PAGE or Western blotting.

6. Regeneration:

  • Regenerate the column by washing with high and low salt buffers, followed by storage in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: Kinase Activity Assay using a Luminescence-Based ADP Detection Method

This protocol is based on the principle of detecting the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

1. Materials:

  • Purified kinase
  • Kinase substrate
  • ATP
  • This compound (as a standard or for comparative studies)
  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • ADP detection reagent kit (e.g., ADP-Glo™)
  • White, opaque 384-well plates
  • Luminometer

2. Kinase Reaction:

  • Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
  • Add the test compounds (inhibitors) or vehicle control to the wells of the 384-well plate.
  • To initiate the kinase reaction, add the ATP solution to each well.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Add the ADP detection reagent (which stops the kinase reaction and depletes the remaining ATP) to each well.
  • Incubate at room temperature for the time specified by the kit manufacturer (e.g., 40 minutes).
  • Add the kinase detection reagent (which converts ADP to ATP and generates a luminescent signal) to each well.
  • Incubate at room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).

4. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP) add_kinase_mix Add Kinase/Substrate Mix prep_reagents->add_kinase_mix prep_compounds Prepare Test Compounds add_compounds Add Compounds/Vehicle to 384-well plate prep_compounds->add_compounds initiate_reaction Initiate with ATP add_kinase_mix->initiate_reaction incubate_reaction Incubate (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP Detection Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (e.g., 40 min) stop_reaction->incubate_stop generate_signal Convert ADP to ATP & Generate Luminescence incubate_stop->generate_signal incubate_signal Incubate (e.g., 30-60 min) generate_signal->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence analyze_data Analyze Data (Calculate % Inhibition/Activity) read_luminescence->analyze_data

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

signaling_pathway cluster_gi Gi-Coupled Pathway (e.g., P2Y12/P2Y13) cluster_gq Gq-Coupled Pathway (e.g., P2Y1) ADP_Gi ADP P2Y12_13 P2Y12/P2Y13 Receptor ADP_Gi->P2Y12_13 Gi Gi Protein P2Y12_13->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP PKA ↓ PKA Activity cAMP->PKA ADP_Gq ADP P2Y1 P2Y1 Receptor ADP_Gq->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C (Activated) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for ADP-sensitive P2Y receptors.

References

Preventing degradation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHC-ADP). This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the stability and successful application of this valuable research compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemically modified analog of Adenosine-5'-diphosphate (ADP). The modification at the N6 position of the adenine (B156593) ring provides a linker arm, making it suitable for various biochemical applications. Its primary uses include:

  • Affinity Chromatography: The terminal amino group on the hexyl linker allows for immobilization onto a solid support (e.g., CNBr-activated Sepharose) to create an affinity matrix for purifying ADP-binding proteins such as kinases and dehydrogenases.[1]

  • Enzyme Kinetics: It can serve as a substrate or inhibitor in enzymatic assays to study the kinetics of enzymes that utilize ADP, such as acetate (B1210297) kinase and pyruvate (B1213749) kinase.[1]

  • Purinergic Receptor Studies: As an ADP analog, it can be used as a ligand to study P2Y purinergic receptors, which are involved in numerous physiological processes.

Q2: What are the main causes of N6-AHC-ADP degradation during experiments?

A2: The primary causes of degradation are enzymatic activity, adverse pH conditions, and elevated temperatures.

  • Enzymatic Degradation: Biological samples may contain ectonucleotidases and other phosphatases that can hydrolyze the pyrophosphate bond of the ADP moiety.

  • pH-mediated Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis under acidic or alkaline conditions. The molecule is most stable in a neutral pH range.

  • Thermal Degradation: High temperatures can accelerate the rate of hydrolysis and degradation of the molecule.

Q3: What are the recommended storage conditions for N6-AHC-ADP?

A3: To ensure long-term stability, N6-AHC-ADP should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container.

  • In Solution: Prepare stock solutions in a buffer of neutral pH (6.8-7.4) using nuclease-free water. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guides

This section addresses common problems encountered when using N6-AHC-ADP in experiments.

Issue 1: Inconsistent or No Activity in Enzyme Assays
Possible Cause Troubleshooting Step
Degradation of N6-AHC-ADP Verify the storage conditions and age of the compound. Prepare fresh solutions from lyophilized powder. Avoid multiple freeze-thaw cycles.
Incorrect Buffer pH Ensure the experimental buffer pH is within the optimal range for both the enzyme and N6-AHC-ADP stability (typically pH 6.8-7.4).
Presence of Nucleotidases If using crude or semi-purified biological samples, consider adding apyrase or other phosphatase inhibitors to prevent enzymatic degradation of the ADP analog.
Inaccurate Concentration Re-verify the concentration of your N6-AHC-ADP stock solution using UV spectrophotometry (absorbance at 259 nm).
Issue 2: Low Yield or Purity in Affinity Chromatography
Possible Cause Troubleshooting Step
Inefficient Ligand Coupling Ensure the coupling reaction to the chromatography matrix (e.g., CNBr-activated Sepharose) is performed according to the manufacturer's protocol, paying close attention to pH and reaction time.
Non-Specific Binding Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.1% Triton X-100) in the binding and wash buffers to reduce non-specific interactions.[2]
Target Protein Denaturation Optimize elution conditions. If using a pH shift, ensure the target protein is stable at the elution pH. Consider competitive elution with free ADP or ATP.
Column Clogging Clarify your sample by centrifugation or filtration (0.45 µm filter) before loading it onto the column to remove any particulate matter.[2]

Data Presentation

Table 1: General Stability of ADP Analogs Under Various Conditions

Condition Recommendation Rationale
pH Maintain pH 6.8 - 7.4Minimizes acid- or base-catalyzed hydrolysis of the pyrophosphate bond.
Temperature Store at ≤ -20°C; perform experiments on ice.Reduces the rate of chemical and enzymatic degradation.
Enzymes Use nuclease-free water and reagents; add phosphatase inhibitors if necessary.Prevents enzymatic cleavage by contaminating nucleotidases.
Freeze-Thaw Cycles Aliquot solutions to avoid more than 1-2 cycles.Repeated freezing and thawing can lead to molecular degradation.

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Kinase Activity

This protocol describes a general method for measuring the activity of a kinase that produces ADP, using a coupled enzyme system that links ADP production to a change in NADH absorbance.[3][4]

Materials:

  • This compound (or ATP as the primary substrate)

  • Kinase of interest and its substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)

  • Coupled Enzyme Mix:

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 10 units/mL).

  • Add the kinase substrate to the reaction mixture.

  • Initiate the reaction by adding the kinase of interest.

  • If using N6-AHC-ADP as an inhibitor, add it to the reaction mixture before the kinase. If it is being tested as a substrate, it will replace ATP.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Protocol 2: Affinity Chromatography of an ADP-Binding Protein

This protocol outlines the general steps for purifying an ADP-binding protein using N6-AHC-ADP immobilized on a chromatography resin.[1]

Materials:

  • N6-AHC-ADP coupled to CNBr-activated Sepharose (or similar matrix)

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Elution Buffer (e.g., Binding Buffer + 10 mM ADP or ATP, or a buffer with a lower pH)

  • Clarified cell lysate containing the target protein

Procedure:

  • Pack the N6-AHC-ADP-Sepharose into a chromatography column.

  • Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the clarified cell lysate onto the column at a flow rate that allows for sufficient binding.

  • Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the target protein from the column using the Elution Buffer.

  • Collect fractions and analyze them for the presence of the target protein using SDS-PAGE or a specific activity assay.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_application Application cluster_assay Enzyme Assay Workflow cluster_chrom Affinity Chromatography Workflow start Start: Prepare N6-AHC-ADP Solution check_stability Verify Stability: - pH 6.8-7.4 - Use on ice - Nuclease-free buffer start->check_stability app_choice Choose Application check_stability->app_choice enzyme_assay Enzyme Assay app_choice->enzyme_assay Kinetics/ Inhibition affinity_chrom Affinity Chromatography app_choice->affinity_chrom Purification setup_assay Set up reaction mix (buffer, substrates) immobilize Immobilize N6-AHC-ADP to resin add_compound Add N6-AHC-ADP setup_assay->add_compound add_enzyme Initiate with enzyme add_compound->add_enzyme measure Measure activity (e.g., spectrophotometry) add_enzyme->measure analyze_assay Analyze Data measure->analyze_assay pack_col Pack & Equilibrate Column immobilize->pack_col load_sample Load Protein Sample pack_col->load_sample wash Wash unbound proteins load_sample->wash elute Elute target protein wash->elute analyze_chrom Analyze Fractions (SDS-PAGE) elute->analyze_chrom

Caption: Experimental workflow for using this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_causes Causal Factors N6_AHC_ADP N6-AHC-ADP hydrolysis Hydrolysis of Pyrophosphate Bond N6_AHC_ADP->hydrolysis enzymatic Enzymatic Cleavage N6_AHC_ADP->enzymatic N6_AHC_AMP N6-AHC-AMP + Inorganic Phosphate (Pi) hydrolysis->N6_AHC_AMP enzymatic->N6_AHC_AMP adverse_ph Adverse pH (<6.5 or >7.5) adverse_ph->hydrolysis accelerates high_temp High Temperature high_temp->hydrolysis accelerates nucleotidases Nucleotidases/ Phosphatases nucleotidases->enzymatic catalyzes

Caption: Potential degradation pathways for this compound.

References

Improving elution efficiency from N6-[(6-Aminohexyl)carbamoylmethyl]-ADP columns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity chromatography columns. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your protein purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound affinity chromatography?

This affinity chromatography technique is designed for the purification of proteins that utilize adenosine (B11128) diphosphate (B83284) (ADP) as a cofactor or substrate. The column matrix consists of agarose (B213101) beads to which an ADP analog, this compound, is covalently attached via a spacer arm. This immobilized ADP analog acts as a specific ligand that binds to the ADP-binding site of target proteins, allowing for their selective capture from a complex mixture. Unbound proteins are washed away, and the purified ADP-binding protein is subsequently eluted.

Q2: My target protein is not binding to the column. What are the possible causes and solutions?

Failure to bind is a common issue that can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this problem.

Q3: How can I elute my target protein from the column?

There are two primary strategies for eluting your protein of interest:

  • Competitive Elution: This is the most common and gentle method. It involves introducing a soluble competitor molecule that also binds to the ADP-binding site of your protein. This competitor displaces the protein from the immobilized ligand. Common competitors include ADP, ATP, NAD+, or NADH.

  • Non-specific Elution: This method involves altering the buffer conditions to disrupt the interaction between the protein and the immobilized ligand. This can be achieved by changing the pH or increasing the ionic strength (salt concentration) of the elution buffer.

Q4: How do I regenerate the this compound column for reuse?

Proper regeneration is crucial for maintaining the column's performance over multiple purification cycles. A general regeneration protocol involves washing the column with high and low pH buffers to remove any precipitated or tightly bound proteins, followed by re-equilibration in the binding buffer.

Troubleshooting Guides

Problem 1: Low or No Elution of Target Protein

If you are experiencing low yield or are unable to elute your target protein, consider the following causes and solutions.

Potential Cause Recommended Solution
Inefficient Competitive Elution Increase the concentration of the competitive ligand (e.g., ADP, NAD+) in the elution buffer. Consider using a step or linear gradient of the competitor to determine the optimal concentration for elution. For example, a gradient of 0-20 mM NADP+ has been used for similar affinity matrices.
Strong Protein-Ligand Interaction If competitive elution is ineffective, switch to a non-specific elution method. Try eluting with a buffer at a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a high pH. Alternatively, increase the ionic strength of the elution buffer by adding NaCl (e.g., up to 2 M).
Slow Dissociation Kinetics Decrease the flow rate during elution to allow more time for the protein to dissociate from the ligand. You can also try a stop-flow method where the flow is paused for a period after the elution buffer has entered the column.
Protein Precipitation on the Column If the eluted protein appears aggregated or precipitated, the elution conditions may be too harsh. If using a low pH elution buffer, collect fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5). Consider adding stabilizing agents like glycerol (B35011) or ethylene (B1197577) glycol to the elution buffer.
Problem 2: Broad Elution Peak

A broad elution peak can indicate several issues with the chromatography process.

Potential Cause Recommended Solution
Sub-optimal Elution Conditions The concentration of the competitive eluent may be just at the threshold for elution, leading to a slow and drawn-out release of the protein. Optimize the concentration of the competitive ligand; a step elution with a slightly higher concentration might result in a sharper peak.
Non-specific Interactions The target protein may have non-specific ionic or hydrophobic interactions with the agarose matrix. Try increasing the salt concentration in the binding and wash buffers (e.g., 150-500 mM NaCl) to minimize these interactions.
Column Overloading Overloading the column with sample can lead to band broadening. Reduce the amount of protein loaded onto the column.
Poor Column Packing An improperly packed column can lead to channeling and a broad elution profile. Ensure the column is packed evenly and there are no air bubbles.

Experimental Protocols

Protocol 1: Competitive Elution with an ADP Gradient

This protocol is suitable for proteins with a moderate affinity for the immobilized ligand.

  • Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Sample Application: Load the clarified protein sample onto the column at a low flow rate.

  • Washing: Wash the column with 10-15 CV of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein using a linear gradient of ADP in the binding buffer. A common gradient is from 0 to 10 mM ADP over 10-20 CV.

  • Fraction Collection: Collect fractions and monitor the protein concentration using absorbance at 280 nm or a protein assay.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

Protocol 2: Column Regeneration
  • Wash with High Salt Buffer: Wash the column with 5 CV of a high salt buffer (e.g., binding buffer containing 1-2 M NaCl).

  • Wash with Low pH Buffer: Wash the column with 5 CV of a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).

  • Wash with High pH Buffer: Wash the column with 5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).

  • Re-equilibration: Immediately re-equilibrate the column with 10 CV of binding buffer.

  • Storage: For long-term storage, wash the column with 2-3 CV of a storage buffer (e.g., binding buffer containing 20% ethanol) and store at 4°C.

Visualizations

Elution_Workflow cluster_binding Binding Phase cluster_elution Elution Phase cluster_analysis Analysis Equilibration Equilibrate Column (Binding Buffer) Load_Sample Load Protein Sample Equilibration->Load_Sample Wash Wash Unbound Proteins (Binding Buffer) Load_Sample->Wash Elute Elute with Competitor (e.g., ADP, NAD+) Wash->Elute Begin Elution Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Collect->Analyze

Caption: Experimental workflow for affinity purification.

Troubleshooting_Logic Start Low Elution Efficiency? Increase_Competitor Increase Competitor Concentration Start->Increase_Competitor Yes Decrease_Flow_Rate Decrease Flow Rate Increase_Competitor->Decrease_Flow_Rate Still Low Resolved Problem Resolved Increase_Competitor->Resolved Improved Change_Elution_Method Switch to pH or Salt Elution Decrease_Flow_Rate->Change_Elution_Method Still Low Decrease_Flow_Rate->Resolved Improved Check_Precipitation Check for Precipitation Change_Elution_Method->Check_Precipitation Change_Elution_Method->Resolved Improved Add_Stabilizers Add Stabilizers (e.g., Glycerol) Check_Precipitation->Add_Stabilizers Precipitation Observed Add_Stabilizers->Resolved

Caption: Troubleshooting logic for low elution efficiency.

Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHA-ADP) as a photoaffinity probe to identify and characterize ADP/ATP binding proteins. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during photoaffinity labeling experiments with N6-AHA-ADP.

ProblemPotential CauseRecommended Solution
No or Weak Specific Labeling Inefficient UV Cross-linking: Inadequate UV energy is being delivered to the sample.- Optimize UV Source: Ensure the UV lamp emits at an appropriate wavelength for the photoreactive group conjugated to N6-AHA-ADP (e.g., aryl azides are typically activated at < 300 nm, while benzophenones are activated at ~350 nm). - Calibrate UV Dose: Verify the lamp's output and optimize the irradiation time and distance. A common starting point is 10-30 minutes at a 5-10 cm distance.[1] - Sample Geometry: Ensure the entire sample is evenly illuminated. For larger volumes, consider using a petri dish on a chilled surface.
Low Abundance of Target Protein: The protein of interest is present at low concentrations in the sample.- Enrich Target Protein: If possible, use subcellular fractionation or immunoprecipitation to concentrate the target protein before labeling. - Increase Sample Input: Increase the total protein concentration in the labeling reaction.
Probe Degradation: N6-AHA-ADP may be hydrolyzed or degraded.- Proper Storage: Store N6-AHA-ADP aliquots at -80°C and avoid repeated freeze-thaw cycles. - Fresh Working Solutions: Prepare fresh working solutions of the probe in an appropriate buffer immediately before use. ADP analogs in aqueous solutions are susceptible to hydrolysis.
Suboptimal Binding Conditions: Buffer composition, pH, or incubation time may not be optimal for the probe-target interaction.- Optimize Buffer: Ensure the buffer pH and ionic strength are suitable for the target protein's activity and binding. Avoid components that may quench the photoreactive group (e.g., high concentrations of thiols like DTT or β-mercaptoethanol). - Vary Incubation Time: Test different incubation times (e.g., 30-60 minutes) on ice or at 4°C to allow for sufficient binding before UV irradiation.
High Background/Non-specific Labeling Probe Concentration is Too High: Excess probe can lead to increased non-specific interactions.- Titrate Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of N6-AHA-ADP that provides a specific signal.
Non-specific Binding to Abundant Proteins: The probe may interact with highly abundant or "sticky" proteins.- Competition Experiments: This is a critical control. Pre-incubate the sample with a 50-100 fold excess of unlabeled ADP or ATP before adding the N6-AHA-ADP probe. A true specific signal should be significantly reduced or eliminated in the presence of the competitor.[1] - Blocking Agents: Include blocking agents like bovine serum albumin (BSA) at 0.1-1% in the incubation buffer to saturate non-specific binding sites. - Optimize Washing Steps: Increase the number and stringency of wash steps after UV cross-linking to remove non-covalently bound probe.
Multiple Non-specific Bands Photoreactive Group Reactivity: The generated reactive intermediate (e.g., nitrene from an aryl azide) may be long-lived and diffuse to label neighboring proteins.- Minimize UV Irradiation Time: Use the shortest possible UV exposure time that yields a specific signal to reduce the chance of non-specific labeling. - Scavengers: In some cases, scavengers can be added to the buffer to quench non-specifically diffused reactive intermediates, but this must be carefully optimized to not interfere with specific labeling.
Difficulty in Target Identification by Mass Spectrometry Low Labeling Stoichiometry: The amount of labeled protein is insufficient for detection.- Scale-Up Labeling Reaction: Increase the volume of the labeling reaction and the amount of starting material. - Enrich Labeled Peptides: After proteolytic digestion, use an affinity resin (e.g., avidin (B1170675) beads if a biotin (B1667282) tag is incorporated into the N6-AHA-ADP probe) to enrich for the cross-linked peptides.
Complex Mass Spectra: The cross-linked peptide-probe adduct can be difficult to identify in complex mixtures.- Use Specialized Software: Employ mass spectrometry software designed for the identification of cross-linked peptides. - Multiple Proteases: Use a combination of proteases (e.g., trypsin and Glu-C) to generate different sets of peptides for analysis, increasing sequence coverage.[2]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the hexylcarbamoylmethyl linker on N6-AHA-ADP?

A1: The N6-position of the adenine (B156593) ring is often tolerant to substitutions without abolishing binding to many ADP/ATP-dependent proteins. The hexylcarbamoylmethyl linker serves as a spacer, extending a reactive or reporter group away from the core ADP structure. This minimizes steric hindrance and allows the photoreactive moiety to cross-link with amino acid residues within the binding pocket of the target protein.

Q2: What are the essential control experiments for a photoaffinity labeling study with N6-AHA-ADP?

A2: The following controls are crucial for validating the specificity of your labeling results:

  • No UV Control: A sample incubated with N6-AHA-ADP but not exposed to UV light. This control ensures that any observed labeling is UV-dependent.

  • Competition Control: A sample pre-incubated with an excess of a natural ligand (e.g., ADP or ATP) before the addition of the N6-AHA-ADP probe. A decrease in labeling intensity indicates a specific interaction at the ADP/ATP binding site.[1]

  • Probe-Only Control: A sample containing only the N6-AHA-ADP probe and buffer, irradiated with UV light. This helps to identify any probe-related artifacts, such as aggregation.

Q3: How should I choose the photoreactive group to conjugate to N6-AHA-ADP?

A3: The choice of photoreactive group depends on several factors:

  • Aryl Azides: These are relatively small and can be activated by UV light (typically < 300 nm). They form highly reactive nitrenes that can insert into a variety of chemical bonds.

  • Benzophenones: These are activated by longer wavelength UV light (~350 nm), which can reduce protein damage. They are generally more stable than aryl azides but are bulkier, which could interfere with binding.

  • Diazirines: These are small and can be activated by UV light (~350 nm) to form carbenes. They are often preferred for their small size and rapid reaction kinetics.

Q4: Can I use N6-AHA-ADP for in-cell labeling experiments?

A4: Yes, if the N6-AHA-ADP probe is cell-permeable, it can be used for labeling in living cells. However, you will need to optimize the probe concentration and incubation time to allow for cellular uptake. It is also important to consider the potential for the probe to be metabolized by the cells.

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of a Protein Mixture

This protocol provides a general workflow for labeling a complex protein mixture (e.g., cell lysate) with a photoreactive N6-AHA-ADP probe.

  • Sample Preparation:

    • Prepare a cell lysate or protein mixture in a suitable non-quenching buffer (e.g., HEPES or phosphate (B84403) buffer).

    • Determine the total protein concentration of the mixture.

    • Include a protease inhibitor cocktail to prevent protein degradation.

  • Binding Reaction:

    • In separate microcentrifuge tubes, prepare the following reactions on ice (final volume of 50-100 µL):

      • Test Sample: Protein mixture (e.g., 50 µg total protein) and N6-AHA-ADP probe (e.g., 1-10 µM).

      • Competition Control: Protein mixture, excess competitor (e.g., 100-500 µM ADP or ATP), and N6-AHA-ADP probe.

      • No UV Control: Protein mixture and N6-AHA-ADP probe.

    • Incubate the reactions on ice for 30-60 minutes to allow for binding.

  • UV Cross-linking:

    • Place the open tubes on a chilled block directly under a UV lamp.

    • Irradiate the "Test Sample" and "Competition Control" with the appropriate wavelength and duration of UV light. Keep the "No UV Control" sample covered.

  • Analysis:

    • Add SDS-PAGE sample buffer to each reaction and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by autoradiography (if using a radiolabeled probe), fluorescence scanning (if using a fluorescently tagged probe), or Western blot (if the probe contains a tag like biotin).

Protocol 2: Competition Binding Assay

This protocol can be used to determine the binding affinity of a competitor for the target of N6-AHA-ADP.

  • Prepare a series of dilutions of the unlabeled competitor (e.g., a test compound or ADP).

  • Set up binding reactions as in Protocol 1, each with a fixed concentration of protein and N6-AHA-ADP, and varying concentrations of the competitor.

  • Perform UV cross-linking and analysis as described above.

  • Quantify the band intensity of the labeled protein at each competitor concentration.

  • Plot the percentage of labeling against the logarithm of the competitor concentration to determine the IC50 value.

Quantitative Data

The coenzymic activities of N6-substituted ADP/ATP analogs can vary depending on the enzyme. The following table provides reference values for N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotide analogs, which have a similar structure to N6-AHA-ADP.

EnzymeAnalogRelative Activity (%) vs. Natural Ligand
Acetate KinaseN6-AHA-ADP analog82
Pyruvate KinaseN6-AHA-ADP analog20
HexokinaseN6-AHA-ATP analog63
GlycerokinaseN6-AHA-ATP analog87

Data adapted from a study on N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides.[3]

Visualizations

Experimental Workflow for Target Identification

G cluster_0 Sample Preparation cluster_1 Photoaffinity Labeling cluster_2 Downstream Analysis cluster_3 Target Identification p1 Cell Lysate / Protein Mixture p2 Incubate with N6-AHA-ADP Probe p1->p2 p3 UV Cross-linking p2->p3 p4 SDS-PAGE p3->p4 p5 In-gel Digestion p4->p5 p6 Affinity Enrichment (if tagged) p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Database Search & Protein ID p7->p8

Caption: Workflow for identifying protein targets of N6-AHA-ADP.

Purinergic Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP P2Y_Receptor P2Y Receptor ATP->P2Y_Receptor Binds ADP ADP ADP->P2Y_Receptor Binds N6_AHA_ADP N6-AHA-ADP (Photoaffinity Probe) N6_AHA_ADP->P2Y_Receptor Covalently Binds (upon UV activation) G_Protein G-Protein Activation P2Y_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream

Caption: N6-AHA-ADP probes purinergic signaling via P2Y receptors.

References

Optimizing N6-Modified ADP for Target Protein Binding: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N6-modified ADP as a molecular tool, optimizing its spacer length is a critical step to ensure effective target protein binding. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the experimental challenges and streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a spacer in N6-modified ADP?

A1: A spacer, or linker, is a chemical moiety that connects the N6 position of the adenine (B156593) ring of ADP to a functional group, such as a reactive group for covalent modification or a reporter tag like biotin (B1667282) or a fluorophore. The spacer provides spatial separation between the ADP core and the functional group, which can be crucial for several reasons:

  • Minimizing Steric Hindrance: The spacer extends the functional group away from the ADP molecule, preventing it from interfering with the binding of ADP to the nucleotide-binding pocket of the target protein.

  • Improving Accessibility: It allows the functional group to be more accessible for its intended interaction, for example, binding to an affinity matrix or reacting with a nearby amino acid residue.

  • Probing Binding Pockets: Varying the spacer length can provide insights into the topology and depth of the binding site.

Q2: How does spacer length influence binding affinity?

A2: The length of the spacer can significantly impact the binding affinity of the N6-modified ADP for its target protein. An optimal spacer length exists that maximizes favorable interactions and minimizes unfavorable ones.

  • Too short: A short spacer may not provide sufficient distance to prevent steric clash between the functional group (or the matrix it's attached to) and the protein surface, leading to reduced binding affinity.

  • Too long: An excessively long and flexible spacer might fold back and interact with the ADP molecule itself or non-specifically with the protein surface, which can also decrease binding affinity. In some cases, a longer spacer might be beneficial if the binding site is deep within the protein.[1]

  • Optimal length: The ideal spacer length positions the ADP moiety correctly within its binding pocket while allowing the functional group to be accessible without causing steric hindrance. For A1 adenosine (B11128) receptors, for instance, studies on N6-(omega-aminoalkyl)adenosines have shown that a nonyl (C9) spacer provides the highest affinity, suggesting an optimal length for that particular receptor family.[2]

Q3: What types of spacers are commonly used for N6-modified ADP?

A3: The most common spacers are flexible alkyl chains of varying lengths, often with a terminal functional group like an amine. Examples include:

  • Ethyl (C2)

  • Butyl (C4)

  • Hexyl (C6)

  • Octyl (C8)

  • Dodecyl (C12)

Polyethylene (B3416737) glycol (PEG) linkers are also used to improve solubility and reduce non-specific binding. The choice of spacer depends on the specific application and the target protein.

Q4: How can I determine the optimal spacer length for my target protein?

A4: The optimal spacer length is typically determined empirically by synthesizing a series of N6-modified ADP analogs with different spacer lengths and evaluating their binding to the target protein. Common techniques for this include:

  • Affinity Chromatography: Comparing the binding and elution profiles of the target protein on affinity resins functionalized with different N6-ADP analogs.

  • Isothermal Titration Calorimetry (ITC): Measuring the binding affinity (Kd) and thermodynamics of the interaction between the target protein and soluble N6-modified ADP analogs.

  • Radioligand Binding Assays: Using radiolabeled N6-modified ADP to determine binding affinities through saturation or competition assays.

  • Pull-down Assays followed by Western Blot or Mass Spectrometry: Assessing the efficiency of target protein capture from a complex mixture using immobilized N6-ADP analogs with varying spacers.

Troubleshooting Guides

Issue 1: Low or No Binding of Target Protein to N6-Modified ADP Affinity Resin
Possible Cause Recommended Solution
Incorrect Spacer Length The spacer may be too short, causing steric hindrance, or too long, leading to unfavorable interactions. Synthesize and test a range of spacer lengths (e.g., C2, C6, C10) to identify the optimal one for your target.
Inaccessible N6-Modification The N6-position of the bound ADP may be buried within the protein's binding pocket, making the spacer and its attachment point inaccessible. Consider modifying a different position on the ADP molecule that is more solvent-exposed.
Harsh Immobilization Chemistry The chemistry used to couple the N6-modified ADP to the resin may have damaged the ADP molecule or the resin itself. Use a milder coupling chemistry and ensure all reaction steps are performed under appropriate conditions.
Low Ligand Density on Resin Insufficient coupling of the N6-modified ADP to the resin will result in a low binding capacity. Quantify the ligand density after immobilization.
Inappropriate Binding Buffer Conditions The pH, ionic strength, or presence of co-factors in the binding buffer may not be optimal for the protein-ligand interaction. Optimize the buffer composition by varying pH and salt concentration.[3]
Target Protein is Inactive or Misfolded Ensure that the target protein is properly folded and active before performing the affinity purification.
Issue 2: High Non-Specific Binding to the Affinity Resin
Possible Cause Recommended Solution
Hydrophobic Interactions with Spacer or Matrix Long alkyl spacers can introduce hydrophobicity, leading to non-specific binding of proteins.[1]
- Increase the salt concentration (e.g., 150-500 mM NaCl) in the wash buffer to disrupt ionic interactions.
- Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions.
- Consider using a more hydrophilic spacer, such as one based on polyethylene glycol (PEG).
Ionic Interactions with the Resin Matrix The resin itself may have charged groups that interact non-specifically with proteins.
- Include a blocking agent like bovine serum albumin (BSA) in the binding buffer.
- Perform a pre-clearing step by incubating the cell lysate with an unfunctionalized control resin before applying it to the affinity column.
Insufficient Washing Not enough washing steps or an inappropriate wash buffer can leave non-specifically bound proteins.
- Increase the number of wash steps.
- Optimize the wash buffer composition (see above).
Issue 3: Difficulty Eluting the Target Protein
Possible Cause Recommended Solution
Very High Affinity Interaction The interaction between the target protein and the immobilized N6-ADP is too strong for the chosen elution method.
- For competitive elution, increase the concentration of the competing ligand (e.g., free ADP or ATP) in the elution buffer.[4]
- Use a harsher, denaturing elution buffer (e.g., containing SDS or urea), but be aware that this will likely denature the target protein.
Non-Specific Interactions with Spacer/Matrix The target protein may have secondary interactions with the spacer arm or the resin backbone.
- Include salt or a non-ionic detergent in the elution buffer to disrupt these interactions.
Protein Precipitation on the Column The eluted protein may be unstable and precipitate on the column, leading to poor recovery.
- Elute at a lower temperature (e.g., 4°C).
- Immediately neutralize the pH if using a low-pH elution buffer.[3][4][5]
- Add stabilizing agents (e.g., glycerol) to the elution buffer.

Quantitative Data Summary

The optimal spacer length is highly dependent on the specific target protein. The following table provides an illustrative example of how binding affinity (Kd) might vary with spacer length for a hypothetical kinase. Note: This data is for illustrative purposes and the optimal length for your protein of interest must be determined experimentally.

N6-Modified ADP AnalogSpacer Length (n)Number of Atoms in SpacerIllustrative Binding Affinity (Kd)
N6-(2-aminoethyl)-ADP24500 nM
N6-(4-aminobutyl)-ADP46150 nM
N6-(6-aminohexyl)-ADP 6 8 50 nM
N6-(8-aminooctyl)-ADP810200 nM
N6-(12-aminododecyl)-ADP1214800 nM

This table illustrates a common trend where an intermediate spacer length (in this case, a hexyl chain) provides the optimal geometry for binding, minimizing steric hindrance without introducing excessive flexibility or non-specific interactions.

Experimental Protocols

Protocol 1: Synthesis of N6-(6-aminohexyl)-ADP

This protocol describes a general method for the synthesis of N6-substituted ADP analogs.

  • Reaction Setup: Dissolve ADP in an appropriate aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).

  • Addition of Alkylating Agent: Add a molar excess of 6-bromohexylamine hydrobromide.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for several hours to days, monitoring the reaction progress by HPLC.

  • Purification: Purify the desired N6-(6-aminohexyl)-ADP from the reaction mixture using anion-exchange chromatography followed by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Protocol 2: Pull-Down Assay to Evaluate Spacer Length

This protocol allows for the semi-quantitative comparison of different spacer lengths.

  • Immobilization: Covalently couple the N6-(aminoalkyl)-ADP analogs with different spacer lengths to an activated resin (e.g., NHS-activated agarose) according to the manufacturer's instructions. Prepare a control resin with no coupled ligand.

  • Lysate Preparation: Prepare a cell or tissue lysate containing the target protein in a suitable lysis buffer containing protease inhibitors.

  • Binding: Incubate the lysate with equal amounts of each affinity resin (and the control resin) for 1-2 hours at 4°C with gentle rotation.[6][7]

  • Washing: Pellet the resin by centrifugation and wash it three to five times with a wash buffer (e.g., lysis buffer with 150-300 mM NaCl and 0.1% Tween-20) to remove non-specifically bound proteins.[6]

  • Elution: Elute the bound proteins from the resin using a competitive elution buffer (e.g., containing 10 mM ADP) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the target protein to compare the amount of protein captured by each affinity resin.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation: Dialyze the purified target protein and the synthesized N6-(aminoalkyl)-ADP analogs extensively against the same buffer to minimize heats of dilution.[8]

  • ITC Experiment Setup:

    • Fill the ITC sample cell with the target protein solution (e.g., 10-50 µM).

    • Fill the injection syringe with the N6-modified ADP solution (e.g., 100-500 µM).

  • Titration: Perform a series of small injections of the N6-modified ADP into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

  • Comparison: Compare the Kd values obtained for the different spacer lengths to identify the one with the highest affinity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of N6-Alkyl-ADP Analogs cluster_immobilization Affinity Resin Preparation cluster_binding Target Protein Binding cluster_analysis Analysis S1 Synthesize Analogs (e.g., C2, C4, C6, C8) S2 Purify by HPLC S1->S2 S3 Characterize by MS/NMR S2->S3 I1 Couple Analogs to Activated Resin S3->I1 I2 Block Remaining Active Sites I1->I2 B1 Incubate Resin with Cell Lysate I2->B1 B2 Wash to Remove Non-specific Binders B1->B2 A1 Elute Bound Proteins B2->A1 A2 Analyze by SDS-PAGE and Western Blot A1->A2 Optimal Spacer Length Optimal Spacer Length A2->Optimal Spacer Length

Caption: Workflow for optimizing N6-modified ADP spacer length.

Troubleshooting_Logic cluster_NoBinding Solutions for No Binding cluster_HighNSB Solutions for High NSB cluster_ElutionIssue Solutions for Elution Issues Start Problem Encountered NoBinding Low/No Target Binding Start->NoBinding HighNSB High Non-Specific Binding Start->HighNSB ElutionIssue Difficult Elution Start->ElutionIssue NB1 Vary Spacer Length NoBinding->NB1 NB2 Optimize Buffer (pH, Salt) NoBinding->NB2 NB3 Check Protein Activity NoBinding->NB3 HNSB1 Increase Salt in Wash HighNSB->HNSB1 HNSB2 Add Detergent to Wash HighNSB->HNSB2 HNSB3 Use Blocking Agents HighNSB->HNSB3 EI1 Increase Competitor Conc. ElutionIssue->EI1 EI2 Use Harsher Elution Buffer ElutionIssue->EI2 EI3 Optimize Elution Conditions ElutionIssue->EI3

References

Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Coenzymic Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) coenzymic activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in coenzymic activity assays?

This compound is a chemically modified analog of adenosine (B11128) diphosphate (B83284) (ADP). The modification at the N6 position of the adenine (B156593) ring introduces a hexyl carbamoylmethyl linker, which can be used for various applications, including immobilization on a solid support or conjugation with a reporter molecule. In coenzymic activity assays, it can act as a substrate for certain kinases, allowing for the measurement of their enzymatic activity.

Q2: With which enzymes is N6-AHCM-ADP known to have coenzymic activity?

Published research has demonstrated the coenzymic activity of N6-[(6-Aminohexyl)carbamoyl]-ADP with specific kinases. For instance, its activity has been quantified relative to ADP for acetate (B1210297) kinase and pyruvate (B1213749) kinase.[1] It is important to note that the modification at the N6 position may affect its recognition by different enzymes, and its suitability as a substrate should be empirically determined for each kinase of interest.

Q3: What are the common detection methods for assays using N6-AHCM-ADP?

Similar to assays with unmodified ADP, the activity of enzymes using N6-AHCM-ADP can be monitored using various detection methods. The most common are luminescence-based and fluorescence-based assays.[2][3][4] These methods typically involve a coupled enzyme system where the production of N6-AHCM-ADP leads to a measurable signal (light or fluorescence).

Q4: How should N6-AHCM-ADP be stored to ensure its stability?

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your N6-AHCM-ADP coenzymic activity assays.

Issue 1: Low or No Signal

A weak or absent signal is a frequent issue in enzymatic assays. The following troubleshooting workflow can help identify the root cause.

LowSignalTroubleshooting start Low or No Signal Detected check_reagents Verify Reagent Integrity and Preparation start->check_reagents check_enzyme Assess Enzyme Activity check_reagents->check_enzyme Reagents OK? solution_reagents Solution: Use fresh reagents, verify concentrations, and check for contamination. check_reagents->solution_reagents Problem Found check_assay_conditions Optimize Assay Conditions check_enzyme->check_assay_conditions Enzyme Active? solution_enzyme Solution: Use a new enzyme aliquot, increase enzyme concentration, or check for inhibitors. check_enzyme->solution_enzyme Problem Found check_instrument Check Instrument Settings check_assay_conditions->check_instrument Conditions Optimal? solution_assay_conditions Solution: Optimize incubation time, temperature, pH, and substrate concentration. check_assay_conditions->solution_assay_conditions Problem Found solution_instrument Solution: Ensure correct filter sets, gain settings, and read times are used. check_instrument->solution_instrument Problem Found

Caption: Troubleshooting workflow for low or no signal in N6-AHCM-ADP assays.

Potential Cause Troubleshooting Step
Degraded Reagents Prepare fresh N6-AHCM-ADP, ATP, and other critical reagents. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Incorrect Reagent Concentration Double-check all calculations and ensure accurate pipetting. Verify the concentration of your N6-AHCM-ADP stock solution.
Inactive Enzyme Use a fresh aliquot of the enzyme. Perform a positive control experiment with a known substrate to confirm enzyme activity.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the assay buffer has the correct pH and contains necessary cofactors (e.g., Mg2+).
Instrument Settings Verify that the correct excitation and emission wavelengths (for fluorescence assays) or filters are being used. Optimize the gain settings and integration time on the plate reader.
Issue 2: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.

HighBackgroundTroubleshooting start High Background Signal check_contamination Check for ATP/ADP Contamination start->check_contamination check_reagent_reactivity Assess Non-enzymatic Signal Generation check_contamination->check_reagent_reactivity Contamination Ruled Out? solution_contamination Solution: Use dedicated lab supplies, filter-sterilize buffers, and use high-purity reagents. check_contamination->solution_contamination Problem Found check_plate_and_buffer Evaluate Plate and Buffer Effects check_reagent_reactivity->check_plate_and_buffer Reagents Not Reactive? solution_reagent_reactivity Solution: Run 'no-enzyme' and 'no-substrate' controls to identify the source of the background. check_reagent_reactivity->solution_reagent_reactivity Problem Found solution_plate_and_buffer Solution: Use low-binding plates and check for autofluorescence of the buffer components. check_plate_and_buffer->solution_plate_and_buffer Problem Found

Caption: Troubleshooting workflow for high background signal.

Potential Cause Troubleshooting Step
ATP/ADP Contamination Use fresh, high-purity reagents. Use dedicated pipette tips and reagent reservoirs to avoid cross-contamination.
Autofluorescence/Autoluminescence Check for intrinsic fluorescence or luminescence of your test compounds or buffer components by running appropriate controls (e.g., compound alone, buffer alone).
Non-specific Binding to Plate Use low-binding microplates. Some compounds or proteins may adhere to the plate surface, contributing to the background.
Spontaneous Substrate Breakdown Incubate the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation that might produce a signal.
Issue 3: Inconsistent or Non-Reproducible Results

Variability between wells or experiments can make data interpretation difficult.

Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
Temperature Fluctuations Ensure uniform temperature across the microplate during incubation. Avoid placing the plate on a cold surface before reading.
Edge Effects To minimize evaporation from the outer wells of a microplate, which can concentrate reactants and alter reaction rates, consider not using the outermost wells for data collection or fill them with buffer.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing bubbles.

Data Presentation

Table 1: Coenzymic Activity of this compound with Selected Kinases
EnzymeRelative Coenzymic Activity (%) compared to ADPReference
Acetate Kinase82[1]
Pyruvate Kinase20[1]
Table 2: Recommended Storage Conditions for N6-AHCM-ADP
FormTemperatureRecommended DurationNotes
Lyophilized Powder-20°C or belowLong-termStore in a desiccator to prevent moisture absorption.
Stock Solution-80°CShort to medium-termAliquot into single-use volumes to avoid freeze-thaw cycles. Buffer pH should be neutral.

Experimental Protocols

General Protocol for a Luminescence-Based Kinase Assay using N6-AHCM-ADP

This protocol is a general guideline and should be optimized for your specific kinase and experimental setup. It is based on a coupled-enzyme system where the N6-AHCM-ADP produced is converted to N6-AHCM-ATP, which is then used by a luciferase to generate a light signal (similar to the ADP-Glo™ assay principle).[5][6]

Materials:

  • Kinase of interest

  • Kinase substrate

  • This compound (for standard curve)

  • ATP (low ADP contamination)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP detection reagent 1 (to terminate the kinase reaction and deplete remaining ATP)

  • ADP detection reagent 2 (to convert N6-AHCM-ADP to N6-AHCM-ATP and generate a luminescent signal)

  • White, opaque 384-well plates

  • Luminometer

Experimental Workflow:

KinaseAssayWorkflow start Start Assay setup_reaction 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Buffer) start->setup_reaction incubate 2. Incubate at Room Temperature setup_reaction->incubate add_reagent1 3. Add ADP Detection Reagent 1 (Stop Kinase Reaction, Deplete ATP) incubate->add_reagent1 incubate2 4. Incubate at Room Temperature add_reagent1->incubate2 add_reagent2 5. Add ADP Detection Reagent 2 (Convert ADP to ATP, Generate Light) incubate2->add_reagent2 incubate3 6. Incubate at Room Temperature add_reagent2->incubate3 read_luminescence 7. Read Luminescence incubate3->read_luminescence

Caption: General experimental workflow for a luminescence-based kinase assay.

Procedure:

  • Prepare a Standard Curve:

    • Create a series of dilutions of N6-AHCM-ADP in the kinase assay buffer.

    • The concentration range should encompass the expected amount of product generated in your enzymatic reaction.

    • Add the standards to the plate.

  • Set up the Kinase Reaction:

    • Add the kinase assay buffer to the wells.

    • Add the test compounds (inhibitors or activators) or vehicle control.

    • Add the kinase to all wells except the "no-enzyme" control.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final volume is typically 5-20 µL.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • First Detection Step:

    • Add an equal volume of ADP detection reagent 1 to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • Second Detection Step:

    • Add ADP detection reagent 2 to all wells. This reagent will convert the N6-AHCM-ADP to N6-AHCM-ATP and provide the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of N6-AHCM-ADP produced.

  • Data Analysis:

    • Subtract the background luminescence (from the "no-enzyme" control) from all readings.

    • Use the standard curve to determine the concentration of N6-AHCM-ADP produced in each well.

    • Calculate the percent inhibition or activation relative to the vehicle control.

References

How to regenerate and reuse N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity columns

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the regeneration and reuse of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity columns.

Frequently Asked Questions (FAQs)

Q1: Can I reuse my this compound affinity column?

A1: Yes, these columns are designed for multiple uses. Proper regeneration and cleaning between purification runs are essential to maintain their binding capacity and ensure reproducible results.

Q2: How many times can I regenerate and reuse the column?

A2: The number of regeneration cycles depends on the nature of the sample applied to the column and the stringency of the cleaning protocol. With proper care, the column can typically be reused 5-10 times or more. Harshly treated samples containing high concentrations of proteases, nucleases, or lipids may reduce the column's lifespan.

Q3: What is the difference between regeneration and cleaning-in-place (CIP)?

A3: Regeneration refers to the process of stripping the bound protein and re-equilibrating the column for immediate reuse with a similar sample. Cleaning-in-place (CIP) is a more rigorous procedure designed to remove tightly bound or precipitated proteins, lipids, and other contaminants that are not removed by standard regeneration.

Q4: How should I store the column after use?

A4: For short-term storage (up to a week), the column can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C. For long-term storage, it is recommended to clean the column thoroughly before storing it in 20% ethanol at 4°C. Do not freeze the column.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced Binding Capacity 1. Incomplete elution of the target protein. 2. Fouling of the resin by precipitated proteins or lipids. 3. Hydrolysis or degradation of the ADP ligand. 4. Incorrect binding buffer conditions (pH, ionic strength).1. Optimize elution conditions (e.g., increase competitor concentration, change pH). 2. Perform a Cleaning-in-Place (CIP) procedure (see Protocol 2). 3. This is less likely with the stable N6-linked ligand but can occur with extreme pH exposure. If suspected, the column may need replacement. 4. Verify the pH and composition of your binding buffer.
High Back Pressure 1. Clogging of the column frit with particulate matter from the sample. 2. Compaction of the resin bed. 3. Precipitation of proteins on the column.1. Filter or centrifuge your sample before loading. Reverse the column flow at a low rate to dislodge particulates from the top frit. 2. Repack the column according to the manufacturer's instructions. 3. Perform a CIP procedure to dissolve precipitates.
Slow Flow Rate 1. Clogged column or tubing. 2. Resin bed compaction.1. Check for blockages in the system and filter all buffers. 2. Repack the column.
Contamination of Eluted Protein 1. Inadequate washing of the column after sample loading. 2. Non-specific binding of contaminants to the resin. 3. Co-elution of interacting proteins.1. Increase the wash volume and/or include a low concentration of a mild detergent (e.g., 0.1% Tween-20) or increase the salt concentration in the wash buffer. 2. Add a low concentration of a competitor ligand or salt to the sample and binding buffer to reduce non-specific interactions. 3. Optimize wash and elution conditions to disrupt protein-protein interactions.

Experimental Protocols

Protocol 1: Standard Regeneration

This protocol is suitable for routine use between runs when purifying the same protein or when samples are relatively clean.

Solutions Required:

SolutionCompositionPurpose
Wash Buffer Binding buffer with increased salt concentration (e.g., 0.5 M - 1.0 M NaCl)To remove non-specifically bound proteins.
Elution Buffer Binding buffer containing a high concentration of a competitor (e.g., 5-10 mM ADP or ATP) or a buffer with a different pH to disrupt binding.To elute the target protein.
High Salt Wash Buffer with 1.5 M - 2.0 M NaCl.To strip strongly, non-specifically bound proteins.
Re-equilibration Buffer The standard binding buffer for your experiment.To prepare the column for the next run.

Procedure:

  • Wash: After the elution of your target protein, wash the column with 5-10 column volumes (CV) of Wash Buffer.

  • Strip: Wash the column with 5 CV of High Salt Wash.

  • Re-equilibrate: Wash the column with 10 CV of Re-equilibration Buffer until the pH and conductivity have returned to baseline. The column is now ready for the next purification run.

Protocol 2: Cleaning-in-Place (CIP)

This protocol is recommended when a significant loss in performance is observed, or when the column has been used with crude cell lysates.

Solutions Required:

SolutionCompositionPurpose
Alternating pH Wash Buffers High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 Low pH: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5To remove ionically bound proteins.
Chaotropic Wash 2 M Guanidine HCl or 4 M Urea in binding bufferTo unfold and remove denatured or tightly bound proteins.
Mild Alkaline Wash 0.1 M NaOHTo remove precipitated proteins, lipids, and for sanitization.
Neutralization Buffer 1 M Tris-HCl, pH 7.5To neutralize the alkaline wash.
Storage Solution 20% EthanolFor long-term storage.

Procedure:

  • Initial Wash: Wash the column with 5 CV of high salt buffer (e.g., 1 M NaCl in your binding buffer).

  • Alternating pH Wash (Optional):

    • Wash with 3 CV of the High pH buffer.

    • Wash with 3 CV of the Low pH buffer.

    • Repeat this cycle 2-3 times.

  • Stringent Wash (Choose one):

    • For precipitated proteins: Wash with 2-4 CV of 0.1 M NaOH. Immediately follow with a wash of Neutralization Buffer until the eluate is at a neutral pH.

    • For strongly hydrophobic proteins: Wash with 3-4 CV of 30% isopropanol (B130326) or 70% ethanol.

  • Final Wash: Wash the column with 5 CV of sterile, filtered water.

  • Re-equilibration/Storage:

    • If reusing immediately, equilibrate with 10 CV of binding buffer.

    • For storage, wash with 5 CV of 20% Ethanol.

Visualizations

Regeneration_Workflow Start End of Purification Run Decision1 Is column performance a problem? Start->Decision1 Standard_Regen Perform Standard Regeneration (Protocol 1) Decision1->Standard_Regen No CIP Perform Cleaning- in-Place (CIP) (Protocol 2) Decision1->CIP Yes Decision2 Store or Reuse? Standard_Regen->Decision2 CIP->Decision2 Store Wash with 20% Ethanol and store at 4°C Decision2->Store Store Reuse Re-equilibrate with Binding Buffer Decision2->Reuse Reuse End_Store Column Stored Store->End_Store End_Reuse Ready for Next Run Reuse->End_Reuse

Caption: Decision workflow for regeneration and cleaning of affinity columns.

CIP_Troubleshooting Start Column Performance Issue Detected (e.g., Low Capacity, High Backpressure) Check_Sample 1. Check Sample Preparation (Filtered/Centrifuged?) Start->Check_Sample Check_Buffers 2. Verify Buffer Composition & pH Check_Sample->Check_Buffers Gentle_Clean 3. Perform Gentle Cleaning (High Salt / Alternating pH) Check_Buffers->Gentle_Clean Stringent_Clean 4. Perform Stringent Cleaning (NaOH or Organic Solvent) Gentle_Clean->Stringent_Clean If problem persists Evaluate 5. Evaluate Column Performance Stringent_Clean->Evaluate Resolved Issue Resolved Evaluate->Resolved Performance Restored Replace Consider Column Replacement Evaluate->Replace Performance Not Restored

Caption: Step-by-step troubleshooting logic for column performance issues.

Validation & Comparative

A Comparative Guide to ADP Analogs for Affinity Purification: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to purify ADP-binding proteins, the choice of affinity ligand is critical for achieving high yield and purity. This guide provides a detailed comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP with other commonly used ADP analogs, supported by experimental data and protocols to inform your selection process.

The unique topology of the ADP-binding pocket in various enzymes, such as kinases and dehydrogenases, allows for the effective use of immobilized ADP analogs for affinity purification. Among these, this compound has emerged as a valuable tool. Its key feature is a six-carbon spacer arm attached to the N6 position of the adenine (B156593) ring, which facilitates its covalent attachment to a solid support like Sepharose or agarose (B213101) beads while minimizing steric hindrance for protein binding.

Performance Comparison of ADP Analogs

While direct head-to-head comparative studies exhaustively detailing the performance of various ADP analogs for the purification of the same protein under identical conditions are limited in publicly available literature, we can infer performance characteristics from existing studies on their synthesis and application.

A seminal study by Yamazaki et al. (1977) detailed the synthesis of this compound and demonstrated its utility in the affinity purification of a mixture of enzymes, including hexokinase and pyruvate (B1213749) kinase[1]. The coenzymic activity of this analog, a crucial factor for its interaction with the active site of enzymes, was found to be significant.

ADP AnalogTarget EnzymeRelative Coenzymic Activity (%)Reference
This compoundAcetate (B1210297) Kinase82[1]
This compoundPyruvate Kinase20[1]

This data suggests that the N6-substituted analog retains substantial biological activity, making it an effective ligand for capturing specific ADP-binding proteins.

Other ADP analogs, such as 8-Aza-ADP and 2'/3'-O-(2,4,6-Trinitrophenyl)-ADP (TNP-ADP), are also utilized in protein science, though often for different primary applications. 8-azido-ADP is frequently employed as a photoaffinity label to covalently modify and identify ADP-binding sites. TNP-ADP, a fluorescent analog, is primarily used in biophysical assays to study nucleotide binding and enzyme kinetics. While these analogs can be immobilized and used for affinity chromatography, their primary design purpose is not for preparative purification, which may influence their binding capacity and elution characteristics compared to analogs specifically designed with a spacer arm for this purpose.

Visualizing the Affinity Purification Workflow

The general workflow for affinity purification using an immobilized ADP analog is a multi-step process designed to isolate the target protein from a complex mixture.

AffinityPurificationWorkflow cluster_column Affinity Column Matrix Immobilized ADP Analog (e.g., N6-hexyl-ADP-Agarose) Wash Washing Matrix->Wash Elution Elution Matrix->Elution CrudeLysate Crude Cell Lysate Binding Binding CrudeLysate->Binding Apply Sample Binding->Matrix Unbound Unbound Proteins Wash->Unbound Remove Contaminants PurifiedProtein Purified Protein Elution->PurifiedProtein Collect Fractions

Figure 1: General workflow for affinity purification of an ADP-binding protein.

Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and use of ADP analog affinity matrices.

Protocol 1: Synthesis and Immobilization of this compound

This protocol is adapted from the work of Yamazaki et al. (1977)[1].

Materials:

  • Adenosine 5'-diphosphate (ADP)

  • Hexamethylene diisocyanate

  • Hexamethylphosphoramide

  • CNBr-activated Sepharose 4B

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Sodium chloride

  • Ethanolamine (B43304)

  • Wash buffers (e.g., low pH wash: 0.1 M acetate buffer, pH 4.0; high pH wash: 0.1 M Tris-HCl, pH 8.5)

Procedure:

  • Synthesis of the ADP analog: React ADP with hexamethylene diisocyanate in hexamethylphosphoramide. Follow with acidic treatment to yield this compound.

  • Preparation of the affinity resin: Swell the CNBr-activated Sepharose 4B in 1 mM HCl.

  • Coupling: Wash the swollen Sepharose with coupling buffer (0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3). Immediately add the synthesized this compound dissolved in the coupling buffer.

  • Incubation: Gently mix the suspension overnight at 4°C.

  • Blocking: Block any remaining active groups on the Sepharose by incubating with 1 M ethanolamine (pH 8.0) for 2 hours at room temperature.

  • Washing: Wash the resin extensively with alternating low and high pH wash buffers to remove uncoupled ligand and blocking agent.

  • Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with a bacteriostatic agent) at 4°C.

Protocol 2: Affinity Purification of Hexokinase

Materials:

  • Prepared this compound-Sepharose resin

  • Crude cell lysate containing hexokinase

  • Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2

  • Elution Buffer: Binding/Wash Buffer containing 10 mM ADP or ATP

  • Chromatography column

Procedure:

  • Column Packing: Pack a chromatography column with the N6-hexyl-ADP-Sepharose resin.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the crude cell lysate to the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.

  • Elution: Elute the bound hexokinase from the column using the Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the collected fractions for hexokinase activity and purity using SDS-PAGE.

Protocol 3: Regeneration of the Affinity Column

To ensure the longevity and cost-effectiveness of the affinity matrix, proper regeneration is crucial.

Procedure:

  • After elution, wash the column with 5-10 column volumes of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) to remove any remaining non-specifically bound proteins.

  • Wash with 5-10 column volumes of alternating low pH (e.g., 0.1 M acetate, pH 4.5) and high pH (e.g., 0.1 M Tris-HCl, pH 8.5) buffers.

  • Re-equilibrate the column with the Binding/Wash Buffer.

  • For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.

Logical Relationships in Affinity Chromatography

The success of affinity chromatography relies on a series of logical relationships between the components of the system.

LogicalRelationships cluster_components System Components cluster_process Process Steps cluster_outcome Outcome TargetProtein Target Protein (ADP-binding site) Binding Specific Binding TargetProtein->Binding interacts with Ligand Immobilized ADP Analog (e.g., N6-hexyl-ADP) Ligand->Binding provides specificity for Matrix Solid Support (e.g., Agarose) Matrix->Ligand is coupled to Elution Competitive Elution Binding->Elution is reversed by Purification High Purity & Yield Elution->Purification leads to

Figure 2: Logical relationships in ADP analog affinity chromatography.

References

Validation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP as a Coenzyme Mimic for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) as a coenzyme mimic for specific kinases, with a focus on Protein Kinase A (PKA) and Lactate Dehydrogenase (LDH). Due to the limited availability of direct quantitative comparisons in published literature for this specific analog with PKA and LDH, this guide synthesizes available data on closely related molecules and provides detailed experimental protocols for its validation.

Performance Comparison: N6-AHCM-ADP vs. Natural Coenzymes

N6-AHCM-ADP is a derivative of adenosine (B11128) diphosphate (B83284) modified at the N6 position of the adenine (B156593) ring. This modification provides a handle for immobilization or attachment of reporter molecules while aiming to retain its biological activity as a coenzyme.

Coenzymic Activity
KinaseCoenzymeRelative Coenzymic Activity (%)
Acetate (B1210297) KinaseADP100
N6-[N-(6-aminohexyl)carbamoyl]-ADP82[1]
Pyruvate (B1213749) KinaseADP100
N6-[N-(6-aminohexyl)carbamoyl]-ADP20[1]

These findings suggest that the N6-modification is generally well-tolerated by some kinases, like acetate kinase, while significantly impacting the activity of others, such as pyruvate kinase[1]. The interaction with Lactate Dehydrogenase was demonstrated through the use of an immobilized form of the analog for affinity chromatography, which successfully separated LDH from a mixture of other enzymes, indicating a specific binding interaction[1].

Inferred Performance with Protein Kinase A

While direct data is absent, studies on other N6-modified ATP analogs with engineered kinases have shown that such modifications can be accommodated within the ATP-binding pocket, particularly when a "gatekeeper" residue is mutated to create a larger binding cavity[2]. For wild-type kinases like PKA, the bulky N6-substituent of N6-AHCM-ADP may lead to a lower binding affinity compared to ATP or ADP. However, the flexibility of the hexylcarbamoylmethyl linker might allow for positioning of the ADP moiety within the active site.

Inferred Performance with Lactate Dehydrogenase

Lactate Dehydrogenase utilizes the nicotinamide (B372718) adenine dinucleotide (NAD+) coenzyme, not ADP, for its catalytic activity. However, the adenine moiety of NAD+ binds in a specific pocket of the enzyme. The use of N6-[N-(6-aminohexyl)carbamoyl]-ADP in affinity chromatography for LDH purification implies a binding interaction at the adenine-binding subsite[1]. It is plausible that N6-AHCM-ADP could act as a competitive inhibitor with respect to NAD+ by occupying this site.

Experimental Protocols for Validation

To rigorously validate N6-AHCM-ADP as a coenzyme mimic for PKA and LDH, a series of biophysical and biochemical assays are required.

Kinase Activity Assay (Protein Kinase A)

Objective: To determine the kinetic parameters (Km and Vmax) of PKA using N6-AHCM-ADP as a substrate mimic in comparison to ATP.

Methodology: ADP-Glo™ Luminescence Assay

This assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Protein Kinase A (catalytic subunit)

  • PKA substrate peptide (e.g., LRRASLG)

  • ATP and N6-AHCM-ADP solutions of varying concentrations

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 4x solution of the PKA substrate peptide.

    • Add 2.5 µL of a 4x solution of either the ATP or N6-AHCM-ADP standard to achieve a range of final concentrations.

    • To initiate the reaction, add 5 µL of a 2x PKA enzyme solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the coenzyme concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Lactate Dehydrogenase Activity Assay

Objective: To determine if N6-AHCM-ADP acts as an inhibitor of LDH and to determine its inhibition constant (Ki).

Methodology: Spectrophotometric Assay

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified Lactate Dehydrogenase

  • Pyruvate solution

  • NADH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • N6-AHCM-ADP solutions of varying concentrations

  • UV-Vis spectrophotometer

Procedure:

  • Assay Setup:

    • In a cuvette, combine the assay buffer, NADH, and a fixed concentration of pyruvate.

    • Add varying concentrations of N6-AHCM-ADP to different cuvettes. A control cuvette will contain no N6-AHCM-ADP.

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a small volume of a diluted LDH enzyme solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Data Analysis:

    • Plot the reaction velocities against the N6-AHCM-ADP concentration.

    • Use Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

Thermal Shift Assay (TSA)

Objective: To assess the binding of N6-AHCM-ADP to PKA and LDH by measuring changes in their thermal stability.

Methodology: Differential Scanning Fluorimetry (DSF)

Materials:

  • Purified PKA or LDH

  • SYPRO Orange dye (5000x stock)

  • Assay Buffer

  • N6-AHCM-ADP and ATP/NAD+ solutions

  • Real-time PCR instrument with melt curve capability

Procedure:

  • Sample Preparation:

    • Prepare a master mix containing the kinase/dehydrogenase and SYPRO Orange dye in the assay buffer.

    • Aliquot the master mix into PCR tubes or a 96-well plate.

    • Add N6-AHCM-ADP, ATP (for PKA), or NAD+ (for LDH) to the respective wells. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the samples in the real-time PCR instrument.

    • Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A significant increase in Tm (ΔTm) in the presence of N6-AHCM-ADP indicates ligand binding and stabilization of the protein.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of N6-AHCM-ADP to PKA and LDH.

Methodology:

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified PKA or LDH

  • Running Buffer (e.g., HBS-EP+)

  • N6-AHCM-ADP solutions of varying concentrations

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the purified kinase or dehydrogenase to covalently immobilize it to the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of increasing concentrations of N6-AHCM-ADP over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

PKA_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->Adenylate_Cyclase converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate_Proteins Substrate Proteins PKA_active->Substrate_Proteins phosphorylates Phosphorylated_Proteins Phosphorylated Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular Response Phosphorylated_Proteins->Cellular_Response LDH_Mechanism Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH + H+ NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP/Analog) Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal (ADP -> ATP -> Light) Stop_Reaction->Signal_Generation Measure Measure Luminescence Signal_Generation->Measure Analyze Analyze Data (Determine Km, Vmax) Measure->Analyze

References

Navigating the Landscape of ADP-Binding Proteins: A Comparative Guide to N6-Modified ADP Ligand Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of modified ligands is paramount for designing selective inhibitors and probes. This guide provides an objective comparison of the cross-reactivity profiles of various N6-modified Adenosine Diphosphate (ADP) ligands against key ADP-binding proteins, supported by experimental data and detailed protocols. The following analysis is based on a foundational study investigating the interaction of modified ADP analogues with members of the Heat Shock Protein 70 (Hsp70) family, offering insights into how subtle molecular changes can significantly alter binding affinity and protein inhibition.

The Hsp70 family of molecular chaperones, including mortalin (mtHsp70), Heat Shock Cognate 71 kDa protein (Hsc70), and the eponymous Hsp70, are crucial for cellular homeostasis and are increasingly recognized as therapeutic targets in oncology and other diseases. These proteins possess a highly conserved Nucleotide Binding Domain (NBD) that binds and hydrolyzes ATP, a process allosterically regulating their chaperone activity. Consequently, ADP and its analogues are key tools for studying and modulating their function. Modifications at the N6 position of the adenine (B156593) ring of ADP can dramatically influence the ligand's interaction with the NBD, leading to variations in binding affinity and selectivity across different Hsp70 family members.

Comparative Analysis of Ligand-Protein Interactions

To quantify the cross-reactivity of N6-modified ADP ligands, we will examine two key parameters: the dissociation constant (Kd), which measures binding affinity, and the apparent inhibition constant (Ki,app), which reflects the ligand's ability to inhibit the ATPase activity of the target protein. A lower Kd value indicates a tighter binding interaction, while a lower Ki,app suggests more potent inhibition.

The data presented below is derived from a study by Schax et al. (2019), which systematically evaluated a series of commercially available ADP analogues against the NBDs of mortalin, Hsc70, and Hsp70.

Binding Affinity (Kd) of N6-Modified ADP Ligands

Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding affinity of each ligand to the respective protein's NBD. The results, summarized in Table 1, reveal significant variations in how different N6-substituents are accommodated by the nucleotide-binding pockets of the Hsp70 family members.

Table 1: Dissociation Constants (Kd, in µM) of N6-Modified ADP Ligands for Hsp70 Family Proteins

LigandModificationMortalin-NBDHsc70-NBDHsp70-NBD
Unmodified ADP -5.10 ± 0.580.23 ± 0.020.17 ± 0.01
N6-Benzyl-ADP Benzyl (B1604629) group3.52 ± 0.220.21 ± 0.020.19 ± 0.02
N6-(2-Phenylethyl)-ADP Phenylethyl group4.19 ± 1.060.44 ± 0.040.25 ± 0.02
N6-Furfuryl-ADP Furfuryl group11.2 ± 1.010.35 ± 0.030.20 ± 0.02
N6-Propargyl-ADP Propargyl group8.91 ± 0.880.31 ± 0.030.22 ± 0.02

Data sourced from Schax et al. (2019). Values are presented as mean ± standard deviation.

Notably, unmodified ADP binds significantly more tightly to Hsc70 and Hsp70 than to mortalin. The introduction of a benzyl group at the N6 position (N6-Benzyl-ADP) slightly improves the affinity for mortalin while having a minimal effect on binding to Hsc70 and Hsp70. In contrast, bulkier or differently shaped substituents like the furfuryl group in N6-Furfuryl-ADP decrease the binding affinity for mortalin.

ATPase Inhibition (Ki,app) by N6-Modified ADP Ligands

The ability of these ligands to act as competitive inhibitors of ATPase activity was also assessed. Table 2 presents the apparent inhibition constants, providing a functional measure of cross-reactivity.

Table 2: Apparent Inhibition Constants (Ki,app, in µM) of N6-Modified ADP Ligands against Hsp70 Family Proteins

LigandModificationMortalin-NBDHsc70-NBDHsp70-NBD
Unmodified ADP -143 ± 15.21.83 ± 0.181.34 ± 0.13
N6-Benzyl-ADP Benzyl group86.5 ± 8.652.95 ± 0.291.61 ± 0.16
N6-(2-Phenylethyl)-ADP Phenylethyl group107 ± 10.74.41 ± 0.442.53 ± 0.25
N6-Furfuryl-ADP Furfuryl group294 ± 29.43.51 ± 0.352.03 ± 0.20

Data sourced from Schax et al. (2019). Values are presented as mean ± standard deviation.

The inhibition data largely mirrors the binding affinity trends. N6-Benzyl-ADP stands out as a more effective inhibitor of mortalin's ATPase activity compared to unmodified ADP. Conversely, N6-Furfuryl-ADP is a significantly weaker inhibitor of mortalin. For the more closely related Hsc70 and Hsp70, the inhibitory potencies of the various N6-modified ligands are relatively similar to that of unmodified ADP.

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes involved in these cross-reactivity studies, the following diagrams are provided.

G Generic Kinase Signaling Pathway Ligand N6-Modified ADP Ligand Receptor ADP-Binding Protein (e.g., Kinase) Ligand->Receptor Binding/ Inhibition Substrate Substrate Protein Receptor->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Caption: A generic signaling pathway involving an ADP-binding protein.

G Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein 1. Prepare Protein Solution (e.g., Mortalin-NBD in buffer) LoadProtein 3. Load Protein into Sample Cell Protein->LoadProtein Ligand 2. Prepare Ligand Solution (e.g., N6-Benzyl-ADP in buffer) LoadLigand 4. Load Ligand into Syringe Ligand->LoadLigand Titration 5. Titrate Ligand into Protein (Inject small aliquots) LoadProtein->Titration LoadLigand->Titration MeasureHeat 6. Measure Heat Change (ΔH) after each injection Titration->MeasureHeat PlotData 7. Plot Heat Change vs. Molar Ratio MeasureHeat->PlotData FitModel 8. Fit Data to Binding Model PlotData->FitModel DetermineParams 9. Determine Thermodynamic Parameters (Kd, ΔH, n) FitModel->DetermineParams

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

G Ligand-Protein Cross-Reactivity Concept Ligand1 N6-Benzyl-ADP ProteinA Mortalin Ligand1->ProteinA High Affinity Strong Inhibition ProteinB Hsc70 Ligand1->ProteinB Moderate Affinity ProteinC Hsp70 Ligand1->ProteinC Moderate Affinity Ligand2 N6-Furfuryl-ADP Ligand2->ProteinA Low Affinity Weak Inhibition Ligand2->ProteinB Moderate Affinity Ligand2->ProteinC Moderate Affinity

Caption: Logical relationships in ligand-protein cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Schax et al. (2019).

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

This method directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).

a. Protein and Ligand Preparation:

  • The Nucleotide Binding Domains (NBDs) of human mortalin, Hsc70, and Hsp70 are expressed and purified.

  • Proteins are dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES/NaOH pH 7.8, 50 mM NaCl, 5 mM KCl, 5 mM MgCl2, 5 mM Na2HPO4) to ensure buffer matching.

  • N6-modified ADP analogues and unmodified ADP are dissolved in the exact same ITC buffer.

  • Final concentrations are determined spectrophotometrically. A typical setup uses 50 µM protein in the sample cell and 500 µM ligand in the injection syringe.

b. ITC Experiment:

  • The experiment is performed at a constant temperature, typically 25 °C, using an isothermal titration calorimeter.

  • The protein solution (in the sample cell) is titrated with the ligand solution (from the syringe) through a series of small, timed injections (e.g., 20 injections of 2 µL each).

  • The heat change associated with each injection is measured relative to a reference cell containing buffer.

  • Control titrations (ligand into buffer) are performed to subtract the heat of dilution.

c. Data Analysis:

  • The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., NanoAnalyze).

  • This fitting process yields the thermodynamic parameters Kd, n, and ΔH.

ATPase Activity Assay for Inhibition Constant (Ki,app)

This assay measures the rate of ATP hydrolysis by the protein in the presence of varying concentrations of the inhibitor (the ADP analogue). An enzyme-coupled spectrophotometric assay is a common method.

a. Assay Principle:

  • The hydrolysis of ATP to ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • The reaction mixture contains pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). PK converts the produced ADP back to ATP using phosphoenolpyruvate (B93156) (PEP), generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

  • The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

b. Experimental Setup:

  • Reactions are performed in a 96-well plate format in a suitable assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

  • Each well contains a fixed concentration of the protein NBD (e.g., 2 µM), the coupling enzymes (PK/LDH), PEP, and NADH.

  • A range of concentrations of the ADP analogue (inhibitor) is added to the wells.

  • The reaction is initiated by the addition of a fixed concentration of ATP (typically at the Km value for the specific enzyme).

  • The absorbance at 340 nm is monitored kinetically over time at a constant temperature (e.g., 30 °C) using a plate reader.

c. Data Analysis:

  • The initial reaction velocities (rates of absorbance change) are calculated for each inhibitor concentration.

  • The data are fitted to the Morrison equation for tight-binding inhibitors or a standard competitive inhibition model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

  • The apparent inhibition constant (Ki,app) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Conclusion

The comparative data clearly demonstrates that N6-modifications to the ADP molecule can significantly and differentially alter its interaction with closely related proteins. N6-Benzyl-ADP, for instance, shows preferential inhibition of mortalin over Hsc70 and Hsp70, highlighting a potential avenue for developing selective mortalin inhibitors. Conversely, ligands like N6-Furfuryl-ADP are poorly tolerated by mortalin's binding pocket. These findings underscore the importance of empirical cross-reactivity studies in drug discovery and chemical biology to fully characterize the selectivity profile of modified ligands and to guide the rational design of next-generation probes and therapeutics.

Comparative analysis of binding affinity of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to various kinases

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Binding Affinity to Various Kinases

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the binding affinity of this compound (AHC-ADP), an analog of Adenosine 5'-diphosphate (ADP), to various kinases. While comprehensive, direct comparative binding data for AHC-ADP across a wide spectrum of kinases is limited in publicly available literature, this document summarizes the available data and presents standardized experimental protocols for researchers to generate their own comparative binding affinity profiles. The methodologies outlined herein are standard in kinase inhibitor profiling and can be adapted for the characterization of AHC-ADP or other nucleotide analogs.

Binding Affinity of AHC-ADP to Selected Kinases

The coenzymic activity of AHC-ADP has been evaluated for several kinases, providing an indirect measure of its interaction with the nucleotide-binding site. The following table summarizes the reported relative activities of AHC-ADP compared to ADP for two kinases. It is important to note that coenzymic activity is not a direct measure of binding affinity (like Kd or Ki) but can indicate the potential for interaction.

KinaseOrganismRelative Coenzymic Activity (%) vs. ADPReference
Acetate KinaseNot Specified82%[1]
Pyruvate KinaseNot Specified20%[1]

This data is derived from a 1977 study and further, more direct binding affinity studies using modern techniques are recommended.

Experimental Protocols for Determining Kinase Binding Affinity

To generate robust, quantitative, and comparable binding affinity data (e.g., Kd, Ki, IC50) for AHC-ADP across a panel of kinases, several established biophysical and biochemical assays can be employed. Below are detailed protocols for commonly used methods.

LanthaScreen® Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's ATP-binding site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A compound that competes with the tracer for the ATP-binding site, such as AHC-ADP, will displace the tracer, leading to a loss of the FRET signal.[1][2]

Materials:

  • Kinase of interest (with an appropriate tag, e.g., GST, His)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the kinase family)

  • AHC-ADP (or other test compounds)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of AHC-ADP in DMSO. Further dilute these into the kinase buffer to create 4X final concentration stocks.

  • Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and the Eu-labeled antibody in the kinase buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.

  • Tracer Solution: Prepare a 4X working solution of the appropriate Alexa Fluor® 647-labeled tracer in the kinase buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.

  • Assay Assembly:

    • Add 4 µL of the 4X AHC-ADP dilution to the assay wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® acceptor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the AHC-ADP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a suitable substrate. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, and this newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[3][4]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (ultrapure)

  • AHC-ADP (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well, white, opaque microplates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the microplate wells containing the reaction buffer, kinase, substrate, ATP, and varying concentrations of AHC-ADP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the AHC-ADP concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the binding affinity of a compound like AHC-ADP to a target kinase using a competition binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare AHC-ADP Serial Dilutions Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Kinase_Prep Prepare Kinase and Labeled Tracer Kinase_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Plate_Reader Read Plate (e.g., TR-FRET) Incubation->Plate_Reader Data_Analysis Calculate IC50/Kd from Dose-Response Curve Plate_Reader->Data_Analysis

Caption: Workflow for Kinase Binding Affinity Assay.

Relevant Signaling Pathway: PKA Signaling

Many kinases are components of complex signaling pathways. AHC-ADP, as an ADP analog, would interact with the ATP-binding site of kinases, thereby modulating their activity. Protein Kinase A (PKA) is a key kinase regulated by cAMP. Understanding its signaling context is crucial for interpreting binding data.

PKA_Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Cellular Substrates PKA_active->Substrates Phosphorylates Response Cellular Response (e.g., Gene Expression, Metabolism) Substrates->Response AHC_ADP AHC-ADP (Potential Inhibitor) AHC_ADP->PKA_active Competes with ATP

Caption: Simplified PKA Signaling Pathway.

References

Evaluating the performance of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP-sepharose vs. other affinity matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of ADP-binding proteins and those modified by ADP-ribosylation is crucial for unraveling complex cellular processes and identifying novel therapeutic targets. The choice of affinity chromatography matrix is a critical determinant of success in these endeavors. This guide provides an objective comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP-sepharose against two prominent alternatives: macrodomain-based affinity resins and boronate affinity matrices. We present available performance data, detailed experimental protocols, and visual guides to assist in selecting the optimal tool for your research needs.

Executive Summary

The purification of proteins that interact with adenosine (B11128) diphosphate (B83284) (ADP) or are post-translationally modified by it is a key technique in studying cellular signaling, DNA repair, and metabolism. This compound-sepharose is a widely utilized affinity matrix that leverages the specific interaction between the immobilized ADP analogue and the ADP-binding pockets of target proteins. However, alternative methods, such as those employing the high affinity of macrodomains for ADP-ribose and the unique chemistry of boronate resins for cis-diol-containing molecules, offer distinct advantages in terms of specificity and application range. This guide will delve into a comparative analysis of these three affinity chromatography approaches.

Performance Comparison of Affinity Matrices

The selection of an appropriate affinity matrix hinges on factors such as binding capacity, specificity, and the nature of the target molecule. Below is a summary of available quantitative data for each matrix type. It is important to note that a direct comparison is challenging as the reported values are often determined using different proteins and under varied experimental conditions.

Affinity MatrixLigandTarget MoleculesReported Binding CapacityKey AdvantagesKey Disadvantages
This compound-sepharose N6-substituted ADP analogueADP-binding proteins (e.g., ADP-ribosyltransferases, dehydrogenases, kinases)~0.4 mg of glucose-6-phosphate dehydrogenase per mL of mediumBroad applicability for various ADP-binding proteins.Potential for non-specific binding of other nucleotide-binding proteins.
Macrodomain Affinity Resin (e.g., Af1521-GST) Recombinant macrodomain (e.g., Af1521)Mono- and Poly-ADP-ribosylated proteinsNot explicitly quantified in terms of mg/mL, but high affinity (nanomolar range) allows for efficient pulldown.[1] An engineered Af1521 shows a ~1000-fold increase in affinity.[2]High specificity for ADP-ribosylated proteins.[3][4] Can distinguish between mono- and poly-ADP-ribosylation.Primarily targets the modification, not the protein's ADP-binding pocket. Requires the protein to be ADP-ribosylated.
Boronate Affinity Chromatography Boronic acid derivativesMolecules with cis-diol groups (including ADP-ribose)High capacity, e.g., 130 µmol sorbitol/ml gel.[5]Broad specificity for glycoproteins and other cis-diol containing molecules.[6][7] Can be used to purify ADP-ribosylated peptides and proteins.[8]Binding is pH-dependent and may require optimization.[5] Can bind other cellular components with cis-diols.

Signaling Pathway: PARP1 in DNA Damage Response

ADP-ribosylation, particularly poly-ADP-ribosylation (PARylation) catalyzed by Poly(ADP-ribose) polymerase 1 (PARP1), is a critical signaling event in the DNA damage response. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

PARP1_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair mediates

PARP1 activation and recruitment of DNA repair machinery.

Experimental Protocols

Purification of an ADP-Binding Protein using this compound-sepharose

This protocol is adapted from methods for purifying NADP+-dependent dehydrogenases using a similar affinity matrix.[9]

1. Materials:

  • This compound-sepharose

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM β-mercaptoethanol

  • Wash Buffer: Binding Buffer with 0.5 M NaCl

  • Elution Buffer: Binding Buffer with 10 mM ADP (or NAD+)

  • Cell lysate containing the target ADP-binding protein

2. Column Preparation:

  • Swell the required amount of ADP-sepharose resin in Binding Buffer.

  • Pack the slurry into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.

3. Sample Application and Washing:

  • Clarify the cell lysate by centrifugation.

  • Apply the clarified lysate to the equilibrated column at a flow rate of approximately 1 mL/min.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins.

4. Elution:

  • Elute the bound protein with 3-5 column volumes of Elution Buffer.

  • Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).

5. Analysis:

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Perform a functional assay to confirm the activity of the purified protein.

ADP_Sepharose_Workflow start Start: Cell Lysate equilibration 1. Equilibrate ADP-Sepharose Column start->equilibration loading 2. Load Cell Lysate equilibration->loading wash 3. Wash with High Salt Buffer loading->wash elution 4. Elute with ADP-containing Buffer wash->elution analysis 5. Analyze Fractions (SDS-PAGE, Activity Assay) elution->analysis end End: Purified Protein analysis->end

Workflow for ADP-binding protein purification.
Enrichment of ADP-Ribosylated Proteins using Macrodomain (Af1521) Affinity Resin

This protocol is based on the method described for the enrichment of ADP-ribosylated peptides for mass spectrometry analysis.[4][10]

1. Materials:

  • GST-Af1521 macrodomain fusion protein bound to glutathione (B108866) beads[11]

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors

  • Wash Buffer: Lysis Buffer with 500 mM NaCl

  • Elution Buffer: SDS-PAGE sample buffer

  • Cell lysate from cells treated with a DNA damaging agent (e.g., H2O2) to induce ADP-ribosylation.

2. Lysate Preparation:

  • Lyse cells in Lysis Buffer and clarify by centrifugation.

  • Determine protein concentration of the supernatant.

3. Affinity Pulldown:

  • Incubate the clarified lysate with the Af1521 macrodomain affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

4. Washing and Elution:

  • Wash the beads three times with ice-cold Wash Buffer.

  • After the final wash, aspirate all remaining buffer.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

5. Analysis:

  • Analyze the eluate by Western blotting using an anti-PAR antibody or antibodies against specific target proteins.

  • For proteomic studies, the eluted proteins can be subjected to in-gel digestion and mass spectrometry.

Macrodomain_Pulldown_Workflow start Start: ADP-ribosylated Cell Lysate incubation 1. Incubate with Af1521-GST Beads start->incubation wash 2. Wash Beads incubation->wash elution 3. Elute with SDS Sample Buffer wash->elution analysis 4. Analyze Eluate (Western Blot, MS) elution->analysis end End: Enriched ADP-ribosylated Proteins analysis->end

Workflow for macrodomain-based pulldown.
Separation of ADP-Ribosylated Molecules using Boronate Affinity Chromatography

This protocol provides a general framework for the separation of cis-diol-containing molecules.[5][8]

1. Materials:

  • Boronate affinity gel (e.g., Affi-Gel Boronate)

  • Binding Buffer: 0.1 M HEPES, pH 8.5

  • Elution Buffer: 0.1 M Sodium Phosphate, pH 6.0 (or a buffer containing sorbitol)

  • Sample containing ADP-ribosylated molecules

2. Column Preparation:

  • Hydrate the boronate gel in Binding Buffer.

  • Pack a column with the hydrated gel and equilibrate with 5-10 column volumes of Binding Buffer.

3. Sample Application and Elution:

  • Dissolve the sample in Binding Buffer and apply to the column.

  • Wash the column with Binding Buffer to remove unbound molecules.

  • Elute the bound cis-diol-containing molecules with Elution Buffer. The lower pH or the presence of a competing diol (sorbitol) will disrupt the interaction with the boronate groups.

  • Collect and analyze the fractions.

Boronate_Chromatography_Principle cluster_binding Binding (pH > 7.5) cluster_elution Elution (pH < 6.5 or +sorbitol) Boronate_resin Boronate Resin (B(OH)2) Complex Covalent Complex Boronate_resin->Complex cis_diol cis-diol molecule (e.g., ADP-ribose) cis_diol->Complex Boronate_resin_elute Boronate Resin cis_diol_elute cis-diol molecule Complex_elute Covalent Complex Complex_elute->Boronate_resin_elute Complex_elute->cis_diol_elute

Principle of boronate affinity chromatography.

Conclusion

The choice between this compound-sepharose, macrodomain affinity resins, and boronate affinity chromatography depends heavily on the specific research question and the nature of the target protein.

  • This compound-sepharose remains a versatile and effective tool for the general purification of proteins with ADP-binding domains.

  • Macrodomain-based affinity purification offers unparalleled specificity for the enrichment of ADP-ribosylated proteins and is the method of choice for studying this post-translational modification.

  • Boronate affinity chromatography provides a broader tool for the separation of molecules containing cis-diols, including ADP-ribosylated species, and can be particularly useful in contexts where glycoprotein (B1211001) contamination is not a concern or when targeting the ribose moiety is desired.

By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers can make an informed decision to optimize their protein purification strategies and advance their scientific discoveries.

References

Side-by-side comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and ATP analogs in binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 6, 2025 – In the intricate world of cellular signaling and enzyme kinetics, adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) analogs are indispensable tools for researchers. This guide provides a detailed comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a functionalized ADP analog, with commonly used ATP analogs in the context of binding assays. This publication is intended for researchers, scientists, and drug development professionals seeking to select the appropriate analog for their experimental needs.

This guide presents available quantitative data, detailed experimental protocols for common binding assays, and visual diagrams to elucidate experimental workflows and conceptual relationships.

Performance Comparison of Nucleotide Analogs

A 1977 study reported the coenzymic activity of this compound with specific kinases, offering a measure of its functional performance.[1] This data is presented below, alongside a summary of binding characteristics for well-studied ATP analogs to provide a broader context for comparison.

Table 1: Coenzymic Activity of this compound [1]

EnzymeRelative Coenzymic Activity (% of ADP)
Acetate (B1210297) Kinase82%
Pyruvate (B1213749) Kinase20%

This data indicates that the N6-modification is well-tolerated by acetate kinase but significantly hinders its interaction with pyruvate kinase.

Table 2: General Binding Characteristics of Common ATP Analogs

ATP AnalogKey FeatureTypical ApplicationBinding Affinity (Kd/Ki) Range
ATP Natural LigandBaseline/ControlVaries by protein (nM to mM)
ATPγS Slowly hydrolyzableStructural studies, kinase assaysOften similar to or slightly lower than ATP
AMP-PNP Non-hydrolyzableStructural studies (pre-hydrolysis state)Typically in the same order of magnitude as ATP
TNP-ATP FluorescentFluorescence-based binding assaysVaries; can be a high-affinity probe
8-Azido-ATP PhotoreactivePhotoaffinity labeling, target identificationAffinity can be lower than ATP; covalent binding upon UV activation

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for three common binding assays used to characterize the interaction of nucleotide analogs with target proteins.

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled nucleotide analog upon binding to a protein.

Objective: To determine the binding affinity (Kd) of a fluorescently labeled ATP analog or to measure the displacement of a fluorescent probe by a competitive ligand like this compound.

Materials:

  • Target protein of interest

  • Fluorescently labeled ATP analog (e.g., TNP-ATP)

  • Unlabeled competitor (e.g., this compound, ATP, etc.)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Plate reader with fluorescence polarization optics

Procedure:

  • Probe Characterization: Determine the optimal concentration of the fluorescent ATP analog. This is typically the concentration that gives a stable and robust fluorescence signal without saturation.

  • Assay Setup:

    • Prepare a serial dilution of the unlabeled competitor (e.g., this compound) in the assay buffer.

    • In the microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add the serially diluted competitor to the wells. Include control wells with no competitor (maximum polarization) and wells with no protein (minimum polarization). .

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor chip.

Objective: To determine the association (kₐ), dissociation (kd), and equilibrium dissociation constant (KD) of nucleotide analogs.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • Nucleotide analogs (analytes)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations for each nucleotide analog (e.g., this compound, ATP) in the running buffer.

  • Binding Measurement: Inject the different concentrations of each analyte over the immobilized ligand surface and a reference surface (for background subtraction). Monitor the change in response units (RU) over time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kd, and calculate the KD (kd/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To provide a complete thermodynamic profile of the binding interaction between a nucleotide analog and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein in the sample cell

  • Nucleotide analog in the injection syringe

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the protein and the nucleotide analog against the same buffer to minimize heats of dilution.

  • Loading: Load the protein solution into the sample cell and the nucleotide analog solution into the injection syringe.

  • Titration: Perform a series of small injections of the nucleotide analog into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated.

  • Data Analysis: Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizing Experimental Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_comparison Comparison prep_protein Prepare Target Protein assay Perform Assay (FP, SPR, or ITC) prep_protein->assay prep_analog Prepare Nucleotide Analogs prep_analog->assay analysis Analyze Raw Data assay->analysis fitting Fit to Binding Model analysis->fitting params Determine Binding Parameters (Kd, Ki, kon, koff, ΔH) fitting->params comparison Compare Analog Performance params->comparison

Caption: Workflow for comparing nucleotide analog binding.

signaling_pathway_concept receptor Receptor / Enzyme (e.g., Kinase) binding Binding Event receptor->binding atp ATP (Natural Ligand) atp->binding Binds analog ATP/ADP Analog (e.g., N6-AHCM-ADP) analog->binding Competes for Binding downstream Downstream Signaling / Catalytic Activity binding->downstream Initiates / Modulates

Caption: Conceptual signaling pathway interaction.

logical_comparison cluster_high Higher Affinity cluster_low Lower Affinity root Comparative Binding Affinity high_affinity Lower Kd / Ki root->high_affinity Stronger Interaction low_affinity Higher Kd / Ki root->low_affinity Weaker Interaction

Caption: Logical relationship of binding affinity.

References

A Researcher's Guide to N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: Applications and Alternatives in Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of ADP-binding proteins is a critical step in understanding cellular signaling, enzyme kinetics, and for drug discovery. N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) has emerged as a valuable tool for the affinity purification of these proteins. This guide provides a comprehensive overview of its applications, limitations, and compares its performance with alternative methods, supported by experimental principles.

Principles of N6-AHCM-ADP in Affinity Chromatography

N6-AHCM-ADP is an analog of adenosine (B11128) diphosphate (B83284) (ADP) that has been chemically modified at the N6 position of the adenine (B156593) ring. This modification introduces a six-carbon spacer arm terminating in an amino group. This terminal amino group is the key to its utility in affinity chromatography, as it allows for the covalent immobilization of the ADP analog to a solid support matrix, such as Sepharose or agarose (B213101) beads.

The underlying principle of this technique is the specific and reversible interaction between the immobilized N6-AHCM-ADP ligand and the ADP-binding site of the target protein. When a crude cell lysate containing a mixture of proteins is passed through a column packed with N6-AHCM-ADP-matrix, only proteins with a significant affinity for ADP will bind to the immobilized ligand. Other proteins will pass through the column, allowing for a significant purification in a single step. The bound proteins can then be eluted by changing the buffer conditions to disrupt the protein-ligand interaction.

Applications of this compound

The primary application of N6-AHCM-ADP is in the affinity purification of a wide range of ADP-binding proteins. Its effectiveness has been demonstrated in the separation of various kinases from a mixture, including hexokinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase.[1] The retention of significant coenzymic activity with enzymes like acetate (B1210297) kinase (82% relative to ADP) and pyruvate kinase (20% relative to ADP) underscores its ability to effectively interact with the ADP-binding sites of these enzymes.[1]

Beyond purification, N6-AHCM-ADP has been utilized in:

  • Immobilized Enzyme Systems: The ability to link the ADP analog to a solid support has been exploited to create immobilized coenzymes for use in bioreactors for continuous synthesis processes.[1]

  • Photoaffinity Probes: After further modification with a biotin (B1667282) tag and a photoreactive group, N6-AHCM-ADP has been used as a photoaffinity probe to identify and study the structure of ATPase sites on enzymes.

Limitations of N6-AHCM-ADP

While a powerful tool, N6-AHCM-ADP is not without its limitations:

  • Altered Binding Affinity: The chemical modification at the N6 position, while essential for immobilization, can alter the binding affinity of the ligand for some ADP-binding proteins. This can lead to weaker binding and potentially lower purification yields for certain targets.

  • Non-Specific Binding: As with all affinity chromatography techniques, non-specific binding of proteins to the matrix can be an issue. This can be influenced by hydrophobic and ionic interactions between proteins and the spacer arm or the matrix itself. Careful optimization of buffer conditions, such as ionic strength and the inclusion of non-ionic detergents, is often necessary to minimize this effect.

  • Leaching of the Ligand: Although the covalent linkage is generally stable, some leaching of the immobilized ligand can occur over time, especially with harsh regeneration conditions. This can lead to a decrease in the column's binding capacity.

Comparison with Alternative Purification Strategies

N6-AHCM-ADP is one of several tools available for the purification of ADP-binding proteins. The choice of method often depends on the specific protein of interest, the required purity, and the available resources.

MethodPrincipleAdvantagesDisadvantages
N6-AHCM-ADP Affinity Chromatography Specific interaction with the ADP binding site.High specificity for many ADP-binding proteins. Elution with the natural ligand (ADP/ATP) or a change in ionic strength is generally mild.Modification at N6 can alter affinity for some proteins. Potential for non-specific binding.
C8-Substituted ADP Analogs Similar to N6-substituted analogs, but the spacer arm is attached to the C8 position of the adenine ring.May provide a different binding profile compared to N6 analogs, potentially offering better binding for some proteins.Can also suffer from altered binding affinities. Limited direct comparative data with N6 analogs.
N6-Alkylthiomethyl-Adenine Nucleotides Another class of N6-substituted adenine nucleotide analogs.Can be effective for the purification of kinases.[2]Similar potential limitations as other N6-substituted analogs regarding altered affinity.
Dye-Ligand Affinity Chromatography (e.g., Cibacron Blue) Certain textile dyes mimic the structure of nucleotide cofactors and can bind to the nucleotide-binding sites of proteins.Inexpensive and robust ligands. Can bind a broad range of nucleotide-dependent enzymes.Lower specificity compared to nucleotide analogs, leading to more non-specific binding. Elution may require harsher conditions.
Recombinant Protein Tagging (e.g., His-tag, GST-tag) A tag with a known affinity for a specific ligand is genetically fused to the protein of interest.Generic purification method applicable to any protein. High binding capacity and well-established protocols.[3][4]The tag can sometimes interfere with protein folding and function. Requires genetic modification of the target protein. The tag may need to be cleaved off after purification.

Experimental Protocols

While a single, universally optimized protocol does not exist, the following sections provide a representative methodology based on established principles of affinity chromatography.

Synthesis of N6-AHCM-ADP-Sepharose
  • Activation of Sepharose: Swell Sepharose 4B beads in distilled water and then wash with a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Activate the Sepharose by reacting with cyanogen (B1215507) bromide (CNBr). Caution: CNBr is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Coupling of N6-AHCM-ADP: Immediately after activation, wash the Sepharose with ice-cold coupling buffer. Dissolve N6-AHCM-ADP in the coupling buffer and add it to the activated Sepharose slurry. Allow the coupling reaction to proceed overnight at 4°C with gentle mixing.

  • Blocking of Unreacted Groups: To block any remaining active groups on the Sepharose, add a blocking agent such as 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0, and incubate for 2-4 hours at room temperature.

  • Washing and Storage: Wash the resin extensively with alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate buffer, pH 4.0) buffers to remove non-covalently bound ligand. Finally, wash with a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

Synthesis_of_N6_AHCM_ADP_Sepharose Sepharose Sepharose 4B Activated_Sepharose CNBr-Activated Sepharose Sepharose->Activated_Sepharose CNBr Activation Coupled_Sepharose N6-AHCM-ADP Coupled Sepharose Activated_Sepharose->Coupled_Sepharose Coupling Reaction Blocked_Sepharose Blocked and Washed Affinity Matrix Coupled_Sepharose->Blocked_Sepharose Blocking N6_AHCM_ADP N6-AHCM-ADP N6_AHCM_ADP->Coupled_Sepharose Blocking_Agent Blocking Agent (e.g., Ethanolamine) Blocking_Agent->Blocked_Sepharose

Figure 1. Workflow for the synthesis of N6-AHCM-ADP-Sepharose affinity matrix.
Affinity Purification of an ADP-Binding Protein

  • Column Preparation: Pack the synthesized N6-AHCM-ADP-Sepharose into a chromatography column and equilibrate with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Sample Preparation: Prepare the cell lysate in the binding buffer. It is crucial to clarify the lysate by centrifugation and filtration to prevent clogging of the column.

  • Sample Application: Load the clarified lysate onto the equilibrated column at a low flow rate to allow for sufficient interaction time between the target protein and the immobilized ligand.

  • Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound and weakly bound proteins. The absorbance at 280 nm of the flow-through should return to baseline.

  • Elution: Elute the bound protein using one of the following strategies:

    • Competitive Elution: Apply a gradient or a step of a competing ligand, such as 0-10 mM ATP or ADP in the binding buffer.

    • Ionic Strength Elution: Apply a gradient or a step of high salt concentration, for example, 0.1-1.0 M NaCl in the binding buffer.

  • Analysis of Fractions: Collect fractions during the elution step and analyze them for protein content (e.g., Bradford assay or A280) and for the presence of the target protein (e.g., SDS-PAGE, Western blot, or activity assay).

Affinity_Purification_Workflow cluster_column Affinity Column cluster_fractions Collected Fractions cluster_analysis Analysis Equilibration 1. Equilibration (Binding Buffer) Sample_Application 2. Sample Application (Cell Lysate) Equilibration->Sample_Application Washing 3. Washing (Binding Buffer) Sample_Application->Washing Flow_through Flow-through (Unbound Proteins) Sample_Application->Flow_through Elution 4. Elution (Elution Buffer) Washing->Elution Wash_Fractions Wash Fractions (Weakly Bound Proteins) Washing->Wash_Fractions Elution_Fractions Elution Fractions (Purified Target Protein) Elution->Elution_Fractions SDS_PAGE SDS-PAGE Elution_Fractions->SDS_PAGE Activity_Assay Activity Assay Elution_Fractions->Activity_Assay

Figure 2. General workflow for affinity purification using an N6-AHCM-ADP matrix.

Signaling Pathway Context: Kinase Purification

Many ADP-binding proteins are kinases, which play a central role in cellular signaling pathways. The purification of a specific kinase is often the first step in characterizing its function, identifying its substrates, and screening for potential inhibitors.

Kinase_Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Target_Kinase Target Kinase (ADP-Binding) Upstream_Kinase->Target_Kinase activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein phosphorylates ADP ADP Target_Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Target_Kinase

Figure 3. A simplified kinase signaling pathway highlighting the role of an ADP-binding target kinase.

References

A Comparative Guide to Enzyme Purification: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP vs. Alternative Affinity Chromatography Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification of enzymes is a critical step in understanding their function and developing novel therapeutics. Affinity chromatography stands out as a powerful technique due to its high selectivity. This guide provides a comparative analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) as an affinity ligand for enzyme purification, alongside other commonly used alternatives. While the foundational work by Yamazaki et al. demonstrated the synthesis and application of N6-AHCM-ADP for the group separation of various kinases and dehydrogenases, detailed quantitative data for the purification of individual enzymes using this specific resin is limited in readily available literature[1]. Therefore, this guide will present the available information on N6-AHCM-ADP and provide a detailed, data-driven comparison with established alternative methods, such as Cibacron Blue and other nucleotide-based affinity supports.

This compound: A Versatile Ligand for Kinases and Dehydrogenases

This compound is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) designed for affinity chromatography. The ADP moiety serves as a general ligand for a broad range of enzymes that utilize adenine (B156593) nucleotides as substrates or cofactors, including kinases and dehydrogenases. The N6-linked hexyl spacer arm positions the ADP molecule away from the matrix backbone, minimizing steric hindrance and facilitating effective binding of target enzymes[1].

A key study demonstrated the successful use of N6-AHCM-ADP-Sepharose to separate a mixture of several enzymes, including hexokinase, pyruvate (B1213749) kinase, phosphoglycerate kinase, lactate (B86563) dehydrogenase, and alcohol dehydrogenase[1]. The separation was achieved by eluting the bound enzymes with a gradient of their respective cofactors or substrates, highlighting the principle of specific elution[1].

Signaling Pathway of Enzyme-Ligand Interaction

enzyme_ligand_interaction Enzyme Target Enzyme (Kinase or Dehydrogenase) ActiveSite Nucleotide Binding Site Enzyme->ActiveSite possesses ADP ADP Moiety ActiveSite->ADP Binds to Resin N6-AHCM-ADP -Sepharose Resin->ADP presents

Caption: Enzyme-ligand binding on N6-AHCM-ADP-Sepharose.

Comparative Performance with Alternative Affinity Media

While N6-AHCM-ADP shows promise as a general ligand, other affinity media are well-established for the purification of kinases and dehydrogenases. This section compares the performance of N6-AHCM-ADP with two common alternatives: Cibacron Blue F3GA and other nucleotide-based resins, using available experimental data.

Case Study 1: Purification of Dehydrogenases

Dehydrogenases are a major class of enzymes that are routinely purified using affinity chromatography. Here, we compare the purification of a representative dehydrogenase using different affinity matrices.

Table 1: Comparison of Dehydrogenase Purification

ParameterN6-AHCM-ADP-Sepharose (Qualitative)Cibacron Blue F3GA-Agarose[2]Immobilized Metal Ion Affinity Chromatography (IMAC)[3]
Enzyme Lactate Dehydrogenase, Alcohol DehydrogenaseNAD(P)H:quinone reductaseAlcohol Dehydrogenase (from baker's yeast)
Source Mixture of commercial enzymes[1]Rat liver cytosolBaker's yeast homogenate
Purification Fold Not Reported>90% purity in one step30-fold
Yield Not Reported~80%80-100%
Specific Activity Not ReportedNot explicitly statedNot explicitly stated
Elution Method Cofactor gradient (e.g., NADH)[1]Substrate/cofactor gradient or salt gradientEDTA gradient

Experimental Workflow for Dehydrogenase Purification

dehydrogenase_purification cluster_N6 N6-AHCM-ADP-Sepharose cluster_CB Cibacron Blue-Agarose N6_Load Load Sample N6_Wash Wash with Binding Buffer N6_Load->N6_Wash N6_Elute Elute with NADH Gradient N6_Wash->N6_Elute N6_Purified Purified Dehydrogenase N6_Elute->N6_Purified CB_Load Load Sample CB_Wash Wash with Binding Buffer CB_Load->CB_Wash CB_Elute Elute with Salt/Cofactor Gradient CB_Wash->CB_Elute CB_Purified Purified Dehydrogenase CB_Elute->CB_Purified Crude_Extract Crude Enzyme Extract Crude_Extract->N6_Load Load Crude_Extract->CB_Load Load

Caption: Comparative workflow for dehydrogenase purification.

Case Study 2: Purification of Kinases

Kinases represent another important class of enzymes that can be purified using nucleotide-based affinity chromatography.

Table 2: Comparison of Kinase Purification

ParameterN6-AHCM-ADP-Sepharose (Qualitative)N-(6-Aminohexyl)-ATP-Sepharose[4]Immobilized Metal Ion Affinity Chromatography (IMAC)[5]
Enzyme Hexokinase, Pyruvate Kinase, Phosphoglycerate KinasePhosphoglycerate KinaseHuman Hexokinase II
Source Mixture of commercial enzymes[1]Various (spinach, erythrocytes, muscle)Recombinant E. coli
Purification Fold Not ReportedNot explicitly stated, but homogeneous productNot explicitly stated
Yield Not Reported85-100%10.50%
Specific Activity Not ReportedNot explicitly stated80.90 U/mg
Elution Method Cofactor/substrate gradient (e.g., ATP)[1]ATP, ADP, or 3-phosphoglycerateImidazole gradient

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification strategies. Below are representative protocols for affinity chromatography using N6-AHCM-ADP and a common alternative.

Protocol 1: General Enzyme Purification using this compound-Sepharose

This protocol is based on the principles described by Yamazaki et al. (1977)[1].

  • Preparation of the Affinity Column:

    • Swell the N6-AHCM-ADP-Sepharose resin in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).

    • Pack the resin into a chromatography column and equilibrate with 5-10 column volumes of the binding buffer.

  • Sample Preparation and Application:

    • Prepare the crude enzyme extract and clarify by centrifugation or filtration.

    • Dialyze the sample against the binding buffer to ensure proper ionic strength and pH for binding.

    • Apply the prepared sample to the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound enzyme using a linear gradient of a specific competitor. For dehydrogenases, a gradient of 0-10 mM NADH in the binding buffer can be used. For kinases, a gradient of 0-20 mM ATP or ADP in the binding buffer containing MgCl2 is typically effective.

    • Alternatively, a step gradient or a pulse of a high concentration of the eluting ligand can be used.

  • Analysis:

    • Collect fractions and assay for enzyme activity and protein concentration to determine the purification profile.

    • Analyze the purified fractions by SDS-PAGE to assess purity.

Protocol 2: Purification of NAD(P)H:quinone reductase using Cibacron Blue F3GA-Agarose

This protocol is adapted from Prochaska and Talalay (1989)[2].

  • Column Preparation:

    • Equilibrate a Cibacron Blue F3GA-Agarose column with 10 mM Tris-HCl, pH 7.8, containing 1 mM EDTA.

  • Sample Application:

    • Load the cytosolic fraction onto the column.

  • Washing:

    • Wash the column extensively with the equilibration buffer until the A280 of the eluate is negligible.

  • Elution:

    • Elute the bound NAD(P)H:quinone reductase with a linear gradient of 0 to 0.5 M KCl in the equilibration buffer.

  • Further Purification (Optional):

    • Pool the active fractions and concentrate.

    • Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-100) equilibrated with 10 mM Tris-HCl, pH 7.8, containing 0.25 M NaCl and 1 mM EDTA for further purification.

Conclusion

This compound is a promising affinity ligand for the group-specific purification of ADP-binding enzymes like kinases and dehydrogenases. Its rational design allows for the effective binding and subsequent specific elution of target proteins. However, the lack of extensive, publicly available quantitative data for the purification of individual enzymes makes direct performance comparisons challenging.

In contrast, alternative affinity media such as Cibacron Blue and other nucleotide analogs have been extensively documented, with numerous case studies providing detailed purification tables and protocols. For researchers developing purification strategies, N6-AHCM-ADP-Sepharose presents a viable option, particularly for initial group separations. For achieving high purity of a specific enzyme, a multi-step purification strategy, potentially incorporating N6-AHCM-ADP affinity chromatography followed by other chromatographic techniques, is often necessary. The choice of the optimal affinity resin will ultimately depend on the specific enzyme, the required purity, and the available resources. Further studies detailing the quantitative performance of N6-AHCM-ADP in purifying a wider range of enzymes would be highly beneficial to the scientific community.

References

Unveiling the Impact of N6-Modification on ADP's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular modifications on biological activity is paramount. This guide provides a comprehensive comparison of adenosine (B11128) diphosphate (B83284) (ADP) and its N6-modified analogs, focusing on their interaction with P2Y purinergic receptors and the subsequent impact on intracellular signaling pathways. Experimental data is presented to offer a clear, quantitative assessment of these effects.

Adenosine diphosphate (ADP) is a critical signaling molecule that mediates a wide array of physiological processes, most notably platelet aggregation, through its interaction with P2Y G-protein coupled receptors (GPCRs). Modifications to the N6 position of the adenine (B156593) base can significantly alter the affinity and efficacy of ADP for its receptors, leading to the development of potent and selective agonists and antagonists. This guide explores these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Receptor Affinity and Functional Potency

The biological activity of ADP and its N6-modified analogs is primarily dictated by their affinity for and activation of P2Y receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes. The following tables summarize key quantitative data from various studies, providing a basis for comparing the impact of N6-substitutions.

CompoundReceptor SubtypeAssay TypeValue (nM)Reference
ADP P2Y1Agonist Activity (EC50)8,000[1]
P2Y12Agonist Activity (EC50)5[2]
P2Y13Agonist Activity (EC50)--
N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) P2Y1Antagonist Affinity (pKB)6.99 ± 0.13[3]
(N)-Methanocarba-2MeSADP P2Y1Agonist Activity (EC50)1.2 ± 0.2[4]
P2Y12Agonist ActivityNo activity[4]
P2Y13Agonist ActivityVery low activity[4]
2-Methylthio-ADP (2MeSADP) P2Y1Agonist Activity (EC50)6[1]
P2Y12Agonist Activity (EC50)1[5]
P2Y13Agonist Activity (EC50)1[5]

Table 1: Comparative Receptor Binding and Functional Potency of ADP and N6-Modified Analogs. This table highlights the significant impact of N6-modifications on receptor interaction. For instance, the conformational constraint in (N)-Methanocarba-2MeSADP results in a highly potent and selective P2Y1 receptor agonist, while N6-methylation in MRS2179 confers potent antagonist activity at the same receptor.[1][3][4][5]

Signaling Pathways of ADP and its N6-Modified Analogs

ADP binding to P2Y receptors triggers distinct downstream signaling cascades. The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration. In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

ADP_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP1 ADP / N6-Agonist P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response1 Cellular Response (e.g., Platelet Shape Change) Ca_release->Cell_Response1 PKC->Cell_Response1 ADP2 ADP / N6-Agonist P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cell_Response2 Cellular Response (e.g., Sustained Platelet Aggregation) PKA->Cell_Response2

Figure 1: Signaling Pathways of P2Y1 and P2Y12 Receptors.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing the target P2Y receptor start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow start Start load_cells Load cells expressing the P2Y1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells incubate Incubate cells to allow for dye de-esterification load_cells->incubate stimulate Stimulate cells with varying concentrations of the agonist (ADP or N6-modified analog) incubate->stimulate measure Measure the change in fluorescence intensity over time using a fluorescence plate reader stimulate->measure analyze Analyze data to determine the EC50 for calcium mobilization measure->analyze end End analyze->end cAMP_Assay cluster_workflow cAMP Measurement Assay Workflow start Start treat_cells Treat cells expressing the P2Y12 receptor with an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of the test compound start->treat_cells lyse_cells Lyse the cells to release intracellular cAMP treat_cells->lyse_cells perform_elisa Perform a competitive ELISA to quantify cAMP levels lyse_cells->perform_elisa measure_signal Measure the colorimetric or chemiluminescent signal perform_elisa->measure_signal analyze Analyze data to determine the IC50 for cAMP inhibition measure_signal->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this adenosine (B11128) 5'-diphosphate analog.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Step-by-Step Disposal Procedures

The disposal of this compound, as with any chemical reagent, must comply with local, state, and federal regulations. The following steps provide a general guideline; however, always consult your institution's specific protocols and the Safety Data Sheet (SDS) provided by the manufacturer.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific details on physical and chemical properties, hazards, and appropriate disposal methods. An SDS for this compound is available from suppliers such as Cayman Chemical.

  • Chemical Inactivation (if necessary): Depending on the nature of the waste and institutional guidelines, chemical inactivation may be required. However, for small quantities of this compound typically used in research, direct disposal as chemical waste is the more common and recommended practice.

  • Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container. The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols as indicated in the SDS.

  • Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.

  • Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₈H₃₁N₇O₁₁P₂[1]
Molecular Weight 583.4 g/mol [1]
CAS Number 100826-95-7[1][2]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste sds Consult Safety Data Sheet (SDS) start->sds waste_characterization Characterize Waste (Solid, Liquid, Contaminated materials) sds->waste_characterization segregation Segregate Waste into a Labeled, Sealed Container waste_characterization->segregation ehs Contact Environmental Health & Safety (EHS) segregation->ehs disposal_contractor Arrange for Pickup by a Licensed Waste Disposal Contractor ehs->disposal_contractor documentation Complete Disposal Documentation disposal_contractor->documentation end End: Proper Disposal Complete documentation->end

Disposal Workflow for this compound

This content is intended for informational purposes only and does not substitute for professional safety advice or institutional protocols. Always consult the official Safety Data Sheet and your organization's EHS guidelines before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure to hazardous materials in a laboratory setting.[1] The recommended PPE for handling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is based on the guidance for the closely related compound, Adenosine (B11128) diphosphate (B83284) (ADP), which is classified as an irritant.[2]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesCompliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from potential chemical splashes.
Skin Protection Disposable GlovesNitrile or latex gloves.[1][3]Prevents direct skin contact with the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from spills.[1]
Respiratory Protection Not typically requiredUse in a well-ventilated area.Under normal handling conditions with adequate ventilation, respiratory protection is not necessary.[2] If significant dust is generated, a NIOSH-approved particulate respirator is recommended.
Footwear Closed-toe shoes---Protects feet from spills and falling objects.[1]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectProcedure
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at -20°C is recommended.[4][5]
Handling Avoid generating dust.[2] Handle in accordance with good industrial hygiene and safety practices.[2]
Accidental Release In case of a spill, ensure adequate ventilation and avoid dust formation.[2] Wearing appropriate PPE, sweep up the solid material and collect it in a designated waste container.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

Waste TypeCollection and LabelingFinal Disposal
Solid Waste Collect dry powder and contaminated disposables (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[2]Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Liquid Waste If dissolved in a solvent, collect in a designated liquid chemical waste container compatible with the solvent.[2]Arrange for disposal through your institution's EHS department.
Container Labeling Clearly label all waste containers with "Hazardous Waste" and list all contents, including the chemical name and approximate amounts.[2]---

Experimental Workflow: Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare Work Area (Clean & Ventilated) a->b c Retrieve Compound from Storage b->c Proceed to handling d Weigh/Measure Compound c->d e Perform Experiment d->e f Segregate Waste (Solid/Liquid) e->f Experiment complete g Collect in Labeled Waste Containers f->g h Store Waste in Designated Area g->h i Arrange for EHS Pickup h->i

Figure 1: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.